molecular formula C10H20O B1352341 2-Decen-1-ol CAS No. 22104-80-9

2-Decen-1-ol

Cat. No.: B1352341
CAS No.: 22104-80-9
M. Wt: 156.26 g/mol
InChI Key: QOPYYRPCXHTOQZ-UHFFFAOYSA-N
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Description

2-Decenol has been reported in Houttuynia cordata with data available.

Properties

CAS No.

22104-80-9

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

dec-2-en-1-ol

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3

InChI Key

QOPYYRPCXHTOQZ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCC/C=C\CO

Canonical SMILES

CCCCCCCC=CCO

density

0.842-0.848

Other CAS No.

22104-80-9

physical_description

Colourless liquid;  Fatty rosy aroma

solubility

Slightly soluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of 2-Decen-1-ol from Natural Sources: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Decen-1-ol, a C10 fatty alcohol, is a volatile organic compound found in a variety of natural sources, including plants and insects. This technical guide provides a comprehensive overview of its discovery, isolation from natural sources, and methods for its characterization. Detailed experimental protocols for extraction, purification, and analysis are presented, along with quantitative data on its occurrence. Furthermore, this guide explores the role of this compound as a semiochemical in plant defense signaling pathways, offering insights into its potential applications in agriculture and drug development.

Introduction

This compound is a naturally occurring aliphatic alcohol with the molecular formula C₁₀H₂₀O. It exists as (E) and (Z) isomers, each with distinct properties and biological activities. While its presence has been documented in various plant essential oils and insect secretions, its initial discovery is not attributed to a single definitive study but rather an accumulation of phytochemical and entomological research over time. It has garnered significant interest due to its role as a flavor and fragrance agent, a semiochemical in plant-insect interactions, and its potential antimicrobial and nematicidal properties. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of natural sources. One of the most well-documented plant sources is coriander (Coriandrum sativum), where it is a notable component of the leaf essential oil.[1][2] It also plays a role as a semiochemical in insects.

The yield and composition of essential oils containing this compound can vary significantly based on the plant's developmental stage, growing conditions, and the extraction method employed.

Table 1: Quantitative Occurrence of this compound in Coriander (Coriandrum sativum) Leaf Essential Oil

Plant PartExtraction Method(E)-2-Decen-1-ol Content (%)Reference
LeavesHydrodistillation5.45[2]
Leaves (treated with 2% A. saligna FAE + 50% N fertilizer)Not specified32.00[1]
Herb (regrowing shoots)Hydrodistillation14.2[3]

Physicochemical Properties

A summary of the key physicochemical properties of (E)-2-Decen-1-ol is provided in Table 2.

Table 2: Physicochemical Properties of (E)-2-Decen-1-ol

PropertyValueReference
Molecular FormulaC₁₀H₂₀O[4]
Molecular Weight156.27 g/mol [4]
CAS Number18409-18-2[4]
AppearanceColorless clear liquid[5]
OdorWaxy, fresh air, citrus, rose, rue[6]
Boiling Point230-231 °C at 760 mmHg[5]
Specific Gravity0.839 - 0.845 @ 25 °C[5]
Refractive Index1.446 - 1.452 @ 20 °C[5]
SolubilitySoluble in alcohol; slightly soluble in water[2]

Experimental Protocols

Isolation of this compound from Coriander Leaves by Steam Distillation followed by Fractional Distillation

This protocol describes a standard method for the extraction of essential oil from coriander leaves and the subsequent purification of this compound.

4.1.1. Steam Distillation

Objective: To extract the volatile essential oil from fresh coriander leaves.

Materials and Equipment:

  • Fresh coriander leaves

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)[7]

  • Heating mantle

  • Methylene chloride (CH₂Cl₂)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Fresh coriander leaves are harvested and coarsely chopped to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. The chopped coriander leaves are placed in the biomass flask. The boiling flask is filled with distilled water to about two-thirds of its volume.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam passes through the coriander leaves, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing the vapors to condense back into a liquid.

  • Collection: The condensate (a mixture of water and essential oil) is collected in the receiving flask. Continue the distillation until no more oil is observed in the condensate.

  • Extraction of Essential Oil:

    • Transfer the collected condensate to a separatory funnel.

    • Add methylene chloride to the separatory funnel to extract the essential oil from the aqueous layer.

    • Gently shake the funnel, periodically venting to release pressure.

    • Allow the layers to separate. The denser methylene chloride layer containing the essential oil will be at the bottom.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer with fresh methylene chloride two more times to ensure complete recovery of the oil.

  • Drying and Solvent Removal:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Remove the methylene chloride using a rotary evaporator under reduced pressure to obtain the crude essential oil.

4.1.2. Fractional Distillation

Objective: To purify this compound from the crude essential oil based on its boiling point.

Materials and Equipment:

  • Crude coriander leaf essential oil

  • Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and collection flasks)[8]

  • Heating mantle with a stirrer

  • Boiling chips

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude essential oil and boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask. The mixture will begin to boil, and the vapors will rise into the fractionating column.

  • Separation: The fractionating column, packed with a high-surface-area material, allows for repeated condensation and vaporization cycles, which separates the components of the mixture based on their boiling points. The component with the lowest boiling point will reach the top of the column first.

  • Collection of Fractions: Monitor the temperature at the top of the column. Collect the distillate in separate fractions as the temperature plateaus and then rises, indicating that a different component is beginning to distill. The fraction corresponding to the boiling point of this compound (approximately 230-231 °C at atmospheric pressure) is collected.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the isolated essential oil fraction.

Materials and Equipment:

  • Isolated essential oil fraction

  • Hexane (GC grade)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil fraction in hexane (e.g., 1 µL of oil in 1 mL of hexane).

  • GC-MS Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 240 °C at a rate of 3 °C/min.

      • Hold at 240 °C for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ion Source Temperature: 230 °C

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-500.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST). Quantification can be performed using an internal or external standard calibration method.

Role in Plant Defense Signaling

Volatile organic compounds, including C10 alcohols like this compound, can act as signaling molecules in plant defense. When a plant is damaged by herbivores or pathogens, it can release a blend of volatiles. These airborne signals can be perceived by neighboring plants, priming or inducing their defense responses. While a specific signaling pathway for this compound has not been fully elucidated, a general pathway for volatile-induced plant defense is proposed.

Plant_Defense_Signaling cluster_emitter Emitter Plant cluster_neighbor Receiver Plant herbivore_attack Herbivore Attack / Pathogen Infection plant_damage Plant Tissue Damage herbivore_attack->plant_damage causes release_volatiles Release of Volatile Organic Compounds (including this compound) plant_damage->release_volatiles triggers neighboring_plant Neighboring Plant release_volatiles->neighboring_plant travels to perception Perception of Volatiles by Receptors release_volatiles->perception signal_transduction Signal Transduction Cascade (e.g., Ca2+ influx, ROS production) perception->signal_transduction hormone_signaling Activation of Hormone Signaling (e.g., Jasmonic Acid, Salicylic Acid) signal_transduction->hormone_signaling gene_expression Upregulation of Defense Gene Expression hormone_signaling->gene_expression defense_response Induction of Defense Responses (e.g., production of secondary metabolites, reinforcement of cell walls) gene_expression->defense_response

References

Physicochemical properties of 2-Decen-1-ol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physicochemical Properties of 2-Decen-1-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of the (E) and (Z) isomers of this compound. It includes tabulated quantitative data for efficient comparison, detailed experimental protocols for property determination, and logical diagrams illustrating key synthetic pathways.

Introduction

This compound (C₁₀H₂₀O) is an unsaturated fatty alcohol with a molecular weight of 156.26 g/mol .[1] It exists as two primary geometric isomers, (E)-2-Decen-1-ol (trans) and (Z)-2-Decen-1-ol (cis), which differ in the orientation of the hydrogen atoms across the C2-C3 double bond. This stereochemical difference significantly influences their physical, chemical, and biological properties. These compounds are noted for their roles as flavor and fragrance agents, semiochemicals in pest management, and have been identified as volatile organic compounds (VOCs) with potential as disease biomarkers.[2][3] A thorough understanding of their physicochemical properties is essential for their application in research, quality control, and drug development.

Physicochemical Data of this compound Isomers

The properties of the (E) and (Z) isomers of this compound are summarized below. Data for the general, unspecified isomer is also included for reference.

Table 1: General and Physical Properties
Property(E)-2-Decen-1-ol (trans)(Z)-2-Decen-1-ol (cis)This compound (Isomer unspecified)
CAS Number 18409-18-2[4]4194-71-2[5]22104-80-9[1]
Molecular Formula C₁₀H₂₀O[4]C₁₀H₂₀O[6]C₁₀H₂₀O
Molecular Weight 156.26 g/mol [4]156.26 g/mol [6]156.26 g/mol [1]
Appearance Colorless clear liquid (est.)[2]-Colorless liquid[1]
Odor Profile Fatty, waxy, fresh air, citrus, rose[2]-Fatty, rosy aroma[1]
Table 2: Thermal and Density Properties
Property(E)-2-Decen-1-ol (trans)(Z)-2-Decen-1-ol (cis)This compound (Isomer unspecified)
Boiling Point 230-231 °C @ 760 mm Hg[2]-229-231 °C @ 760 mm Hg[7]
95 °C @ 1.00 mm Hg[2]-95 °C @ 1.00 mm Hg[7]
~206 °C (Unspecified pressure)[8]--
Melting Point -17.5 °C[8]--
Flash Point 101.67 °C (215 °F) TCC[2][9]-96.10 °C (205 °F) TCC (est.)[7]
Specific Gravity 0.839 - 0.845 @ 25 °C[2][9]-0.842 - 0.848 @ 25 °C[7]
Density ~841 kg/m ³ (0.841 g/cm³)[8]-0.842 - 0.848 g/cm³
Vapor Pressure 0.013 mmHg @ 25 °C (est.)[2]-0.013 mmHg @ 25 °C (est.)
Table 3: Optical and Solubility Properties
Property(E)-2-Decen-1-ol (trans)(Z)-2-Decen-1-ol (cis)This compound (Isomer unspecified)
Refractive Index 1.446 - 1.452 @ 20 °C[2][9]-1.446 - 1.452 @ 20 °C
Solubility in Water --Slightly soluble; 204.8 mg/L @ 25 °C (est.)
Solubility in Solvents --Soluble in non-polar solvents and ethanol
logP (o/w) --3.693 (est.)[7]

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties listed above.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes.[10]

  • Apparatus Setup: Place approximately 0.5 mL of the this compound isomer into a small test tube with a magnetic stir bar. Clamp the test tube in a heating block on a hot plate stirrer. Suspend a thermometer so the bulb is about 1 cm above the liquid surface.[10]

  • Heating: Turn on the stirrer for gentle agitation and begin heating the block.[10]

  • Observation: Observe the sample until it boils and a ring of condensing vapor (refluxing) is visible on the test tube walls. The thermometer bulb should be level with this ring for an accurate measurement.[10]

  • Measurement: Once the liquid is gently refluxing, the vapor temperature will stabilize. This stable temperature reading is the boiling point of the liquid.[10][11] Ensure the sample does not boil dry.[12]

Density Determination (Pycnometer Method)

A pycnometer is a glass flask with a precisely defined volume used for accurate density measurements of liquids.[13]

  • Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and weigh it on an analytical balance. Record this mass.[13]

  • Mass of Pycnometer with Sample: Fill the pycnometer with the this compound isomer, ensuring no air bubbles are trapped. Place the stopper and allow any excess liquid to exit through the capillary. Carefully wipe the outside dry.

  • Weighing: Weigh the filled pycnometer and record the mass.[13]

  • Temperature Control: The temperature of the liquid should be recorded, as density is temperature-dependent.

  • Calculation: Calculate the mass of the liquid by subtracting the empty pycnometer's mass from the filled pycnometer's mass. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[13][14]

    • Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

Refractive Index Determination (Abbe Refractometer)

The refractive index is a fundamental physical property that measures how light propagates through a substance and is used to identify liquids and assess their purity.[15]

  • Calibration: Ensure the refractometer is clean and calibrated, typically using distilled water.

  • Sample Application: Place a few drops of the this compound isomer onto the prism surface of the refractometer.

  • Measurement: Close the prism and allow the sample to reach thermal equilibrium (typically 20°C, controlled by a water bath). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale. The reading is typically reported at 20°C using the sodium D line (589 nm), denoted as nD²⁰.[15]

  • Temperature Correction: If the measurement is not performed at 20°C, a correction factor can be applied. The refractive index generally decreases as temperature increases.[15]

Solubility Determination (Gravimetric Method)

This method determines the maximum amount of a solute that can dissolve in a solvent at a specific temperature.[16]

  • Preparation: Add a known volume (e.g., 10 mL) of the solvent (e.g., distilled water) to a test tube or flask. Maintain a constant temperature using a water bath.[16]

  • Solute Addition: Add a small, pre-weighed amount of this compound to the solvent.[16]

  • Equilibration: Stopper the container and shake or stir the mixture vigorously to facilitate dissolution until the solution is saturated. Saturation is reached when excess, undissolved solute remains.[16]

  • Separation: Allow the undissolved solute to settle. Carefully separate the saturated solution from the excess solute.

  • Analysis: Accurately weigh the remaining, undissolved solute.

  • Calculation: Subtract the mass of the undissolved solute from the initial mass added to find the mass that dissolved in the known volume of solvent. Solubility is typically expressed in g/100 mL or mg/L.[16]

Mandatory Visualizations

Synthetic Pathways for this compound Isomers

The stereoselective synthesis of (E)- and (Z)-2-Decen-1-ol is crucial for isolating pure isomers. Common laboratory preparations involve the reduction of a corresponding alkyne or aldehyde.[17] The diagram below illustrates a generalized workflow for these synthetic routes.

G cluster_start Starting Materials cluster_process Key Transformation cluster_products Isomeric Products start1 2-Decyn-1-ol reduction Stereoselective Reduction start1->reduction Partial Hydrogenation start2 2-Decenal start2->reduction Hydride Reduction product_z (Z)-2-Decen-1-ol (cis) reduction->product_z e.g., Lindlar's Catalyst product_e (E)-2-Decen-1-ol (trans) reduction->product_e e.g., NaBH4 or Na/NH3 (liquid)

Caption: Generalized synthetic routes to (Z) and (E)-2-Decen-1-ol.

Experimental Workflow for Physicochemical Analysis

The logical flow for characterizing a liquid sample like this compound involves a series of standard experimental procedures to determine its fundamental properties.

G A Obtain Pure Isomer Sample ((E) or (Z)-2-Decen-1-ol) B Determine Boiling Point (Micro-Reflux Method) A->B C Measure Density (Pycnometer Method) A->C D Measure Refractive Index (Abbe Refractometer) A->D E Determine Solubility (Gravimetric Method) A->E F Compile Data & Compare to Literature Values B->F C->F D->F E->F

Caption: Standard workflow for physicochemical characterization.

References

Spectroscopic Profile of (E)-2-Decen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-2-Decen-1-ol is an unsaturated fatty alcohol with the chemical formula C₁₀H₂₀O.[1] Its molecular weight is 156.2652 g/mol , and its CAS registry number is 18409-18-2.[1] This compound and its stereoisomer, (Z)-2-Decen-1-ol, are of interest in various fields, including flavor and fragrance chemistry, as well as in the study of semiochemicals. The stereochemistry of the double bond significantly influences its biological and chemical properties, making robust analytical characterization essential. This guide provides a comprehensive overview of the spectroscopic data for (E)-2-Decen-1-ol, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (E)-2-Decen-1-ol, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR are indicative of the electronic environment of the nuclei.

Table 1: Predicted ¹H NMR Spectroscopic Data for (E)-2-Decen-1-ol

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (-CH₂OH)~4.1Doublet~5
H2 (=CH-)~5.7Multiplet-
H3 (=CH-)~5.6Multiplet-
H4 (-CH₂-)~2.0Quartet~7
H5-H9 (-CH₂-)~1.3Multiplet-
H10 (-CH₃)~0.9Triplet~7
-OHVariableSinglet (broad)-

Note: These are predicted values based on typical chemical shift ranges for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (E)-2-Decen-1-ol

Carbon AtomChemical Shift (δ, ppm)
C1 (-CH₂OH)~64
C2 (=CH-)~129
C3 (=CH-)~133
C4 (-CH₂-)~32
C5 (-CH₂-)~29
C6 (-CH₂-)~29
C7 (-CH₂-)~29
C8 (-CH₂-)~32
C9 (-CH₂-)~23
C10 (-CH₃)~14

Note: These are predicted values based on typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for (E)-2-Decen-1-ol

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H stretch (alcohol)3500 - 3200Strong, Broad
C-H stretch (alkane)2950 - 2850Strong
C=C stretch (alkene)1680 - 1640Medium
C-O stretch (alcohol)1260 - 1050Strong
=C-H bend (trans-alkene)980 - 960Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of (E)-2-Decen-1-ol is available through the NIST WebBook.[2]

Table 4: Major Peaks in the Electron Ionization (EI) Mass Spectrum of (E)-2-Decen-1-ol

m/zRelative Intensity (%)Possible Fragment
156~5[M]⁺ (Molecular Ion)
138~10[M-H₂O]⁺
97~20[C₇H₁₃]⁺
83~40[C₆H₁₁]⁺
69~70[C₅H₉]⁺
55~100[C₄H₇]⁺
41~85[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic analysis of (E)-2-Decen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • (E)-2-Decen-1-ol sample (~5-10 mg for ¹H, ~20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm diameter)

  • Pipette

Procedure:

  • Sample Preparation: Dissolve the (E)-2-Decen-1-ol sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300, 400, or 500 MHz spectrometer.

  • Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 16, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (E)-2-Decen-1-ol.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

  • (E)-2-Decen-1-ol sample (a few drops)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid (E)-2-Decen-1-ol sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (E)-2-Decen-1-ol.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

  • (E)-2-Decen-1-ol sample, diluted in a volatile solvent (e.g., dichloromethane or hexane)

  • GC-MS instrument equipped with an EI source

Procedure:

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

    • The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar).

    • A temperature program is used to elute the components, for example, starting at 50°C and ramping up to 250°C.

  • Ionization: As (E)-2-Decen-1-ol elutes from the GC column, it enters the MS ion source where it is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of a Synthetic Pathway

The Wittig reaction is a common and effective method for the synthesis of alkenes, including (E)-2-Decen-1-ol. Stabilized ylides generally favor the formation of the (E)-alkene. The following diagram illustrates the general workflow for the synthesis of an (E)-alkenol via the Wittig reaction.

Wittig_Synthesis Phosphonium_Salt Phosphonium Salt (from Alkyl Halide + PPh₃) Ylide Stabilized Ylide Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., NaH, NaOMe) Base->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane Aldehyde Aldehyde (e.g., Octanal) Aldehyde->Oxaphosphetane [2+2] Cycloaddition E_Alkenol (E)-2-Decen-1-ol Oxaphosphetane->E_Alkenol Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Workflow for the synthesis of (E)-2-Decen-1-ol via the Wittig reaction.

References

The Multifaceted Role of 2-Decen-1-ol in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Semiochemical in Insect Behavior, Olfactory Perception, and its Potential Applications

Introduction

2-Decen-1-ol, an unsaturated fatty alcohol, plays a significant, albeit nuanced, role in the chemical ecology of insects. This volatile organic compound is a key semiochemical, a chemical substance that carries a message, mediating both intraspecific and interspecific interactions. Its presence has been documented in the secretions of certain insects, such as the cephalic secretion of the mud dauber wasp, Sceliphron caementarium, where it is believed to function in defense or aggregation. Furthermore, as a common plant volatile, this compound acts as a crucial signaling molecule in the intricate communication network between insects and their host or non-host plants.

This technical guide provides a comprehensive overview of the biological roles of this compound in insects, intended for researchers, scientists, and drug development professionals. It delves into the available quantitative data on its behavioral and electrophysiological effects, details the experimental protocols used to elucidate its function, and visualizes the underlying signaling pathways.

Chemical Properties and Isomers

This compound (C₁₀H₂₀O) is a ten-carbon alcohol with a double bond at the second carbon position. It exists as two geometric isomers, (E)-2-Decen-1-ol (trans) and (Z)-2-Decen-1-ol (cis), which can elicit different biological responses in insects. The specific isomer is often crucial for its activity as a semiochemical.

Biological Roles of this compound in Insects

The function of this compound in the insect world is multifaceted, acting as a pheromone, allomone, or kairomone depending on the species and the context of the interaction.

  • Pheromones: Within the same species, this compound can act as a pheromone, a chemical signal that triggers a social response. For instance, in some Hymenoptera, it is a suspected component of aggregation pheromones, attracting both males and females to a specific location for mating or resource exploitation.

  • Allomones: As an allomone, this compound benefits the emitter while having a neutral or negative effect on the receiver. Its presence in the defensive secretions of insects like the mud dauber wasp suggests it may act as a repellent or deterrent against predators or parasites.[1][2][3][4][5]

  • Kairomones: Conversely, when this compound is emitted by a plant, it can act as a kairomone, a chemical cue that benefits the receiving insect. This can involve guiding herbivores to their host plants or, in a more complex tritrophic interaction, attracting parasitoids to an herbivore-infested plant.

While the presence of this compound has been identified in various insect species and plant volatiles, specific quantitative data on its behavioral and electrophysiological effects are often limited to a few model organisms or closely related compounds. The following sections will present available data and methodologies, drawing on analogous C10 unsaturated alcohols where direct data for this compound is scarce.

Quantitative Data on Insect Responses

To date, detailed quantitative studies specifically focusing on this compound are not abundant in publicly accessible literature. However, studies on structurally similar compounds, such as other C10 unsaturated alcohols, provide valuable insights into the potential range of responses. The following table summarizes representative quantitative data from studies on related compounds, which can serve as a benchmark for future investigations on this compound.

CompoundInsect SpeciesResponse TypeQuantitative DataExperimental MethodReference
(E)-2-DecenalAedes albopictusRepellency~55-65% repellency at various dosesY-tube Olfactometer[6]
1-DecanolVariousEAG ResponseSpecies-specific EAG response profilesElectroantennography[7]
(Z)-3-DecenolSirex noctilioEAG ResponseDose-dependent response in males and femalesElectroantennography[8]

Note: This table presents data for compounds structurally related to this compound to provide a comparative context due to the limited availability of direct quantitative data for this compound.

Experimental Protocols

The study of insect responses to semiochemicals like this compound relies on a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and the base of the antenna are then placed in contact with two electrodes.

  • Electrode Setup: The recording electrode is typically a fine-tipped glass capillary filled with a conductive solution (e.g., saline) that makes contact with the distal end of the antenna. The reference electrode is placed in contact with the base of the antenna or the insect's head.

  • Stimulus Delivery: A charcoal-filtered and humidified continuous air stream is passed over the antenna. A puff of air carrying a known concentration of this compound is injected into this airstream.

  • Signal Recording and Amplification: The change in electrical potential between the two electrodes upon stimulation is amplified and recorded by a specialized software. The amplitude of the resulting EAG response is proportional to the number of responding olfactory receptor neurons.

  • Data Analysis: The EAG responses to this compound are compared to a control (e.g., solvent alone) and a standard reference compound to normalize the data. Dose-response curves can be generated by testing a range of concentrations.

Experimental_Workflow_EAG cluster_preparation Preparation cluster_stimulation Stimulation cluster_recording Recording & Analysis Insect Immobilized Insect Antenna Excised Antenna Insect->Antenna Electrodes Electrode Mounting Antenna->Electrodes Amplifier Amplifier Electrodes->Amplifier Airflow Continuous Airflow Stimulus This compound Puff Airflow->Stimulus Stimulus->Electrodes Recording EAG Recording Amplifier->Recording Analysis Data Analysis Recording->Analysis

Figure 1: Experimental workflow for Electroantennography (EAG).
Behavioral Assays: Y-Tube Olfactometer

A Y-tube olfactometer is a common behavioral assay used to test the preference of an insect for one of two odor cues.

Methodology:

  • Apparatus Setup: A Y-shaped glass or plastic tube is used. Each of the two arms is connected to a separate odor source, and the base of the 'Y' serves as the insect release point.

  • Odor Source Preparation: A filter paper impregnated with a specific concentration of this compound is placed in one odor source chamber. A control (solvent only) is placed in the other chamber.

  • Airflow: A controlled and purified airflow is passed through each arm of the olfactometer, carrying the odorants from the source to the decision point of the 'Y'.

  • Insect Release: A single insect is introduced at the base of the Y-tube and allowed a set amount of time to make a choice.

  • Data Collection: The first choice of the insect (which arm it enters) and/or the time spent in each arm is recorded. This is repeated with multiple insects to obtain statistically significant data.

  • Data Analysis: The percentage of insects choosing the arm with this compound versus the control arm is calculated to determine if the compound is an attractant or a repellent.

Experimental_Workflow_Olfactometer cluster_setup Apparatus Setup cluster_procedure Procedure cluster_analysis Data Analysis Olfactometer Y-Tube Olfactometer Odor_Source_1 Odor Source 1 (this compound) Olfactometer->Odor_Source_1 Odor_Source_2 Odor Source 2 (Control) Olfactometer->Odor_Source_2 Observation Observation of Choice Olfactometer->Observation Airflow Controlled Airflow Airflow->Olfactometer Insect_Release Insect Release Insect_Release->Olfactometer Data_Collection Record Choices Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Figure 2: Experimental workflow for a Y-tube olfactometer bioassay.

Signaling Pathways in Insect Olfaction

The perception of this compound by an insect begins with its detection by olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensory hairs called sensilla on the insect's antennae.

General Olfactory Signaling Pathway:

  • Odorant Binding: Volatile molecules of this compound enter the sensillum lymph through pores in the cuticle. Odorant-binding proteins (OBPs) may bind to the hydrophobic this compound molecules and transport them to the ORs.

  • Receptor Activation: this compound binds to a specific OR, which is a ligand-gated ion channel. Insect ORs are typically heterodimers, consisting of a specific odorant-gated subunit (ORx) and a conserved co-receptor (Orco).

  • Ion Channel Opening and Depolarization: Binding of this compound to the ORx subunit induces a conformational change in the OR complex, leading to the opening of the ion channel. The influx of cations (such as Na⁺ and Ca²⁺) depolarizes the ORN membrane.

  • Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and travels along the axon of the ORN.

  • Signal Transmission to the Brain: The axon of the ORN projects to a specific glomerulus in the antennal lobe of the insect brain. Here, it synapses with projection neurons (PNs) and local interneurons (LNs).

  • Signal Processing: The PNs then transmit the olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further processed, leading to a behavioral response (e.g., attraction or repulsion).

Olfactory_Signaling_Pathway cluster_periphery Antennal Sensillum cluster_brain Antennal Lobe (Brain) Odorant This compound OBP OBP Odorant->OBP Binding & Transport OR Olfactory Receptor (ORx + Orco) OBP->OR Delivery ORN Olfactory Receptor Neuron OR->ORN Activates Glomerulus Glomerulus ORN->Glomerulus Signal Transmission PN Projection Neuron Glomerulus->PN LN Local Interneuron Glomerulus->LN Mushroom_Body Mushroom Body (Higher Brain Center) PN->Mushroom_Body LN->PN Modulates Behavior Behavioral Response Mushroom_Body->Behavior

Figure 3: Generalized insect olfactory signaling pathway.

Conclusion and Future Directions

This compound is a versatile semiochemical with diverse roles in insect communication. While its presence has been identified in several species and its general functions as a pheromone, allomone, and kairomone are understood, there is a clear need for more detailed quantitative research. Future studies should focus on:

  • Species-Specific Investigations: Conducting comprehensive studies on a wider range of insect species to determine the specific biological role and importance of this compound.

  • Quantitative Behavioral and Electrophysiological Assays: Generating robust dose-response data for both (E) and (Z) isomers of this compound to accurately characterize their attractive, repellent, or other behavioral effects.

  • Olfactory Receptor Identification and Characterization: Identifying and functionally characterizing the specific olfactory receptors that detect this compound in different insect species. This will provide a deeper understanding of the molecular basis of its perception.

  • Field Studies: Validating laboratory findings with field trials to assess the ecological relevance and potential applications of this compound in pest management or conservation strategies.

A more profound understanding of the biological role of this compound and its underlying mechanisms will not only advance our knowledge of insect chemical ecology but also open up new avenues for the development of novel and targeted insect control and monitoring tools.

References

2-Decen-1-ol: A Volatile Organic Compound Biomarker for Early Disease Detection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Volatile organic compounds (VOCs) in exhaled breath offer a promising frontier for non-invasive disease diagnosis. Among these, the long-chain unsaturated alcohol, 2-Decen-1-ol, has emerged as a potential biomarker with significant clinical utility, particularly in the context of cancer. This technical guide provides a comprehensive overview of this compound as a VOC biomarker, detailing its biochemical origins, analytical methodologies for its detection, and its association with pathological conditions. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel biomarkers.

Introduction to this compound

This compound is a fatty alcohol, an organic compound with a ten-carbon chain and a double bond, that has been identified as an endogenous VOC in humans. Its presence in exhaled breath is believed to be a direct product of cellular metabolic processes, specifically lipid peroxidation. Alterations in these metabolic pathways due to disease can lead to changes in the concentration of this compound, making it a candidate for a non-invasive biomarker.

Biochemical Pathway of this compound Formation

The primary proposed pathway for the endogenous production of this compound is through the lipid peroxidation of polyunsaturated fatty acids (PUFAs), which are integral components of cell membranes. This process is initiated by reactive oxygen species (ROS), which are often elevated in pathological states such as cancer.

The proposed biochemical cascade is as follows:

  • Initiation: Increased oxidative stress leads to the abstraction of a hydrogen atom from a PUFA (e.g., linoleic acid) by a reactive oxygen species, forming a lipid radical.

  • Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen from another PUFA, propagating the chain reaction and forming a lipid hydroperoxide.

  • Decomposition: The unstable lipid hydroperoxides undergo fragmentation, yielding a variety of smaller molecules, including aldehydes. Specifically, the breakdown of a ten-carbon PUFA intermediate can lead to the formation of 2-decenal.

  • Reduction: The resulting aldehyde, 2-decenal, is then reduced by enzymes such as 2,4-dienoyl-CoA reductase or other alcohol dehydrogenases to the corresponding alcohol, this compound. The enzyme 2,4-dienoyl-CoA reductase is known to be involved in the metabolism of unsaturated fatty acids, including 2,4-decadienoyl-CoA, a ten-carbon intermediate.

Lipid Peroxidation Pathway tothis compound PUFA Polyunsaturated Fatty Acid (PUFA) in Cell Membrane Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->Lipid_Radical Oxidative Stress Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical O2 O₂ O2->Lipid_Peroxyl_Radical Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Hydrogen Abstraction Decenal 2-Decenal Lipid_Hydroperoxide->Decenal Decomposition Decenol This compound (Exhaled VOC) Decenal->Decenol Reductase 2,4-Dienoyl-CoA Reductase / Alcohol Dehydrogenase Reductase->Decenol Reduction

Proposed biochemical pathway of this compound formation.

Association with Disease: Esophageal and Gastric Cancer

While research on this compound is ongoing, compelling evidence for the utility of a structurally related C10 aldehyde, decanal, as a biomarker for esophageal and stomach cancer has been presented. A significant clinical study demonstrated that a breath test measuring a panel of five VOCs, including decanal, could distinguish patients with esophageal or stomach cancer from those with non-cancerous upper gastrointestinal symptoms with high accuracy.

Table 1: Diagnostic Performance of a 5-VOC Signature (including Decanal) for Esophageal and Gastric Cancer

MetricValue
Overall Accuracy85%
Sensitivity80%
Specificity81%

Data from a study presented at the 2017 European Cancer Congress.[1][2]

These findings strongly suggest that long-chain aldehydes and their corresponding alcohols, such as this compound, are promising biomarkers for the early detection of these malignancies. The presence of these compounds in breath is likely linked to the increased lipid peroxidation characteristic of cancer cells.

For context, the staging of esophageal cancer, which is critical for prognosis and treatment decisions, is determined by the extent of tumor growth (T), spread to nearby lymph nodes (N), and metastasis to distant sites (M).

Table 2: Simplified TNM Staging of Esophageal Cancer [3][4]

StageTumor (T)Nodes (N)Metastasis (M)
Stage 0 Tis (in situ)N0M0
Stage I T1N0M0
Stage II T2N0M0
T1, T2N1M0
Stage III T3N0, N1M0
T1, T2N2M0
Stage IV Any TAny NM1

Experimental Protocols for this compound Analysis

The detection and quantification of this compound in exhaled breath require highly sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose. Below is a detailed experimental protocol adapted from established methodologies for VOC analysis.

Breath Sample Collection

This protocol is adapted from the methodology outlined in the NCT06169163 clinical trial.[1]

  • Patient Preparation: Patients should fast for a minimum of 6 hours prior to breath collection, consuming only clear fluids.

  • Sample Collection:

    • Patients exhale into a single-use breath collection bag (e.g., Tedlar® bag).

    • Using a gas sampling pump, the collected breath is drawn through a thermal desorption (TD) tube at a controlled flow rate to trap the VOCs.

    • The process is repeated to collect a second sample for validation.

    • A room air sample is collected using the same procedure to serve as a blank control.

  • Sample Storage: The TD tubes are sealed with long-term storage caps and stored at -80°C until analysis.

Breath Sample Collection Workflow Patient_Prep Patient Preparation (6-hour fast) Breath_Collection Exhale into Collection Bag Patient_Prep->Breath_Collection VOC_Trapping Pump Breath through Thermal Desorption (TD) Tube Breath_Collection->VOC_Trapping Sample_Storage Seal and Store TD Tube at -80°C VOC_Trapping->Sample_Storage Analysis GC-MS Analysis Sample_Storage->Analysis

Workflow for the collection of breath samples for VOC analysis.
GC-MS Analysis

The following GC-MS parameters are a starting point and should be optimized for the specific instrumentation and analytical standards used.

Table 3: Recommended GC-MS Parameters for this compound Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-624 or similar mid-polar column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness)
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Temperature Program- Initial: 40°C, hold for 2 minutes- Ramp 1: 5°C/min to 150°C- Ramp 2: 20°C/min to 250°C, hold for 5 minutes
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature250°C
Mass Rangem/z 35-350
Scan ModeFull scan for identification, Selected Ion Monitoring (SIM) for quantification
Quantification

Quantification of this compound is achieved by creating a calibration curve using certified standards of known concentrations. An internal standard (e.g., a deuterated analog) should be used to correct for variations in sample preparation and instrument response. The concentration of this compound in the breath sample is then determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

Future Directions and Clinical Implications

The identification of this compound and related long-chain aldehydes as breath biomarkers for esophageal and gastric cancer holds immense potential for the development of non-invasive screening tools. Early detection is paramount for improving patient outcomes for these cancers, which are often diagnosed at advanced stages.

Future research should focus on:

  • Large-scale clinical validation studies: To confirm the diagnostic accuracy of this compound and related compounds in diverse patient populations.

  • Correlation with disease stage: To determine if the concentration of this compound in breath correlates with the pathological stage of the cancer.

  • Elucidation of the precise biochemical pathway: To fully understand the enzymatic steps leading to the production of this compound in cancer cells.

  • Development of point-of-care detection methods: To translate this biomarker into a rapid and cost-effective screening tool for use in primary care settings.

Conclusion

This compound is a promising volatile organic compound biomarker with the potential to revolutionize the early detection of esophageal and gastric cancers. Its origins in lipid peroxidation provide a clear biochemical link to the pathophysiology of cancer. With standardized analytical methods and further clinical validation, breath analysis for this compound could become an invaluable tool in the fight against these deadly diseases.

References

Natural occurrence of 2-Decen-1-ol in essential oils

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Natural Occurrence of 2-Decen-1-ol in Essential Oils

Introduction

This compound is an unsaturated fatty alcohol, specifically a C10 alkenol, that contributes to the characteristic aroma and potential biological activity of certain plant-derived essential oils. As a volatile organic compound (VOC), it plays a role in plant defense and communication. Its presence in essential oils is of significant interest for applications in the flavor, fragrance, and pharmaceutical industries, owing to its fresh, waxy, and citrus-rose aroma profile and its potential antimicrobial and nematicidal properties.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its concentration in various essential oils, the analytical protocols for its identification and quantification, and its plausible biosynthetic pathway in plants.

Natural Occurrence of this compound

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound in essential oils.

Plant SpeciesPlant PartGeographical OriginConcentration (% of Oil)IsomerReference
Coriandrum sativum L.LeavesBrazil12.33%Not Specified[1]

Note: Data is limited, and concentrations can be influenced by factors such as cultivar, harvest time, and extraction method.[5]

Experimental Protocols

The extraction and analysis of this compound from plant material require standardized methodologies to ensure accurate identification and quantification. The most common procedures involve hydrodistillation for extraction followed by gas chromatography-mass spectrometry for analysis.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is the standard method for extracting essential oils from aromatic plants, particularly heat-resistant materials like coriander.[6][7]

Methodology:

  • Material Preparation: Dried plant material (e.g., coriander leaves or seeds) is typically ground or crushed to increase the surface area for efficient oil extraction.[7]

  • Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, condenser, and collection burette.

  • Distillation: The prepared plant material is placed in the flask and submerged in distilled water. The mixture is heated to its boiling point and maintained for a period of 2 to 4 hours.[6][7] The steam and volatile compounds rise, are cooled by the condenser, and co-condense back into a liquid phase.

  • Oil Collection: The essential oil, being immiscible with water, separates in the collection tube. The aqueous phase (hydrosol) is drained, leaving the pure essential oil.

  • Drying and Storage: The collected oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.[6]

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying individual volatile components within a complex mixture like an essential oil.[8][9]

Methodology:

  • Sample Preparation: The essential oil sample is diluted in an appropriate solvent (e.g., hexane, methanol, or ethyl acetate) to a suitable concentration (e.g., a 1:200 dilution).[9][10] An internal standard may be added at this stage for absolute quantification.

  • GC System Configuration:

    • Injector: Split/splitless injector, typically operated at 250°C.[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar or semi-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[9]

    • Oven Temperature Program: A programmed temperature gradient is employed to separate compounds based on their boiling points and column affinity. A typical program might be: initial hold at 60°C for 2-3 minutes, followed by a ramp of 3-5°C/min up to 240-250°C, with a final hold period.[8][9]

  • MS Detector Configuration:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.[8]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

    • Scan Range: Typically from 40 to 500 m/z.

  • Compound Identification: Identification of this compound is achieved by comparing its retention time and the resulting mass spectrum with those of a known standard or by matching the mass spectrum against established libraries such as NIST (National Institute of Standards and Technology).

  • Quantification: The relative percentage of this compound is calculated based on its peak area relative to the total peak area of all identified compounds (peak area normalization). For more precise quantification, calibration curves generated with an internal or external standard are used.[8]

Visualized Workflows and Pathways

Experimental Workflow for Analysis

The following diagram illustrates the standard workflow for the extraction and quantitative analysis of this compound from plant sources.

Figure 1: Workflow for this compound Analysis.
Plausible Biosynthetic Pathway

While the specific enzymatic pathway for this compound has not been fully elucidated, it is hypothesized to originate from the metabolism of fatty acids via the lipoxygenase (LOX) pathway. This pathway is responsible for producing many C6 and C9 volatile "green leaf" compounds, and a similar mechanism is likely responsible for the formation of C10 alkenols.

The proposed pathway begins with the oxidation of a polyunsaturated fatty acid (e.g., linoleic acid) by lipoxygenase, followed by cleavage by hydroperoxide lyase (HPL) to form an aldehyde. This aldehyde is then reduced to the corresponding alcohol, this compound, by an alcohol dehydrogenase (ADH) or similar reductase enzyme.

G Figure 2: Plausible Biosynthesis of this compound fa Polyunsaturated Fatty Acid (e.g., Linoleic Acid) lox Lipoxygenase (LOX) fa->lox hydroperoxide Fatty Acid Hydroperoxide hpl Hydroperoxide Lyase (HPL) hydroperoxide->hpl aldehyde 2-Decenal adh Alcohol Dehydrogenase (ADH) / Reductase aldehyde->adh alcohol This compound lox->hydroperoxide hpl->aldehyde adh->alcohol

Figure 2: Plausible Biosynthesis of this compound.

Biological Activity and Signaling

This compound acts as a semiochemical, a chemical involved in mediating interactions between organisms.[1] It has been identified as a component in essential oils with antibiotic and nematicidal properties.[1][3] For instance, it contributes to the antimicrobial activity of coriander leaf oil and has shown activity against the pine wood nematode.[1][4] However, the specific downstream molecular signaling pathways in target organisms that are modulated by this compound are not well-documented in the current scientific literature. Further research is required to elucidate its precise mechanisms of action.

Conclusion

This compound is a noteworthy constituent of essential oils, primarily found in significant quantities in the leaf oil of Coriandrum sativum. Its presence is confirmed and quantified using standard analytical techniques, namely hydrodistillation followed by GC-MS analysis. While its complete biosynthetic pathway is still under investigation, it is plausibly derived from fatty acid metabolism. The compound's contribution to both aroma and biological activity makes it a molecule of interest for further research and development in various scientific and industrial fields. This guide provides a foundational technical overview for professionals engaged in the study of natural products.

References

Stereochemistry and Biological Activity of 2-Decen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Decen-1-ol, an unsaturated fatty alcohol, exhibits a range of biological activities contingent upon its stereochemistry. This technical guide provides an in-depth analysis of the synthesis, separation, and biological evaluation of the geometric ((E) and (Z)) and optical (R and S) isomers of this compound. The document summarizes quantitative data on its nematicidal and antimicrobial properties, outlines detailed experimental protocols for stereoselective synthesis and bioassays, and explores the potential mechanisms of action and associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound is a ten-carbon unsaturated alcohol with a double bond at the second carbon position. The geometry of this double bond ((E) or (Z)) and the chirality at the C1 carbon (if applicable, though in this primary alcohol, chirality is not at C1) significantly influence its biological properties. This molecule has garnered interest for its potential applications in agriculture and medicine due to its demonstrated nematicidal, antimicrobial, and pheromonal activities. Understanding the structure-activity relationship of its stereoisomers is crucial for the development of targeted and effective products.

Stereochemistry of this compound

This compound exists as two geometric isomers: (E)-2-decen-1-ol (trans) and (Z)-2-decen-1-ol (cis). The spatial arrangement of the alkyl chain and the hydroxyl group around the C=C double bond dictates the molecule's overall shape and its interaction with biological targets.

  • (E)-2-Decen-1-ol (trans-2-Decen-1-ol): The alkyl chain and the hydroxymethyl group are on opposite sides of the double bond.

  • (Z)-2-Decen-1-ol (cis-2-Decen-1-ol): The alkyl chain and the hydroxymethyl group are on the same side of the double bond.

While the primary alcohol at C1 itself is not a stereocenter, the introduction of substituents along the carbon chain could introduce chirality, leading to (R) and (S) enantiomers for each geometric isomer. However, this guide will primarily focus on the biological distinctions between the (E) and (Z) isomers, as this is where the most significant differences in activity have been suggested.

Biological Activity: A Stereochemical Perspective

The biological effects of this compound are closely tied to its isomeric form. While comprehensive comparative data is still emerging, existing research points towards distinct activities for the (E) and (Z) isomers.

Nematicidal Activity

Unsaturated aldehydes and alcohols have shown promise as nematicidal agents. Research on related compounds suggests that the (E)-isomer of C10 unsaturated aldehydes possesses significant activity against root-knot nematodes.

Table 1: Nematicidal Activity of 2-Decenal Isomers against Meloidogyne javanica

CompoundEC50 (mg/L) after 1 day
(E)-2-Decenal20.43[1][2]
(E,E)-2,4-Decadienal11.7[1][2]

Data for this compound isomers is not currently available in the literature, but the data for the corresponding aldehyde suggests that the (E) configuration is important for activity.

Antimicrobial Activity

Long-chain fatty alcohols are known to possess antibacterial and antifungal properties. Their mechanism of action is often attributed to the disruption of cell membranes.[3][4][5] The presence and position of a double bond can modulate this activity.[4]

Pheromonal Activity

Unsaturated alcohols are common components of insect pheromones. The specific geometry of the double bond is often critical for recognition by insect olfactory receptors. While this compound itself has not been identified as a primary pheromone component for many species, its isomers may act as synergists or antagonists in pheromone blends. Electroantennography (EAG) is a key technique used to measure the response of insect antennae to volatile compounds and can be used to screen for pheromonal activity of different isomers.

Experimental Protocols

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound is crucial for studying their distinct biological activities.

A common method for the stereoselective synthesis of (E)-allylic alcohols is the reduction of the corresponding α,β-unsaturated aldehyde.

Protocol: Reduction of (E)-2-Decenal

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-2-decenal in a suitable anhydrous solvent (e.g., methanol, ethanol, or diethyl ether).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise with stirring. The molar ratio of NaBH₄ to the aldehyde is typically 1:1 to 1.5:1.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure (E)-2-decen-1-ol.

  • Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H NMR should show a large coupling constant, typically > 14 Hz, for the vinyl protons) and GC-MS.

The stereoselective synthesis of (Z)-allylic alcohols can be achieved by the partial hydrogenation of the corresponding alkyne.

Protocol: Partial Hydrogenation of 2-Decyn-1-ol

  • Catalyst Preparation: Use a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) for the selective hydrogenation of the alkyne to the (Z)-alkene.

  • Reaction Setup: In a hydrogenation flask, dissolve 2-decyn-1-ol in a suitable solvent (e.g., ethanol or ethyl acetate). Add the Lindlar catalyst (typically 5-10% by weight of the alkyne).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically at or slightly above atmospheric pressure) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by GC or TLC to observe the disappearance of the starting alkyne and the formation of the (Z)-alkene, taking care to stop the reaction before over-reduction to the saturated alcohol occurs.

  • Work-up: Once the reaction is complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure (Z)-2-decen-1-ol.

  • Characterization: Confirm the structure and stereochemistry using NMR spectroscopy (¹H NMR should show a smaller coupling constant, typically < 10 Hz, for the vinyl protons) and GC-MS.

Synthesis_Workflow cluster_E Synthesis of (E)-2-Decen-1-ol cluster_Z Synthesis of (Z)-2-Decen-1-ol E_Aldehyde (E)-2-Decenal E_Reduction Reduction (e.g., NaBH4) E_Aldehyde->E_Reduction E_Product (E)-2-Decen-1-ol E_Reduction->E_Product Z_Alkyne 2-Decyn-1-ol Z_Hydrogenation Partial Hydrogenation (Lindlar Catalyst) Z_Alkyne->Z_Hydrogenation Z_Product (Z)-2-Decen-1-ol Z_Hydrogenation->Z_Product

Caption: General synthetic routes to (E)- and (Z)-2-decen-1-ol.

Biological Assays

Protocol: In Vitro Mortality and Egg Hatching Assay for Root-Knot Nematodes (e.g., Meloidogyne spp.)

  • Preparation of Test Solutions: Prepare stock solutions of the this compound isomers in a suitable solvent (e.g., ethanol or DMSO) and then dilute with water containing a surfactant (e.g., 0.1% Tween 20) to achieve the desired test concentrations.

  • Juvenile Mortality Assay:

    • Collect second-stage juveniles (J2) of the target nematode.

    • In a 96-well plate, add a suspension of approximately 50-100 J2s to each well.

    • Add the test solutions to the wells. Include a solvent control and a negative control (water with surfactant).

    • Incubate the plates at a controlled temperature (e.g., 25 °C).

    • After 24, 48, and 72 hours, count the number of motile and immotile (dead) nematodes under a microscope. Nematodes are considered dead if they do not move when probed with a fine needle.

    • Calculate the percentage mortality and determine the EC50 value.

  • Egg Hatching Assay:

    • Collect egg masses of the target nematode.

    • Place one egg mass in each well of a 24-well plate containing the test solutions.

    • Incubate under the same conditions as the mortality assay.

    • After a set period (e.g., 7-14 days), count the number of hatched J2s in each well.

    • Calculate the percentage inhibition of egg hatching compared to the control.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Grow the target bacterial or fungal strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Test Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound isomers in the appropriate broth medium. Due to the lipophilic nature of the compound, a solubilizing agent like DMSO may be necessary at a low, non-inhibitory concentration.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe in broth), a negative control (broth only), and a solvent control.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Bioassay_Workflow cluster_Nema Nematicidal Assay cluster_Micro Antimicrobial Assay Nema_Start Prepare Test Solutions Nema_J2 Juvenile Mortality Assay Nema_Start->Nema_J2 Nema_Egg Egg Hatching Assay Nema_Start->Nema_Egg Nema_Data Calculate EC50 and % Inhibition Nema_J2->Nema_Data Nema_Egg->Nema_Data Micro_Start Prepare Inoculum and Test Plates Micro_Inoculate Inoculate with Microorganism Micro_Start->Micro_Inoculate Micro_Incubate Incubate Micro_Inoculate->Micro_Incubate Micro_Data Determine MIC Micro_Incubate->Micro_Data

Caption: Workflow for nematicidal and antimicrobial bioassays.

Analytical Methods for Stereoisomer Separation

The separation and identification of the stereoisomers of this compound are essential for quality control and for correlating specific isomers with biological activity.

GC-MS is a powerful tool for separating and identifying the (E) and (Z) isomers of this compound.

Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the sample containing the this compound isomers in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector: Split/splitless injector, typically in split mode.

    • Oven Program: A temperature gradient program starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the analyte and potential fragments (e.g., m/z 40-300).

  • Data Analysis: The (E) and (Z) isomers will typically have different retention times. The mass spectra can be used to confirm the identity of the compounds by comparing them to a spectral library.

For the separation of enantiomers (if present), chiral HPLC is the method of choice.

Protocol: Chiral HPLC Analysis

  • Sample Preparation: The hydroxyl group of this compound may need to be derivatized with a chromophore-containing chiral derivatizing agent to facilitate detection and improve separation. Alternatively, direct separation on a chiral stationary phase can be attempted.

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose).

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve separation.

    • Flow Rate: A typical flow rate of 0.5-1.5 mL/min.

    • Detection: UV detector set to a wavelength appropriate for the derivatized analyte, or a chiral detector such as a circular dichroism (CD) detector.

  • Data Analysis: The enantiomers will elute at different retention times, allowing for their quantification.

Mechanisms of Action and Signaling Pathways

Nematicidal and Antimicrobial Mechanisms

The lipophilic nature of long-chain unsaturated alcohols like this compound is key to their biological activity. The proposed mechanism of action against nematodes and microbes involves:

  • Membrane Disruption: The non-polar alkyl chain can intercalate into the lipid bilayer of cell membranes, disrupting their integrity and leading to increased permeability.[3] This can result in the leakage of essential cellular components and ultimately cell death.[3]

  • Metabolic Interference: These compounds may also interfere with cellular metabolic processes, although the specific pathways are not yet fully elucidated for this compound. For other nematicides, effects on pathways such as xenobiotic metabolism and steroid hormone synthesis have been observed.[6]

Mechanism_of_Action cluster_NemaMicro Nematicidal and Antimicrobial Action Compound This compound Membrane Cell Membrane Compound->Membrane Metabolism Metabolic Pathways Compound->Metabolism Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death Interference Metabolic Interference Metabolism->Interference Interference->Death

Caption: Proposed mechanism of nematicidal and antimicrobial action.

Pheromone Signaling Pathway

In insects, the perception of pheromones like unsaturated alcohols initiates a signaling cascade within olfactory sensory neurons.

  • Binding: The pheromone molecule enters the sensillum lymph and binds to a Pheromone Binding Protein (PBP).

  • Receptor Activation: The PBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of the neuron.

  • Signal Transduction: Binding of the pheromone to the OR opens an ion channel, leading to the depolarization of the neuronal membrane and the generation of an action potential.

  • Signal to Brain: This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.

Pheromone_Signaling Pheromone This compound (Pheromone) PBP Pheromone Binding Protein (PBP) Pheromone->PBP OR Olfactory Receptor (OR) PBP->OR IonChannel Ion Channel Opening OR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Brain Signal to Brain (Antennal Lobe) ActionPotential->Brain Behavior Behavioral Response Brain->Behavior

Caption: General insect pheromone signaling pathway.

Conclusion and Future Directions

The stereochemistry of this compound plays a pivotal role in its biological activity. While current research suggests its potential as a nematicidal and antimicrobial agent, further studies are required to fully elucidate the structure-activity relationships of its various isomers. Specifically, there is a need for quantitative comparative data on the biological activities of the (E) vs. (Z) and (R) vs. (S) isomers. The development of efficient and scalable stereoselective synthetic routes will be crucial for these investigations. A deeper understanding of the specific molecular targets and signaling pathways involved in the nematicidal and antimicrobial actions of this compound isomers will pave the way for the rational design of more potent and selective bioactive compounds for applications in agriculture and medicine.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Decen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Decen-1-ol. The information presented herein is crucial for the unambiguous identification and structural elucidation of this unsaturated fatty alcohol, a compound of interest in various fields including pheromone research, flavor and fragrance chemistry, and as a potential biomarker.

Executive Summary

This compound, a ten-carbon unsaturated alcohol with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol , exhibits a characteristic and reproducible fragmentation pattern under electron ionization.[1][2][3][4][5][6] This guide details the primary fragmentation pathways, presents quantitative data of the major fragment ions, outlines a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and provides a visual representation of the fragmentation cascade. The dominant fragmentation mechanisms observed are alpha-cleavage and dehydration (loss of a water molecule), which are characteristic of primary alcohols.

Mass Spectral Data

The electron ionization mass spectra of the (E)- and (Z)-isomers of this compound are qualitatively similar, with minor differences in the relative intensities of some fragment ions. The following table summarizes the major ions observed in the mass spectrum of (E)-2-Decen-1-ol, obtained from the National Institute of Standards and Technology (NIST) database.

m/zRelative Intensity (%)Proposed Fragment Ion
41100[C₃H₅]⁺ (Allyl cation)
5585[C₄H₇]⁺
6960[C₅H₉]⁺
8340[C₆H₁₁]⁺
5735[C₄H₉]⁺
7030[M-C₆H₁₂]⁺• or [C₅H₁₀O]⁺•
9725[C₇H₁₃]⁺
1385[M-H₂O]⁺• (Dehydration)
156<1[M]⁺• (Molecular Ion)

Data is an approximation based on visual inspection of the NIST mass spectrum for (E)-2-Decen-1-ol.

Fragmentation Pathways

The fragmentation of this compound upon electron ionization is primarily driven by the initial ionization of the oxygen atom, followed by characteristic cleavage reactions.

Primary Fragmentation Mechanisms:
  • Alpha-Cleavage: This involves the cleavage of the C1-C2 bond, which is alpha to the hydroxyl group. This is a common fragmentation pathway for primary alcohols. However, due to the presence of the double bond at the 2-position, this fragmentation is less favored compared to other pathways.

  • Allylic Cleavage: The double bond at the C2-C3 position makes the C4-C5 bond susceptible to cleavage, as it results in the formation of a stable, resonance-stabilized allylic cation. This is a significant pathway contributing to ions in the lower mass range.

  • Dehydration (Loss of H₂O): A characteristic fragmentation of alcohols is the elimination of a molecule of water (18 Da), leading to the formation of an ion at m/z 138 ([M-18]⁺•). This ion is often of low abundance for primary alcohols.

  • Hydrocarbon Fragmentation: The long alkyl chain can undergo fragmentation at various points, leading to a series of hydrocarbon fragments separated by 14 Da (CH₂ group). This results in the characteristic cluster of peaks at m/z 41, 55, 69, 83, and 97.

The fragmentation cascade of this compound can be visualized as a logical relationship between the parent molecule and its resulting fragment ions.

fragmentation_pathway This compound (m/z 156) This compound (m/z 156) Radical Cation [M]⁺• (m/z 156) Radical Cation [M]⁺• (m/z 156) This compound (m/z 156)->Radical Cation [M]⁺• (m/z 156) Electron Ionization Dehydration [M-H₂O]⁺• (m/z 138) Dehydration [M-H₂O]⁺• (m/z 138) Radical Cation [M]⁺• (m/z 156)->Dehydration [M-H₂O]⁺• (m/z 138) - H₂O Allylic Cleavage Allylic Cleavage Radical Cation [M]⁺• (m/z 156)->Allylic Cleavage Hydrocarbon Fragments Hydrocarbon Fragments Radical Cation [M]⁺• (m/z 156)->Hydrocarbon Fragments C₄H₇⁺ (m/z 55) C₄H₇⁺ (m/z 55) Allylic Cleavage->C₄H₇⁺ (m/z 55) C₃H₅⁺ (m/z 41) C₃H₅⁺ (m/z 41) Hydrocarbon Fragments->C₃H₅⁺ (m/z 41) C₅H₉⁺ (m/z 69) C₅H₉⁺ (m/z 69) Hydrocarbon Fragments->C₅H₉⁺ (m/z 69) C₆H₁₁⁺ (m/z 83) C₆H₁₁⁺ (m/z 83) Hydrocarbon Fragments->C₆H₁₁⁺ (m/z 83)

Caption: Fragmentation pathway of this compound.

Experimental Protocols

The following outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation and Derivatization

For improved chromatographic performance and to increase volatility, long-chain alcohols are often derivatized prior to GC-MS analysis. A common method is silylation to form trimethylsilyl (TMS) ethers.

  • Sample Dissolution: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., pyridine or N,N-dimethylformamide).

  • Derivatization Reagent: Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the isomers of this compound.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/minute to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[7][8]

  • Mass Range: Scan from m/z 35 to 400.

  • Ion Source Temperature: 230°C.[7]

  • Transfer Line Temperature: 280°C.[7]

This experimental workflow provides a robust method for the separation and identification of this compound and its isomers in various sample matrices.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Derivatization (Silylation) Derivatization (Silylation) Dissolution->Derivatization (Silylation) Heating Heating Derivatization (Silylation)->Heating GC Injection GC Injection Heating->GC Injection Separation on GC Column Separation on GC Column GC Injection->Separation on GC Column Electron Ionization (70 eV) Electron Ionization (70 eV) Separation on GC Column->Electron Ionization (70 eV) Mass Analysis Mass Analysis Electron Ionization (70 eV)->Mass Analysis Detection Detection Mass Analysis->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Experimental workflow for GC-MS analysis.

References

The Biosynthesis of (E)-2-Decen-1-ol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Decen-1-ol is a C10 volatile organic compound contributing to the characteristic aroma of many plants and possessing potential applications in the flavor, fragrance, and pharmaceutical industries. Its biosynthesis in plants is intrinsically linked to the lipoxygenase (LOX) pathway, a metabolic cascade responsible for the production of a diverse array of fatty acid-derived signaling molecules and volatiles. This technical guide provides a comprehensive overview of the core biosynthetic pathway of (E)-2-Decen-1-ol, detailing the enzymatic steps, precursor molecules, and key intermediates. It summarizes available quantitative data, presents detailed experimental protocols for the characterization of the involved enzymes, and includes visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding of this important biochemical process.

Introduction

Plant volatiles play a crucial role in plant-environment interactions, including attracting pollinators, deterring herbivores, and acting as signaling molecules in plant defense. Among these, C10 volatiles, such as (E)-2-Decen-1-ol, are significant contributors to the aroma profiles of various fruits, vegetables, and herbs. The biosynthesis of these compounds originates from the oxidative degradation of polyunsaturated fatty acids through the lipoxygenase (LOX) pathway. Understanding the intricacies of this pathway is paramount for applications in crop improvement, flavor engineering, and the potential development of novel therapeutic agents.

The Core Biosynthesis Pathway of (E)-2-Decen-1-ol

The biosynthesis of (E)-2-Decen-1-ol is a three-step enzymatic cascade initiated by the oxygenation of a polyunsaturated fatty acid, followed by the cleavage of the resulting hydroperoxide, and culminating in the reduction of the formed aldehyde.

Step 1: Oxygenation by Lipoxygenase (LOX)

The pathway is initiated by the action of lipoxygenase (LOX), a non-heme iron-containing dioxygenase.[1][2] LOX catalyzes the stereospecific incorporation of molecular oxygen into polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system. The primary substrate for the formation of C10 volatiles is believed to be linoleic acid (18:2) . Specifically, a 9-lipoxygenase (9-LOX) would catalyze the oxygenation at the C-9 position of linoleic acid to produce 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) .

Step 2: Cleavage by Hydroperoxide Lyase (HPL)

The unstable 9-HPODE intermediate is then cleaved by a specific hydroperoxide lyase (HPL) , a member of the cytochrome P450 family (CYP74C).[2][3][4] This cleavage reaction yields a C9 aldehyde, (Z)-3-nonenal , and a C9 oxo-acid, 9-oxononanoic acid . While the direct formation of a C10 aldehyde from linoleic acid is less commonly reported than C6 and C9 aldehydes, evidence suggests that alternative cleavage of hydroperoxide isomers or the use of different fatty acid precursors could lead to C10 volatile formation. The formation of (E,E)-2,4-decadienal from linoleic acid has been documented, suggesting a plausible route to a C10 backbone. It is hypothesized that a specific HPL isoform or a related enzyme activity is responsible for generating a C10 aldehyde precursor to 2-Decen-1-ol.

Step 3: Reduction by Alcohol Dehydrogenase (ADH)

The final step in the biosynthesis of (E)-2-Decen-1-ol is the reduction of the aldehyde precursor, (E)-2-decenal , by an alcohol dehydrogenase (ADH) .[5][6] These NAD(P)H-dependent enzymes catalyze the conversion of aldehydes to their corresponding alcohols. Plant ADHs exhibit broad substrate specificity and can act on various saturated and unsaturated aldehydes, including the C10 aldehyde, 2-decenal.[7][8]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and molecules involved in the biosynthesis of fatty acid-derived volatiles. It is important to note that data specifically for the this compound pathway is limited, and therefore, data for related reactions are included to provide a comparative context.

Table 1: Enzyme Kinetic Parameters

EnzymePlant SourceSubstrateKm (µM)Vmax (nmol·s-1·mg protein-1)kcat (s-1)Reference(s)
Lipoxygenase (LOX-1)Soybean (Glycine max)Linoleic Acid7.7 ± 0.3--[9][10]
Lipoxygenase (LOX-1)Soybean (Glycine max)Linoleic Acid41--[11]
13-Lipoxygenase (LOX4)Arabidopsis thalianaα-Linolenic Acid5.8128-[12]
Hydroperoxide LyasePotato (Solanum tuberosum)13-HPODE---[13]
Alcohol DehydrogenaseCottonwood (Populus deltoides)Various aldehydes-230 µmol NADH oxidized·min-1·g dry weight-1-[6]
Alcohol DehydrogenaseYokenella sp.Crotonaldehyde2.1 ± 0.1-1540 ± 30[7]
Aldehyde DehydrogenaseBanana (Musa sp.)Butanal250--[14]

Table 2: Precursor and Product Concentrations in Plant Tissues

CompoundPlant SpeciesTissueConcentration RangeReference(s)
Linoleic AcidArabidopsis thalianaLeaves~10-15% of total fatty acids[15]
α-Linolenic AcidArabidopsis thalianaLeaves~40-50% of total fatty acids[15]
Volatile Fatty AcidsFood Waste (fermentation)-1.63 - 36 g COD/L[16][17]
HexanalKomagataella phaffii (recombinant)Whole cells12.9 mM[5][18]
HexanolKomagataella phaffii (recombinant)Whole cells8 mM[5][18]

Experimental Protocols

Detailed methodologies for the key enzymes in the biosynthesis of (E)-2-Decen-1-ol are provided below.

Lipoxygenase (LOX) Activity Assay

This protocol is adapted from a spectrophotometric method that measures the formation of conjugated dienes at 234 nm.

Materials:

  • Phosphate buffer (50 mM, pH 6.5)

  • Linoleic acid substrate solution (10 mM in ethanol)

  • Plant extract containing LOX

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding 950 µL of phosphate buffer and 50 µL of the plant extract.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding 10 µL of the linoleic acid substrate solution.

  • Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient for conjugated dienes (ε = 25,000 M-1cm-1).

Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the decrease in absorbance at 234 nm due to the cleavage of the hydroperoxide substrate.

Materials:

  • Phosphate buffer (100 mM, pH 6.5)

  • 9-HPODE substrate solution (prepared by reacting linoleic acid with soybean LOX)

  • Plant extract containing HPL

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding 900 µL of phosphate buffer and 50 µL of the 9-HPODE substrate solution.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding 50 µL of the plant extract.

  • Immediately monitor the decrease in absorbance at 234 nm for 3-5 minutes.

  • Calculate the enzyme activity based on the rate of substrate consumption.

Alcohol Dehydrogenase (ADH) Activity Assay

This spectrophotometric assay monitors the reduction of NAD+ to NADH at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.8)

  • (E)-2-decenal substrate solution (10 mM in ethanol)

  • NAD+ solution (20 mM)

  • Plant extract containing ADH

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding 850 µL of Tris-HCl buffer, 50 µL of the (E)-2-decenal substrate solution, and 50 µL of the NAD+ solution.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding 50 µL of the plant extract.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient for NADH (ε = 6,220 M-1cm-1).

Quantification of (E)-2-Decen-1-ol by GC-MS

This protocol outlines the general steps for the quantification of volatile compounds from plant tissues.[19][20][21]

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Solid-phase microextraction (SPME) fibers or solvent extraction materials

  • (E)-2-Decen-1-ol analytical standard

  • Internal standard (e.g., nonyl acetate)

  • Plant tissue

Procedure:

  • Volatile Collection: Collect volatiles from the headspace of the plant tissue using an SPME fiber or by solvent extraction.

  • GC-MS Analysis:

    • Inject the collected volatiles into the GC-MS system.

    • Separate the compounds on an appropriate GC column (e.g., DB-5ms).

    • Use a suitable temperature program to achieve good separation.

    • Identify (E)-2-Decen-1-ol based on its mass spectrum and retention time compared to the analytical standard.

  • Quantification:

    • Prepare a calibration curve using different concentrations of the (E)-2-Decen-1-ol standard with a fixed amount of the internal standard.

    • Determine the concentration of (E)-2-Decen-1-ol in the plant sample by comparing its peak area to the calibration curve.

Visualizations

Biosynthesis Pathway of (E)-2-Decen-1-ol

Biosynthesis_of_2_Decen_1_ol Linoleic_Acid Linoleic Acid LOX 9-Lipoxygenase (9-LOX) Linoleic_Acid->LOX HPODE_9 9-HPODE HPL Hydroperoxide Lyase (HPL) HPODE_9->HPL Decenal_2 (E)-2-Decenal ADH Alcohol Dehydrogenase (ADH) Decenal_2->ADH Decen_1_ol (E)-2-Decen-1-ol LOX->HPODE_9 + O2 HPL->Decenal_2 ADH->Decen_1_ol + NAD(P)H - NAD(P)+

Caption: Proposed biosynthesis pathway of (E)-2-Decen-1-ol from linoleic acid in plants.

Experimental Workflow for Enzyme Activity Assays

Enzyme_Assay_Workflow Start Plant Tissue Homogenization Centrifugation Centrifugation to obtain crude extract Start->Centrifugation Protein_Quantification Protein Quantification (e.g., Bradford assay) Centrifugation->Protein_Quantification Assay_Setup Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Protein_Quantification->Assay_Setup Enzyme_Addition Initiate reaction by adding enzyme extract Assay_Setup->Enzyme_Addition Measurement Spectrophotometric Measurement (Absorbance change over time) Enzyme_Addition->Measurement Calculation Calculate Specific Activity (U/mg protein) Measurement->Calculation End Data Analysis and Reporting Calculation->End

Caption: General experimental workflow for determining the specific activity of enzymes.

Conclusion

The biosynthesis of (E)-2-Decen-1-ol in plants is a fascinating example of how primary metabolites like fatty acids are converted into ecologically and economically important volatile compounds. The core pathway involves the sequential action of lipoxygenase, hydroperoxide lyase, and alcohol dehydrogenase. While the general framework of this pathway is established, further research is needed to identify the specific enzyme isoforms responsible for the production of C10 volatiles and to gather more comprehensive quantitative data. The experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers aiming to unravel the finer details of this pathway and harness its potential for various applications.

References

Methodological & Application

Stereoselective Synthesis of (Z)-2-Decen-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-2-Decen-1-ol, an important intermediate in the synthesis of various biologically active molecules and fine chemicals. The focus is on providing practical, reproducible methods for achieving high stereoselectivity towards the (Z)-isomer.

Introduction

(Z)-2-Decen-1-ol is a ten-carbon unsaturated primary alcohol characterized by a cis-configuration of the double bond between the second and third carbon atoms. This specific stereochemistry is crucial for its biological activity and its utility as a synthetic building block. The stereoselective synthesis of (Z)-alkenols can be challenging, as the (E)-isomer is often the thermodynamically more stable product. This note details two primary and effective strategies for achieving high Z-selectivity: the partial hydrogenation of a corresponding alkyne and the Wittig olefination reaction.

Methods Overview

Two principal synthetic routes are presented for the stereoselective formation of (Z)-2-Decen-1-ol:

  • Partial Hydrogenation of 2-Decyn-1-ol: This method involves the reduction of an alkyne precursor using a "poisoned" catalyst, which selectively hydrogenates the triple bond to a cis-double bond without further reduction to a single bond.

  • Wittig Reaction of Octanal: This classical olefination method utilizes a phosphonium ylide to convert an aldehyde into an alkene. The use of non-stabilized ylides generally favors the formation of the (Z)-alkene.

The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical quantitative data for the described synthetic routes to (Z)-2-Decen-1-ol and its analogs, providing a basis for method selection.

MethodCatalyst/ReagentSubstrateProductYield (%)Stereoselectivity (Z:E)Reference
Partial Hydrogenation
Lindlar Catalyst (Pd/CaCO₃, poisoned)H₂3-Hexyn-1-ol(Z)-3-Hexen-1-olHighPredominantly Z[1]
P-2 Nickel (Ni₂B) with EthylenediamineH₂Hex-3-yn-1-ol(Z)-Hex-3-en-1-ol94%>200:1[1]
Wittig Reaction
(Hydroxymethyl)triphenylphosphonium salt/BaseDecanal(Z)-Undec-2-en-1-ol88%>95:5[2]
Stabilized YlideAldehydeAlkeneMediocre to ExcellentExcellent E:Z ratios[3]

Note: Data for analogous compounds are included to provide expected performance indicators.

Experimental Protocols

Protocol 1: Partial Hydrogenation of 2-Decyn-1-ol using P-2 Nickel Catalyst

This protocol is adapted from a highly stereoselective method for the reduction of alkynols.[1]

Materials:

  • 2-Decyn-1-ol

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethanol

  • Ethylenediamine

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation (in situ):

    • In a hydrogenation flask, dissolve nickel(II) acetate tetrahydrate in ethanol.

    • Purge the flask with hydrogen gas.

    • With vigorous stirring, add a solution of sodium borohydride in ethanol to the nickel salt solution. A black precipitate of P-2 nickel catalyst will form.[1]

  • Hydrogenation:

    • To the freshly prepared catalyst suspension, add ethylenediamine, followed by a solution of 2-Decyn-1-ol in ethanol.

    • Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen) and stir the reaction mixture at room temperature (20-25 °C) under a hydrogen atmosphere (1 atm).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkyne is consumed (typically rapid, can be within minutes).[1]

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench any excess sodium borohydride by the slow addition of water.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with ethanol.

    • Combine the filtrate and washings and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure (Z)-2-Decen-1-ol.

Protocol 2: Wittig Reaction of Octanal

This protocol is a general procedure for the Z-selective olefination of aldehydes using a non-stabilized ylide.

Materials:

  • (Hydroxymethyl)triphenylphosphonium bromide or chloride

  • Sodium hydride (NaH) or other strong base (e.g., n-butyllithium)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Octanal

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Ylide Generation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend (hydroxymethyl)triphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

    • Cool the suspension in an ice bath and add sodium hydride portion-wise.

    • After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C and add a solution of octanal in anhydrous THF dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC until the octanal is consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic extracts with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel to isolate (Z)-2-Decen-1-ol.

Mandatory Visualizations

experimental_workflow cluster_hydrogenation Protocol 1: Partial Hydrogenation cluster_wittig Protocol 2: Wittig Reaction start_h Start: 2-Decyn-1-ol cat_prep In situ P-2 Ni Catalyst Preparation start_h->cat_prep hydrogenation Hydrogenation (H₂, Ethylenediamine) cat_prep->hydrogenation workup_h Work-up & Purification hydrogenation->workup_h product_h Product: (Z)-2-Decen-1-ol workup_h->product_h start_w Start: Octanal & Phosphonium Salt ylide_gen Ylide Generation (Strong Base) start_w->ylide_gen wittig_reaction Wittig Reaction ylide_gen->wittig_reaction workup_w Work-up & Purification wittig_reaction->workup_w product_w Product: (Z)-2-Decen-1-ol workup_w->product_w

Caption: Experimental workflows for the synthesis of (Z)-2-Decen-1-ol.

stereoselectivity_factors cluster_hydrogenation Partial Hydrogenation cluster_wittig Wittig Reaction title Factors Influencing Z-Stereoselectivity cluster_hydrogenation cluster_hydrogenation title->cluster_hydrogenation cluster_wittig cluster_wittig title->cluster_wittig catalyst Catalyst Type poison Catalyst 'Poisoning' (e.g., Lead, Quinoline) catalyst->poison modifier Modifier (e.g., Ethylenediamine) catalyst->modifier conditions_h Reaction Conditions (Temp., Pressure) catalyst->conditions_h ylide_type Ylide Type non_stabilized Non-stabilized Ylide (Favors Z-isomer) ylide_type->non_stabilized stabilized Stabilized Ylide (Favors E-isomer) ylide_type->stabilized conditions_w Reaction Conditions (Solvent, Temp., Additives) ylide_type->conditions_w

Caption: Key factors influencing Z-stereoselectivity in the synthesis.

References

Application Note: Analysis of (E)-2-Decen-1-ol in Plant Volatiles using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Plant volatiles are a complex mixture of low molecular weight lipophilic compounds that play crucial roles in plant defense, pollination, and communication. (E)-2-Decen-1-ol is a C10 unsaturated alcohol that contributes to the characteristic aroma of various plants and fruits and is involved in plant-insect interactions. Accurate identification and quantification of such compounds are essential for researchers in fields ranging from chemical ecology to food science and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[1] When coupled with a solvent-free and sensitive sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME), it provides a robust method for the analysis of plant volatiles.[2][3][4] This protocol details a validated HS-SPME-GC-MS method for the analysis of (E)-2-Decen-1-ol in plant tissues.

Principle

This method relies on the partitioning of volatile analytes from the headspace of a sealed sample vial onto a coated fused-silica fiber (SPME).[5] The plant sample is placed in a vial and gently heated to promote the release of volatile compounds into the headspace.[6] The SPME fiber is then exposed to this headspace, where the volatile compounds are adsorbed and concentrated onto the fiber coating.[4] After a defined extraction time, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed. The desorbed compounds are then separated based on their boiling points and polarity on a capillary column and subsequently detected and identified by a mass spectrometer.[1] Quantification can be achieved by comparing the peak area of the analyte to that of an internal or external standard.

Experimental Protocol

1. Materials and Reagents

  • Plant Material: Fresh plant tissue (e.g., leaves, flowers, fruits).

  • Chemicals:

    • (E)-2-Decen-1-ol standard (≥95% purity)

    • Internal Standard (IS), e.g., 3-Octanol or a suitable deuterated standard.

    • Methanol or Hexane (HPLC grade) for standard preparation.

    • Sodium Chloride (NaCl)

  • Equipment:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • SPME fiber assembly. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad analyte coverage, including alcohols.[4][7]

    • SPME manual holder or autosampler.

    • Headspace vials (10 or 20 mL) with PTFE/silicone septa caps.

    • Heating block or water bath with temperature control.

    • Analytical balance.

    • Micropipettes.

    • Vortex mixer.

2. Sample Preparation (HS-SPME)

  • Sample Collection: Collect fresh plant material. For representative results, it is advisable to sample from multiple plants or different parts of the same plant.[8]

  • Sample Weighing: Accurately weigh a specific amount of fresh plant material (e.g., 0.5 - 1.0 g) directly into a headspace vial. The sample can be gently crushed or cut to increase the surface area for volatile release.

  • Matrix Modification (Optional): Add a saturated solution of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the release of non-polar and semi-polar volatiles into the headspace.

  • Spiking Internal Standard: Add a known concentration of the internal standard solution directly to the plant material in the vial.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

  • Incubation/Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 50-70°C) and allow the sample to equilibrate for a set time (e.g., 5-15 minutes).[2][4][7] This step allows the volatile compounds to partition into the headspace.

  • SPME Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature.[7]

  • Desorption: After extraction, immediately withdraw the fiber and insert it into the GC injector for thermal desorption of the analytes.

3. GC-MS Analysis

The following table provides typical parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and sample matrix.

ParameterRecommended Setting
Gas Chromatograph
Injection Port Temp250 °C[2][9]
Injection ModeSplitless (for 1-3 minutes)[2][10]
Carrier GasHelium (99.999% purity)[9]
Flow Rate1.0 mL/min (Constant Flow)[2][9]
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar/mid-polar column.[2][9]
Oven Temperature ProgramInitial temp 50°C (hold for 2 min), ramp at 5°C/min to 180°C, then ramp at 20°C/min to 270°C (hold for 5 min).[9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[10]
Ion Source Temperature230 °C
Transfer Line Temp280 °C[5]
Mass Scan Range40 - 400 m/z[10]
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

4. Data Analysis and Quantification

  • Compound Identification: Identify (E)-2-Decen-1-ol in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should also be compared with a reference library (e.g., NIST).

  • Quantification:

    • External Standard Method: Prepare a calibration curve by analyzing a series of (E)-2-Decen-1-ol standards of known concentrations. Plot the peak area against concentration and use the resulting regression equation to determine the concentration in the samples.

    • Internal Standard Method: Calculate the response factor of (E)-2-Decen-1-ol relative to the internal standard. The concentration of the analyte in the sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. This method is preferred as it corrects for variations in sample preparation and injection volume.[2]

Data Presentation

Quantitative results should be summarized in a clear and organized table. The following is an example template for presenting the quantitative data for (E)-2-Decen-1-ol.

Plant SpeciesPlant TissueRetention Time (min)Concentration (ng/g Fresh Weight) ± SD
Species ALeavese.g., 12.34Value ± Standard Deviation
Species AFlowerse.g., 12.34Value ± Standard Deviation
Species BLeavese.g., 12.35Value ± Standard Deviation
Species BFruite.g., 12.34Value ± Standard Deviation

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the GC-MS analysis of 2-Decen-1-ol in plant volatiles.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Collect & Weigh Plant Material B 2. Place in Headspace Vial A->B C 3. Add Internal Standard (IS) B->C D 4. Seal Vial C->D E 5. Incubate & Equilibrate (e.g., 50-70°C) D->E F 6. Expose SPME Fiber to Headspace E->F G 7. Desorb Analytes in GC Injector F->G H 8. Chromatographic Separation (GC) G->H I 9. Mass Spectrometry Detection (MS) H->I J 10. Identify Compound (Retention Time & Mass Spectrum) I->J K 11. Quantify using Calibration Curve J->K L 12. Report Results (ng/g FW) K->L

Caption: Experimental workflow for HS-SPME-GC-MS analysis of plant volatiles.

References

Application Notes and Protocols for 2-Decen-1-ol in Biocontrol of Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decen-1-ol is a volatile organic compound (VOC) that has garnered interest for its potential applications in agriculture as a biocontrol agent against various plant pathogens. As a naturally derived compound, it presents a promising alternative to synthetic pesticides, aligning with the growing demand for sustainable agricultural practices. These application notes provide an overview of the potential uses of this compound, its proposed mechanism of action, and detailed protocols for its evaluation as a biocontrol agent. While direct studies on this compound against many specific plant pathogens are limited, the information presented here is based on the known antimicrobial activities of structurally similar long-chain unsaturated alcohols and established methodologies for testing volatile biocontrol agents.

Biological Activity and Potential Applications

(E)-2-Decen-1-ol has been identified as a component of essential oils from plants like Cymbocarpum erythraeum and has demonstrated antimicrobial properties, showing greater activity against fungi than bacteria[1]. It is also described as an antibiotic essential oil with nematicidal properties[2]. Research suggests its potential in various applications:

  • Antifungal Agent: this compound is expected to exhibit inhibitory effects against a range of phytopathogenic fungi, including notorious pathogens like Botrytis cinerea (gray mold) and Fusarium oxysporum (Fusarium wilt). Its volatile nature makes it suitable for fumigation applications in enclosed environments such as greenhouses and for post-harvest protection of fruits and vegetables.

  • Antibacterial Agent: While generally more effective against fungi, this compound may also possess activity against bacterial plant pathogens like Pseudomonas syringae.

  • Nematicidal Agent: Preliminary evidence suggests nematicidal properties, indicating its potential use in controlling plant-parasitic nematodes in the soil.

  • Semiochemical: this compound can act as a semiochemical, influencing the behavior of insects and other organisms, which could be exploited in integrated pest management (IPM) strategies[3].

Data Presentation: Efficacy of this compound (Hypothetical Data for Illustrative Purposes)

Due to the limited availability of published quantitative data for this compound against specific plant pathogens, the following tables present hypothetical efficacy data to serve as a template for researchers. These values are representative of typical results observed for other volatile organic compounds with biocontrol activity.

Table 1: In Vitro Antifungal Activity of this compound

Target PathogenAssay TypeEffective Concentration (EC50) (µL/L of headspace)Mycelial Growth Inhibition (%) at 100 µL/L
Botrytis cinereaVapor Contact7565
Fusarium oxysporumVapor Contact9055
Alternaria alternataVapor Contact8560

Table 2: In Vitro Antibacterial Activity of this compound

Target PathogenAssay TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Pseudomonas syringaeBroth Dilution250500
Xanthomonas campestrisBroth Dilution300>500

Proposed Mechanism of Action

The precise molecular targets of this compound in plant pathogens have not been fully elucidated. However, based on studies of other long-chain unsaturated alcohols and aldehydes, a primary mechanism of action is the disruption of cell membrane integrity. The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of fungal and bacterial cell membranes. This insertion can lead to:

  • Increased Membrane Fluidity and Permeability: The presence of the double bond and the alcohol functional group can alter the physical properties of the membrane, making it more fluid and permeable[1].

  • Leakage of Cellular Components: The compromised membrane integrity results in the leakage of essential ions (e.g., K+) and small molecules from the cytoplasm, disrupting cellular homeostasis[4].

  • Inhibition of Membrane-Bound Enzymes: Disruption of the membrane can also lead to the inactivation of essential membrane-bound enzymes involved in processes like respiration and transport.

  • Oxidative Stress: Some volatile organic compounds can induce the production of reactive oxygen species (ROS) within the pathogen, leading to oxidative damage to cellular components.

G cluster_membrane Pathogen Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Membrane_Proteins Membrane-Bound Proteins 2_Decen_1_ol This compound 2_Decen_1_ol->Lipid_Bilayer intercalates Leakage Leakage of Ions & Metabolites Disruption->Leakage Enzyme_Inhibition Inhibition of Membrane Enzymes Disruption->Enzyme_Inhibition Cell_Death Cell Death Leakage->Cell_Death Enzyme_Inhibition->Cell_Death

Proposed mechanism of this compound action on pathogen cell membranes.

Experimental Protocols

The following are detailed protocols for evaluating the biocontrol potential of this compound against common plant pathogens.

Protocol 1: In Vitro Antifungal Activity - Vapor Contact Assay

This protocol is designed to assess the inhibitory effect of volatile this compound on the mycelial growth of filamentous fungi.

Materials:

  • Pure (E)-2-decen-1-ol

  • Sterile Petri dishes (90 mm)

  • Potato Dextrose Agar (PDA)

  • Cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile cork borer (5 mm diameter)

  • Sterile filter paper discs (6 mm diameter)

  • Micropipette and sterile tips

  • Parafilm

  • Incubator

Procedure:

  • Prepare PDA plates according to the manufacturer's instructions.

  • From a 7-10 day old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of a fresh PDA plate.

  • Aseptically place a sterile filter paper disc on the inside of the Petri dish lid, ensuring it will not touch the agar surface when the lid is closed.

  • Apply a specific volume of this compound (e.g., 5, 10, 20, 50 µL) onto the filter paper disc. For the control, apply an equal volume of sterile distilled water or a suitable solvent if used.

  • Immediately seal the Petri dish with Parafilm to create a closed environment.

  • Incubate the plates at the optimal growth temperature for the fungus (typically 22-25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

  • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by testing a range of concentrations and using probit analysis.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare PDA Plates B Cut Mycelial Plugs (5 mm) A->B C Place Mycelial Plug on PDA Plate B->C D Place Filter Disc on Lid C->D E Apply this compound to Disc D->E F Seal Plate with Parafilm E->F G Incubate at 22-25°C F->G H Measure Colony Diameter Daily G->H I Calculate Mycelial Growth Inhibition (%) H->I J Determine EC50 I->J

Workflow for the in vitro antifungal vapor contact assay.

Protocol 2: In Vitro Antibacterial Activity - Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against bacterial pathogens.

Materials:

  • Pure (E)-2-decen-1-ol

  • Sterile 96-well microtiter plates

  • Nutrient Broth (NB) or other suitable liquid medium

  • Cultures of target bacteria (e.g., Pseudomonas syringae)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Sterile spreader

  • Nutrient Agar (NA) plates

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) if it is not readily soluble in the broth.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the nutrient broth to achieve a range of concentrations.

  • Prepare a bacterial inoculum by growing the target bacterium in nutrient broth to the mid-log phase and adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Incubate the plate at the optimal growth temperature for the bacterium (typically 28-30°C) for 24-48 hours with shaking.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • To determine the MBC, take a 10 µL aliquot from the wells showing no growth and spread it onto NA plates.

  • Incubate the NA plates for 24-48 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Protocol 3: In Vivo Biocontrol Assay on Detached Leaves

This protocol assesses the protective effect of this compound against pathogen infection on plant tissue.

Materials:

  • Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., tomato for Botrytis cinerea)

  • Pure (E)-2-decen-1-ol

  • Spore suspension of the fungal pathogen or bacterial suspension of the bacterial pathogen

  • Sterile water

  • Atomizer or sprayer

  • Moist chambers (e.g., Petri dishes with moist filter paper)

  • Growth chamber or incubator

Procedure:

  • Surface sterilize the detached leaves by rinsing them with sterile distilled water.

  • Prepare different concentrations of this compound in an aqueous solution, potentially with a small amount of a non-ionic surfactant (e.g., Tween 20) to aid in dispersion.

  • Spray the leaves with the this compound solutions until runoff. Control leaves are sprayed with water and surfactant only.

  • Allow the leaves to air dry in a sterile environment.

  • After a set period (e.g., 24 hours), inoculate the leaves with a known concentration of the pathogen's spore or bacterial suspension. This can be done by placing a small droplet of the inoculum on the leaf surface.

  • Place the inoculated leaves in moist chambers to maintain high humidity.

  • Incubate the chambers in a growth chamber with appropriate light and temperature conditions.

  • Monitor the development of disease symptoms (e.g., lesion diameter, disease severity score) daily for several days.

  • Calculate the disease control efficacy based on the reduction in disease symptoms in the treated leaves compared to the control leaves.

G cluster_plant_prep Plant Material Preparation cluster_treatment Treatment Application cluster_inoculation Pathogen Inoculation cluster_incubation_eval Incubation & Evaluation A Select Healthy Detached Leaves B Surface Sterilize Leaves A->B C Prepare this compound Solutions B->C D Spray Leaves with Solutions C->D E Air Dry Leaves D->E F Inoculate Leaves with Pathogen E->F G Place in Moist Chambers F->G H Incubate under Controlled Conditions G->H I Monitor Disease Development H->I J Calculate Disease Control Efficacy I->J

Workflow for the in vivo biocontrol assay on detached leaves.

Safety Precautions

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Consult the Safety Data Sheet (SDS) for detailed information on handling and storage.

Conclusion

This compound shows promise as a broad-spectrum biocontrol agent for the management of plant diseases. Its volatile nature and likely mechanism of action involving membrane disruption make it a candidate for various application methods, including fumigation and direct sprays. The provided protocols offer a framework for researchers to systematically evaluate its efficacy against specific plant pathogens and to further elucidate its mode of action. Further research is needed to optimize application methods, assess its performance under field conditions, and investigate its potential for inducing plant resistance.

References

Application Note: Extraction and Quantification of 2-Decen-1-ol from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) produced by fungi are a rich source of bioactive molecules with potential applications in pharmaceuticals, agriculture, and biotechnology. Among these is 2-Decen-1-ol, a ten-carbon unsaturated alcohol with known antimicrobial and signaling properties. Accurate and reproducible methods for the extraction and quantification of this compound from fungal cultures are essential for understanding its biological role and exploring its potential applications. This application note provides detailed protocols for the extraction of this compound from fungal cultures and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established techniques for the analysis of fungal VOCs.

Data Presentation

Due to a lack of specific quantitative data for this compound in the reviewed literature, the following table is presented as a template for researchers to populate with their own experimental data. This structure allows for a clear and direct comparison of this compound production under different experimental conditions.

Fungal SpeciesCulture MediumIncubation Time (days)This compound Concentration (µg/L of headspace)This compound Yield (µg/g of dry biomass)
Trichoderma harzianumPDA7Data to be determinedData to be determined
Trichoderma harzianumPDB7Data to be determinedData to be determined
Penicillium roquefortiPDA14Data to be determinedData to be determined
Penicillium roquefortiMEA14Data to be determinedData to be determined
Aspergillus nigerCDA10Data to be determinedData to be determined

Abbreviations: PDA (Potato Dextrose Agar), PDB (Potato Dextrose Broth), MEA (Malt Extract Agar), CDA (Czapek Dox Agar).

Experimental Protocols

Protocol 1: Fungal Culture and VOC Production
  • Fungal Strain and Culture Media:

    • Select the fungal strain of interest (e.g., Trichoderma sp., Penicillium sp., Aspergillus sp.).

    • Prepare the desired solid or liquid culture medium (e.g., Potato Dextrose Agar/Broth, Malt Extract Agar). Autoclave the medium at 121°C for 15 minutes.

  • Inoculation:

    • For solid media, place a 5 mm agar plug of an actively growing fungal culture onto the center of a new agar plate.

    • For liquid media, inoculate with a spore suspension or a mycelial slurry to a final concentration of 1 x 10^6 spores/mL or 5% (v/v) respectively.

  • Incubation:

    • Incubate the cultures in a controlled environment incubator. The optimal temperature and duration will vary depending on the fungal species (e.g., 25-28°C for 7-14 days).

    • Ensure proper sealing of the culture vessels (e.g., with Parafilm for petri dishes or specialized caps for flasks) to allow for gas exchange while preventing contamination.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of this compound

This protocol describes the extraction of volatile this compound from the headspace of fungal cultures.

  • Materials:

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

    • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

    • Incubator/shaker with temperature control.

    • GC-MS system.

  • Sample Preparation:

    • For solid cultures, transfer a standardized amount of the colonized agar (e.g., 1 g) into a headspace vial.

    • For liquid cultures, transfer a standardized volume (e.g., 5 mL) of the culture into a headspace vial.

  • Extraction:

    • Pre-condition the SPME fiber in the GC injection port according to the manufacturer's instructions (e.g., 250°C for 30 min).

    • Place the sealed headspace vial in an incubator set to a temperature that encourages volatilization without degrading the analytes (e.g., 40-60°C).

    • Insert the SPME fiber through the septum of the vial, exposing the fiber to the headspace above the fungal culture. Do not allow the fiber to touch the culture.

    • Allow the fiber to be exposed to the headspace for a standardized time to ensure equilibrium is reached (e.g., 30-60 minutes).

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless for 2 minutes.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Scan Range: m/z 40-400.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or hexane) at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Analyze each standard solution using the same HS-SPME-GC-MS method as the samples to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the SPME fiber with the extracted fungal volatiles into the GC-MS.

    • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

  • Data Analysis:

    • Process the chromatograms and mass spectra using the instrument's software.

    • Confirm the identity of this compound by comparing the obtained mass spectrum with a library spectrum (e.g., NIST).

    • Calculate the concentration of this compound in the headspace (µg/L) or normalize it to the dry weight of the fungal biomass (µg/g).

Mandatory Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis & Quantification Fungal_Strain Select Fungal Strain Culture_Medium Prepare Culture Medium Fungal_Strain->Culture_Medium Inoculation Inoculate Medium Culture_Medium->Inoculation Incubation Incubate Culture Inoculation->Incubation Sample_Prep Prepare Headspace Vial Incubation->Sample_Prep SPME HS-SPME of Volatiles Sample_Prep->SPME GCMS GC-MS Analysis SPME->GCMS Data_Processing Data Processing & Peak ID GCMS->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Results Final Concentration/ Yield Calculation Quantification->Results signaling_pathway cluster_input Precursors cluster_pathway Hypothetical Biosynthetic Pathway cluster_output Product Fatty_Acids Fatty Acids (e.g., Linoleic Acid) Lipoxygenase Lipoxygenase Fatty_Acids->Lipoxygenase Oxidation Hydroperoxide_Lyase Hydroperoxide Lyase Lipoxygenase->Hydroperoxide_Lyase Cleavage Alcohol_Dehydrogenase Alcohol Dehydrogenase Hydroperoxide_Lyase->Alcohol_Dehydrogenase Reduction Decenol This compound Alcohol_Dehydrogenase->Decenol

Application of 2-Decen-1-ol in Flavor and Fragrance Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decen-1-ol is an unsaturated fatty alcohol that is a significant contributor to the aroma profile of various natural products, most notably coriander.[1][2] It exists as two primary stereoisomers, (E)-2-Decen-1-ol and (Z)-2-Decen-1-ol, each possessing distinct, though related, olfactory characteristics.[3] Its unique scent profile, which is often described as waxy, fatty, citrus, rosy, and green, makes it a valuable ingredient in the flavor and fragrance industry.[4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in flavor and fragrance chemistry.

Physicochemical Properties and Odor Profile

This compound is a colorless liquid with a characteristic odor. Its properties make it suitable for a range of applications in flavor and fragrance formulations.

Table 1: Physicochemical Properties of this compound

Property(E)-2-Decen-1-ol(Z)-2-Decen-1-olReference(s)
CAS Number 18409-18-24194-71-2[3]
Molecular Formula C₁₀H₂₀OC₁₀H₂₀O[3]
Molecular Weight 156.27 g/mol 156.27 g/mol [3]
Appearance Colorless liquidColorless liquid[4][6]
Specific Gravity 0.839 - 0.848 @ 25°CNot widely reported[4][6]
Refractive Index 1.446 - 1.452 @ 20°CNot widely reported[4][6]
Boiling Point ~232°C (estimated)Not widely reported[5]
Flash Point 101.67°CNot widely reported[6]
Solubility Soluble in ethanol; slightly soluble in waterSoluble in ethanol; slightly soluble in water[5]

Table 2: Olfactory Profile of this compound

Odor DescriptorPredominant Isomer (if specified)DescriptionReference(s)
Waxy GeneralA fatty, slightly waxy character, reminiscent of candle wax.[4][5]
Fatty GeneralAn oily, rich note, characteristic of fatty alcohols.[4][6]
Citrus GeneralA fresh, citrusy nuance, often compared to orange peel.[4][5][7]
Rose (E)-isomerA floral, rosy note, contributing to fresh floral compositions.[4][8]
Green GeneralA fresh, green, and slightly leafy note.[5]
Fruity (E)-isomerA subtle fruity undertone.[6]

Natural Occurrence and Biosynthesis

This compound is a key volatile component in a variety of plants. It is particularly abundant in the essential oil of coriander (Coriandrum sativum L.), where it can be one of the major constituents.[1][2]

Table 3: Concentration of this compound in Coriander Essential Oil

Plant PartConcentration Range (%)Reference(s)
Fresh Leaves7.4 - 14.2[1][2]
SeedsVaries with location and harvest time[1]

The biosynthesis of this compound in plants is believed to follow the fatty acid synthesis pathway. While a specific pathway for C10 unsaturated alcohols is not extensively detailed, it is understood to be derived from medium-chain fatty acids through a series of enzymatic reactions.

biosynthesis acetyl_coa Acetyl-CoA fatty_acid_synthesis Fatty Acid Synthesis (Elongation & Desaturation) acetyl_coa->fatty_acid_synthesis malonyl_coa Malonyl-CoA malonyl_coa->fatty_acid_synthesis c10_acyl_acp C10 Acyl-ACP fatty_acid_synthesis->c10_acyl_acp thioesterase Thioesterase c10_acyl_acp->thioesterase decenoic_acid Decenoic Acid thioesterase->decenoic_acid acyl_coa_synthetase Acyl-CoA Synthetase decenoic_acid->acyl_coa_synthetase decenoyl_coa Decenoyl-CoA acyl_coa_synthetase->decenoyl_coa fatty_acyl_coa_reductase Fatty Acyl-CoA Reductase decenoyl_coa->fatty_acyl_coa_reductase decenal 2-Decenal fatty_acyl_coa_reductase->decenal alcohol_dehydrogenase Alcohol Dehydrogenase decenal->alcohol_dehydrogenase decenol This compound alcohol_dehydrogenase->decenol

Proposed biosynthetic pathway of this compound.

Applications in Flavor and Fragrance Formulations

The unique olfactory profile of this compound makes it a versatile ingredient in both flavor and fragrance creation.

Fragrance Applications

In fragrances, this compound is used to impart a natural, fresh, and waxy-floral character. It is particularly effective in:

  • Floral Accords: It enhances the freshness and naturalness of rose, lily of the valley, and other white floral fragrances.[9][10]

  • Citrus Compositions: It can provide a waxy, peel-like note that complements citrus oils.

  • Green and Herbal Scents: Its green facets can lift and brighten herbal and leafy fragrance profiles.

Table 4: Example Formulation of a Rose Accord

IngredientParts by WeightOlfactory Contribution
Phenyl Ethyl Alcohol45.84Main rosy body
Geraniol15.00Fresh, rosy, geranium-like
Citronellol5.00Fresh, rosy, citrusy
Linalool5.00Fresh, floral, woody
Alcohol C-10 (Decyl Alcohol) 0.50 Waxy, fatty, citrus note (Illustrative for C10 alcohols)
Geranyl Acetate0.80Fruity, rosy
Nerol1.00Sweet, rosy, citrusy
Rose Otto0.45Rich, deep rose
Other ingredients26.41Modifiers and fixatives
Total 100.00

Note: This is a demonstrative formula; this compound can be used in place of or in conjunction with other C10 alcohols to achieve a desired waxy, rosy, and citrusy effect.[1]

Flavor Applications

In flavors, this compound is used at very low concentrations to add complexity and specific nuances. Its applications include:

  • Citrus Flavors: It can contribute a waxy, peel-like character to orange and grapefruit flavors.

  • Fruit Flavors: In tropical and other fruit flavors, it can enhance the fatty and ripe characteristics.

  • Savory Flavors: In some savory applications, its fatty notes can add richness.

Table 5: Recommended Usage Levels of (E)-2-Decen-1-ol in Flavors

Food CategoryAverage Usual ppmAverage Maximum ppm
Baked Goods10.0050.00
Non-alcoholic Beverages5.0025.00

(Source: The Good Scents Company)[4]

Experimental Protocols

Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis of this compound

This protocol outlines the analysis of this compound in an essential oil matrix using GC-O to characterize its odor contribution.

1. Objective: To identify and characterize the odor of this compound in a complex mixture.

2. Materials and Equipment:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactory port.
  • Mass spectrometer (MS) for compound identification.
  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11][12]
  • Helium carrier gas.
  • Sample of essential oil containing this compound (e.g., coriander oil).
  • This compound standard.
  • Solvent for dilution (e.g., methanol or ethanol).[11]

3. Procedure:

  • Sample Preparation: Dilute the essential oil sample in the chosen solvent. A typical starting dilution is 1:100.
  • GC-MS/O Conditions:
  • Injector Temperature: 250°C
  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 3°C/minute to 240°C, and hold for 5 minutes.[11]
  • Carrier Gas Flow: 1.0 mL/min (constant flow).
  • Split Ratio: 1:20.
  • Transfer Line to Olfactory Port: Maintained at 250°C.
  • Data Acquisition:
  • Simultaneously record the FID signal, mass spectra, and the sensory panelist's perception at the olfactory port.
  • The panelist should describe the odor and its intensity as compounds elute.

4. Data Analysis:

  • Identify this compound in the chromatogram by comparing its mass spectrum and retention time with the standard.
  • Correlate the elution time of this compound with the odor description provided by the panelist.

sample [label="Essential Oil Sample"]; dilution [label="Dilution"]; injection [label="GC Injection"]; separation [label="Chromatographic Separation"]; split [label="Effluent Split", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fid [label="FID Detection"]; ms [label="MS Detection"]; olfactory_port [label="Olfactory Port"]; panelist [label="Sensory Panelist", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_integration [label="Data Integration and Analysis"];

sample -> dilution -> injection -> separation -> split; split -> fid; split -> ms; split -> olfactory_port -> panelist; fid -> data_integration; ms -> data_integration; panelist -> data_integration; }

Workflow for GC-O analysis of this compound.

Protocol 2: Descriptive Sensory Analysis of this compound

This protocol describes a method for developing a sensory profile of this compound using a trained panel.

1. Objective: To quantitatively describe the sensory attributes of this compound.

2. Materials:

  • High-purity this compound.
  • Odorless solvent (e.g., diethyl phthalate or ethanol).
  • Glass vials with caps.
  • Odor-free smelling strips.
  • Sensory evaluation booths with controlled lighting and ventilation.
  • Reference standards for odor descriptors (e.g., rose oil, orange oil, beeswax absolute).

3. Panelist Selection and Training:

  • Select 8-12 panelists based on their ability to detect and describe odors.
  • Train panelists to identify and scale the intensity of relevant aroma attributes (e.g., waxy, fatty, citrus, rosy, green).[13][14]

4. Procedure:

  • Sample Preparation: Prepare a dilution of this compound in the solvent (e.g., 1% solution).
  • Evaluation:
  • Dip smelling strips into the solution and allow the solvent to evaporate for a set time.
  • Present the smelling strips to the panelists in a randomized order.
  • Panelists evaluate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").
  • Data Collection: Collect the intensity ratings for each attribute from all panelists.

5. Data Analysis:

  • Calculate the mean intensity for each attribute across all panelists.
  • Use statistical analysis (e.g., ANOVA) to determine significant differences between attributes.
  • Visualize the results using a spider web plot to represent the sensory profile.

objective [label="Define Sensory Objective"]; panel [label="Select and Train Panel"]; sample_prep [label="Prepare Samples and References"]; evaluation [label="Panelists Evaluate Samples"]; data_collection [label="Collect Intensity Data"]; analysis [label="Statistical Analysis"]; profile [label="Generate Sensory Profile", fillcolor="#FBBC05"];

objective -> panel -> sample_prep -> evaluation -> data_collection -> analysis -> profile; }

Logical flow of a descriptive sensory analysis.

Conclusion

This compound is a multifaceted aroma chemical with significant potential in both flavor and fragrance applications. Its waxy, fatty, citrus, and rosy notes can be leveraged to create natural and complex sensory profiles. The protocols provided herein offer a framework for the analytical and sensory evaluation of this compound, enabling researchers and formulators to effectively utilize this compound in their work. Further research into the specific odor thresholds of its isomers and their application in a wider range of flavor and fragrance systems is warranted.

References

Application Note: Analytical Methods for the Separation of 2-Decen-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Decen-1-ol (C₁₀H₂₀O) is an unsaturated fatty alcohol with a ten-carbon chain, a hydroxyl group at position one, and a double bond at position two.[1] The primary geometric isomers are (E)-2-Decen-1-ol (trans) and (Z)-2-Decen-1-ol (cis), which have the hydrogen atoms on opposite sides and the same side of the double bond, respectively.[1][2][3] The separation and accurate quantification of these isomers are crucial in various fields, including flavor and fragrance analysis, pheromone research, and pharmaceutical development, as their biological and chemical properties can differ significantly.[1] This document provides detailed protocols for the separation of this compound isomers using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Section 1: Gas Chromatography (GC) Analysis

Gas chromatography is a powerful and widely used technique for the analysis of volatile compounds like fatty alcohols.[4][5] For optimal performance, especially for polar molecules like alcohols, derivatization is often employed to increase volatility and improve peak symmetry.[6][7] The choice of GC column, specifically the polarity of the stationary phase, is the most critical factor in separating geometric isomers.[8]

Logical Workflow for GC Isomer Separation

The selection of a GC method is contingent on the analytical objective. Non-polar columns separate isomers primarily by their boiling points, while polar columns introduce selective interactions with the double bond, often providing better resolution for geometric isomers.

cluster_0 GC Method Selection Logic Analyte This compound Isomers (E/Z) Goal Separation Goal Analyte->Goal NonPolar Non-Polar Column (e.g., DB-5ms) Goal->NonPolar  Primary Separation Polar Polar Column (e.g., DB-WAX) Goal->Polar  High Resolution  of Isomers BoilingPoint Separation based on Boiling Point (trans usually elutes first) NonPolar->BoilingPoint Interaction Separation based on π-bond Interaction (Enhanced Resolution) Polar->Interaction

Caption: Logic for selecting a GC stationary phase for isomer separation.

Experimental Protocol: GC-FID/MS

This protocol details the analysis of this compound isomers using GC with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[9]

1. Sample Preparation and Derivatization (Silylation) Derivatization targets the polar hydroxyl group to increase volatility and reduce peak tailing.[7]

  • Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, Anhydrous Pyridine (or other suitable solvent like Acetonitrile).

  • Procedure:

    • Evaporate the solvent from the sample containing this compound isomers under a gentle stream of nitrogen. Ensure the sample is anhydrous, as moisture can interfere with the reaction.

    • Add 100 µL of anhydrous pyridine to the dried sample.

    • Add 100 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended.

    • Cap the vial tightly and heat at 75°C for 45 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before injection into the GC.

2. GC Instrumentation and Conditions The following tables summarize recommended starting conditions for both polar and non-polar columns.

Table 1: GC Conditions for Non-Polar Column Analysis

Parameter Value Reference
Instrument Gas Chromatograph with FID or MS [9]
Column DB-5ms (or similar 5% phenyl-methylpolysiloxane) [9]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness [9]
Carrier Gas Helium or Hydrogen [4]
Flow Rate 1.0 mL/min (constant flow) -
Injector Temp. 250°C -
Injection Vol. 1 µL (Split mode, e.g., 50:1) -
Oven Program Start at 60°C, ramp at 15°C/min to 300°C [10]
Detector FID or MS [9]
FID Temp. 300°C -
MS Source Temp. 230°C (EI, 70 eV) [9]
MS Transfer Line 280°C [9]

| Expected Elution | (E)-isomer expected before (Z)-isomer based on boiling point.[8] | - |

Table 2: GC Conditions for Polar Column Analysis

Parameter Value Reference
Instrument Gas Chromatograph with FID or MS [11]
Column DB-WAX Ultra Inert (or similar PEG phase) [11]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness [11]
Carrier Gas Helium or Hydrogen [4]
Flow Rate 1.2 mL/min (constant flow) -
Injector Temp. 250°C [11]
Injection Vol. 1 µL (Split mode, e.g., 50:1) -
Oven Program Start at 50°C (hold 2 min), ramp 10°C/min to 220°C [12]
Detector FID or MS [11]
FID Temp. 260°C -
MS Source Temp. 230°C (EI, 70 eV) [9]
MS Transfer Line 250°C -

| Expected Elution | Provides enhanced separation of geometric isomers.[8][12][13] | - |

GC Analysis Workflow Diagram

cluster_1 GC Analysis Workflow Sample Sample containing This compound Isomers Derivatization Optional Derivatization (e.g., Silylation with BSTFA) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Column Separation (Polar or Non-Polar) Injection->Separation Detection Detection (FID or MS) Separation->Detection Data Data Acquisition & Analysis (Quantification/Identification) Detection->Data

Caption: General workflow for the GC-based analysis of this compound.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a complementary approach to GC, particularly for less volatile compounds or when derivatization is undesirable.[14] Reverse-phase chromatography is a common method for separating isomers of organic molecules.[15]

Experimental Protocol: Reverse-Phase HPLC

This protocol describes a method for separating this compound isomers on a C18 column. The separation of geometric isomers can be sensitive to the mobile phase composition and the specific stationary phase chemistry.[12][16]

1. Sample Preparation

  • Dissolve the sample containing this compound isomers in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

2. HPLC Instrumentation and Conditions

Table 3: HPLC Conditions for Reverse-Phase Analysis

Parameter Value Reference
Instrument HPLC system with UV or MS detector [15][17]
Column Newcrom R1 or other C18 (ODS) column [12][15]
Dimensions 4.6 x 150 mm, 5 µm particle size [15]
Mobile Phase Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid or Formic Acid (for MS) [15]
Flow Rate 1.0 mL/min -
Column Temp. 30°C -
Injection Vol. 10 µL -
Detector UV at 205 nm (for low wavelength detection of the double bond) or MS -

| Expected Elution | For similar dienes on C18, (Z)-isomers may elute before (E)-isomers.[12] | - |

HPLC Analysis Workflow Diagram

cluster_2 HPLC Analysis Workflow Sample Sample containing This compound Isomers Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Injection HPLC Injection Filter->Injection Separation Reverse-Phase Column Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: General workflow for the HPLC-based analysis of this compound.

Conclusion

Both GC and HPLC are viable techniques for the separation of this compound isomers. For GC analysis, the use of a polar stationary phase (e.g., PEG/wax) is highly recommended for achieving baseline separation of the (E) and (Z) isomers.[8][11][13] Derivatization is often necessary to achieve good chromatographic performance.[9][10] Reverse-phase HPLC offers an alternative method that avoids high temperatures and derivatization steps.[15] Method selection should be guided by the specific analytical requirements, such as the need for high resolution, sample matrix complexity, and available instrumentation. The protocols provided herein serve as a robust starting point for method development and routine analysis.

References

Application Notes and Protocols: 2-Decen-1-ol as a Semiochemical for Insect Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Decen-1-ol as a semiochemical for insect pest management. This document details its role in insect communication, potential applications, and protocols for experimental evaluation.

Introduction to this compound as a Semiochemical

This compound is a naturally occurring fatty alcohol that functions as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms.[1] In the context of insect pest management, semiochemicals offer a targeted and environmentally friendly alternative to broad-spectrum pesticides.[2][3] this compound, with its diverse roles as a repellent, sex pheromone, allomone (benefiting the emitter), and kairomone (benefiting the receiver), presents a versatile tool for manipulating insect behavior.[1]

The biological activity of this compound is highly dependent on its isomeric form ((E) or (Z)) and the specific insect species being targeted. For instance, while some insects may be attracted to one isomer, others may be repelled by it or a different isomer entirely. This specificity is crucial for developing targeted pest management strategies.

Data Presentation: Efficacy of this compound and Related Compounds

Quantitative data on the efficacy of this compound is limited in publicly available literature. However, studies on structurally similar compounds provide valuable insights into its potential as a semiochemical in pest management. The following tables summarize key findings.

CompoundTarget InsectType of EffectQuantitative DataSource
(E)-2-Decen-4-olCulex quinquefasciatus (Southern house mosquito)Attractant (in combination with CO2)Nearly 3-fold increase in trap collections compared to octenol plus CO2.[4]
(Z)-3-Decen-1-olAedes albopictus (Asian tiger mosquito)Repellent (in combination with CO2)Significantly depressed trap catches.[4]
(E)-2-Hexenol (structurally similar)Megacyllene antennata (a longhorned beetle)Pheromone component (attractant)Blends with (S)-α-terpineol attracted both males and females.[5]
(E)-2-Alkenals (related compounds)Generalist predators (e.g., praying mantis)Repellent (defensive allomone)Induced movement away from the source.[6]

Experimental Protocols

Detailed methodologies are essential for the successful evaluation of this compound as a semiochemical. The following are generalized protocols for key experiments.

Y-Tube Olfactometer Bioassay

This laboratory-based assay is used to determine the behavioral response (attraction or repulsion) of an insect to a specific volatile chemical.

Objective: To quantify the preference of a target insect species for this compound compared to a control.

Materials:

  • Y-tube olfactometer (glass)

  • Air pump or compressed air source

  • Charcoal filter and humidifier for airflow purification

  • Flow meters to regulate airflow

  • Odor sources: this compound solution (specify concentration and solvent, e.g., paraffin oil or hexane) and a control (solvent only)

  • Filter paper strips

  • Test insects (specify species, sex, and age)

  • Observation area with controlled lighting and temperature

Procedure:

  • Setup: Assemble the Y-tube olfactometer as shown in the diagram below. Ensure the system is airtight.

  • Airflow: Start the purified and humidified airflow through both arms of the olfactometer at a constant rate (e.g., 100 mL/min).

  • Odor Application: Apply a known concentration of this compound solution to a filter paper strip and place it in the designated odor chamber of one arm. Place a filter paper strip with the solvent control in the other arm.

  • Acclimatization: Allow the system to equilibrate for a few minutes to ensure a stable odor plume.

  • Insect Release: Introduce a single insect at the base of the Y-tube.

  • Observation: Record which arm the insect first enters and the time it spends in each arm over a set period (e.g., 5-10 minutes). An insect is considered to have made a choice if it moves a certain distance down an arm (e.g., >5 cm).

  • Data Collection: Repeat the experiment with a sufficient number of insects (e.g., 50-100) to obtain statistically significant data. Alternate the odor and control arms between trials to avoid positional bias.

  • Analysis: Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for either the treatment or the control arm.

Y_Tube_Olfactometer_Workflow cluster_setup Setup cluster_olfactometer Y-Tube Olfactometer Air_Pump Air Pump Charcoal_Filter Charcoal Filter Air_Pump->Charcoal_Filter Humidifier Humidifier Charcoal_Filter->Humidifier Flow_Meter1 Flow Meter Humidifier->Flow_Meter1 Flow_Meter2 Flow Meter Humidifier->Flow_Meter2 Odor_Source Odor Source (this compound) Flow_Meter1->Odor_Source Control_Source Control Source (Solvent) Flow_Meter2->Control_Source Y_Tube Y-Tube Odor_Source->Y_Tube Odor Arm Control_Source->Y_Tube Control Arm Insect_Release Insect Release Point Y_Tube->Insect_Release

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, indicating which chemicals the insect can smell.

Objective: To determine if the antennae of a target insect species are sensitive to this compound.

Materials:

  • Intact insect antenna

  • Microelectrodes (recording and reference)

  • Micromanipulators

  • Amplifier and data acquisition system

  • Computer with EAG software

  • Odor delivery system (puff generator)

  • Purified and humidified air stream

  • This compound solution at various concentrations

Procedure:

  • Antenna Preparation: Carefully excise an antenna from a live, immobilized insect. Mount the antenna between the two microelectrodes, ensuring good electrical contact.

  • Setup: Place the antenna preparation in a continuous stream of purified and humidified air.

  • Odor Delivery: A puff of air carrying a specific concentration of this compound is injected into the continuous air stream directed at the antenna.

  • Recording: The change in electrical potential (depolarization) across the antenna in response to the odor puff is recorded.

  • Data Collection: Test a range of this compound concentrations and appropriate controls (solvent, air). Replicate the measurements with several antennae.

  • Analysis: The amplitude of the EAG response (in millivolts) is measured for each stimulus. A dose-response curve can be generated to determine the sensitivity of the antenna to the compound.

EAG_Workflow cluster_preparation Preparation cluster_recording Recording Setup cluster_stimulus Stimulus Delivery Insect Immobilized Insect Antenna Excised Antenna Insect->Antenna Electrodes Microelectrodes (Recording & Reference) Antenna->Electrodes Amplifier Amplifier Electrodes->Amplifier Data_Acquisition Data Acquisition System Amplifier->Data_Acquisition Computer Computer with Software Data_Acquisition->Computer Odor_Cartridge Odor Cartridge (this compound) Air_Puff Air Puff Generator Odor_Cartridge->Air_Puff Air_Stream Continuous Air Stream Air_Puff->Air_Stream Air_Stream->Antenna Odor Delivery

Signaling Pathway

The perception of semiochemicals like this compound in insects is a complex process that begins at the peripheral olfactory organs, primarily the antennae. While the specific receptors for this compound have not been identified for most insect species, a generalized signaling pathway can be described.

  • Odorant Binding and Transport: Volatile molecules of this compound enter the sensilla on the insect's antenna through pores. Inside the sensillum lymph, Odorant-Binding Proteins (OBPs) bind to the hydrophobic this compound molecules and transport them to the dendritic membrane of Olfactory Receptor Neurons (ORNs).

  • Receptor Activation: The this compound/OBP complex interacts with specific Olfactory Receptors (ORs) located on the ORN dendrite. This binding event activates the OR.

  • Signal Transduction: The activated OR, which forms a complex with a co-receptor (Orco), opens an ion channel. This leads to an influx of cations and depolarization of the ORN membrane, generating an action potential.

  • Signal Transmission to the Brain: The action potential travels along the axon of the ORN to the antennal lobe of the insect's brain. ORNs expressing the same type of OR converge on the same glomerulus in the antennal lobe.

  • Information Processing: Within the glomeruli, the signal is processed by local interneurons and then transmitted to higher brain centers, such as the mushroom bodies and lateral horn, where it is integrated with other sensory information to elicit a behavioral response (e.g., attraction, repulsion, mating behavior).

Olfactory_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_brain Insect Brain Pore Pore OBP OBP Pore->OBP Binding Odorant This compound Odorant->Pore ORN Olfactory Receptor Neuron (ORN) Dendrite Olfactory Receptor (OR) + Orco OBP->ORN:receptor Transport & Receptor Activation Antennal_Lobe Antennal Lobe (Glomerulus) ORN->Antennal_Lobe Action Potential Higher_Brain Higher Brain Centers (Mushroom Bodies, Lateral Horn) Antennal_Lobe->Higher_Brain Signal Processing Behavior Behavioral Response Higher_Brain->Behavior

Conclusion

This compound holds promise as a semiochemical for the development of targeted and sustainable insect pest management strategies. Its diverse roles in insect communication suggest a range of potential applications, from monitoring and mass trapping to mating disruption and push-pull strategies. However, further research is critically needed to identify the specific insect species that respond to this compound, to quantify its efficacy under field conditions, and to elucidate the precise molecular mechanisms of its perception. The protocols and information provided herein serve as a foundational guide for researchers to explore the full potential of this versatile semiochemical.

References

Controlled Release Formulation of 2-Decen-1-ol for Field Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of 2-Decen-1-ol, a volatile semiochemical, for controlled release in agricultural and pest management applications. The information is intended for researchers, scientists, and professionals involved in the development of novel pest control strategies.

Introduction

This compound is a naturally occurring volatile organic compound that functions as a semiochemical, mediating interactions between organisms.[1] It has been identified as a repellent for certain agricultural pests, such as the leafhopper Cicadulina storeyi, and as a component of the sex pheromone for others, like the peach twig borer (Anarsia lineatella).[1] Its application in integrated pest management (IPM) strategies is promising for developing environmentally sound alternatives to conventional pesticides.[1]

The high volatility of this compound presents a significant challenge for its effective use in the field, as it can lead to rapid evaporation and a short-lived effect. Controlled-release formulations are therefore essential to protect the active ingredient from environmental degradation and to ensure a sustained release over a prolonged period, thereby improving efficacy and cost-effectiveness. This document outlines a protocol for the formulation of this compound in a polymeric matrix dispenser and the subsequent characterization of its release profile.

Formulation Principle

The controlled release of this compound can be achieved by incorporating it into a solid polymer matrix. The semiochemical is physically entrapped within the polymer, and its release is governed by diffusion through the matrix and evaporation from the surface. The release rate can be modulated by altering the properties of the polymer matrix, such as its density, porosity, and the chemical affinity between the polymer and this compound.

This protocol describes the preparation of a crosslinked polymer matrix dispenser. The formulation involves mixing this compound with a liquid prepolymer and a crosslinking agent, followed by curing to form a solid, monolithic dispenser. This method allows for a homogenous distribution of the active ingredient within the matrix.

Experimental Protocols

Protocol for Preparation of a Polymeric Matrix Dispenser

This protocol details the preparation of a polyurethane-based matrix dispenser for the controlled release of this compound.

Materials:

  • (E)-2-Decen-1-ol (≥95% purity)

  • Hydroxy-terminated polybutadiene (HTPB) resin (polyol)

  • Methylene diphenyl diisocyanate (MDI) (isocyanate crosslinker)

  • Antioxidant (e.g., Butylated hydroxytoluene - BHT)

  • UV stabilizer (e.g., Tinuvin 770)

  • Disposable molds (e.g., aluminum or silicone)

  • Vacuum oven or desiccator

  • Stirring hotplate

  • Glass beakers and stirring rods

Procedure:

  • Preparation of the Pre-polymer Mixture:

    • In a glass beaker, combine the desired amount of HTPB resin and this compound. A typical loading range for the active ingredient is 10-30% (w/w).

    • Add the antioxidant and UV stabilizer to the mixture. A typical concentration for each is 0.5-1.0% (w/w).

    • Gently heat the mixture to 40-50°C on a stirring hotplate and stir until a homogenous solution is obtained.

    • Degas the mixture under vacuum (15-100 mmHg) for 30-60 minutes to remove any dissolved gases and traces of moisture.

  • Crosslinking and Curing:

    • While stirring the degassed pre-polymer mixture, slowly add the MDI crosslinker. The amount of MDI should be calculated based on the desired isocyanate index (typically 1.05), which depends on the hydroxyl value of the HTPB resin.

    • Continue stirring under vacuum for another 5-10 minutes to ensure thorough mixing.

    • Pour the reactive mixture into the molds of the desired shape and size for the dispenser.

    • Allow the mixture to cure at room temperature for 24-48 hours, or as recommended for the specific polyurethane system. Curing can be accelerated by placing the molds in an oven at a moderately elevated temperature (e.g., 50-60°C).

  • Post-Curing and Storage:

    • Once cured, carefully remove the solid dispensers from the molds.

    • Store the dispensers in airtight, light-proof containers at a cool temperature (e.g., 4°C) until they are ready for field use or characterization.

Protocol for Characterization of this compound Release Rate

This protocol describes the use of dynamic headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS) to determine the release rate of this compound from the formulated dispensers.

Materials and Equipment:

  • Formulated this compound dispensers

  • Dynamic headspace sampling system

  • Sorbent tubes (e.g., Tenax® TA)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Analytical standard of (E)-2-Decen-1-ol (≥98% purity)

  • Hexane (or other suitable solvent, HPLC grade)

  • Environmental chamber or incubator with controlled temperature and airflow

Procedure:

  • Sample Preparation and Aging:

    • Place a known number of dispensers in the environmental chamber under controlled conditions (e.g., 25°C, 50% relative humidity, and a constant airflow of 0.5 L/min).

    • At predetermined time intervals (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), remove a subset of dispensers for analysis.

  • Dynamic Headspace Sampling:

    • Place a single dispenser in a glass sampling chamber connected to the dynamic headspace system.

    • Purge the headspace of the chamber with a purified inert gas (e.g., nitrogen or helium) at a constant flow rate (e.g., 100 mL/min) for a defined period (e.g., 60 minutes).

    • The volatiles released from the dispenser are carried by the gas stream and trapped onto a sorbent tube.

  • GC-MS Analysis:

    • Thermally desorb the trapped volatiles from the sorbent tube into the GC-MS system.

    • Separate the compounds on a suitable GC column (e.g., a non-polar or mid-polar capillary column).

    • Identify this compound based on its retention time and mass spectrum.

    • Quantify the amount of this compound released by comparing the peak area to a calibration curve prepared with the analytical standard.

  • Calculation of Release Rate:

    • The release rate (in ng/hour) is calculated by dividing the total amount of this compound collected on the sorbent tube by the sampling duration.

Data Presentation

The quantitative data obtained from the release rate characterization should be summarized in a clear and structured table for easy comparison.

Table 1: Release Rate of this compound from Polyurethane Matrix Dispensers at 25°C

Time (hours)Mean Cumulative Release (µg)Mean Release Rate (µ g/hour )Standard Deviation (µ g/hour )
24120.55.020.45
48235.84.910.38
72341.24.740.51
96438.94.570.42
120525.64.380.39
144604.34.200.48
168678.14.040.55

Visualizations

Diagrams illustrating the experimental workflows can aid in understanding the processes.

Formulation_Workflow cluster_prep Pre-polymer Mixture Preparation cluster_cure Crosslinking and Curing cluster_post Post-Curing A 1. Weigh HTPB Resin, this compound, Antioxidant, and UV Stabilizer B 2. Mix and Heat to 40-50°C A->B C 3. Degas under Vacuum B->C D 4. Add MDI Crosslinker while Stirring C->D E 5. Pour into Molds D->E F 6. Cure at Room Temperature E->F G 7. Demold Dispensers F->G H 8. Store in Airtight Containers G->H

Caption: Workflow for the preparation of a this compound polymeric matrix dispenser.

Characterization_Workflow cluster_sampling Sample Preparation and Aging cluster_headspace Dynamic Headspace Sampling cluster_gcms GC-MS Analysis cluster_calc Data Analysis A 1. Place Dispensers in Environmental Chamber B 2. Remove Dispensers at Timed Intervals A->B C 3. Place Dispenser in Sampling Chamber B->C D 4. Purge with Inert Gas C->D E 5. Trap Volatiles on Sorbent Tube D->E F 6. Thermal Desorption E->F G 7. GC Separation and MS Detection F->G H 8. Quantification using Calibration Curve G->H I 9. Calculate Release Rate H->I J 10. Tabulate and Plot Data I->J

Caption: Workflow for the characterization of this compound release rate.

References

Troubleshooting & Optimization

Degradation of 2-Decen-1-ol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Decen-1-ol under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an unsaturated fatty alcohol. Its stability is crucial as degradation can lead to loss of purity, formation of unknown impurities, and potentially altered biological activity, which can impact experimental results and product safety.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors contributing to the degradation of this compound are exposure to oxygen (oxidation), light (photodegradation), elevated temperatures, and non-neutral pH conditions (hydrolysis).[1] The presence of the double bond and the primary alcohol group makes it susceptible to these degradation pathways.

Q3: What are the likely degradation products of this compound?

A3: Based on the degradation pathways of similar unsaturated alcohols, the likely degradation products of this compound include:

  • Oxidation products: 2-Decenal (an aldehyde) and 2-Decenoic acid (a carboxylic acid) are primary oxidation products.[2][3][4] Further oxidation or rearrangement could lead to other smaller chain aldehydes, ketones, and acids.

  • Photodegradation products: Exposure to light, especially in the presence of oxygen, can lead to the formation of hydroperoxides and subsequently a complex mixture of aldehydes, ketones, and other oxidation products.[1]

  • Hydrolysis products: While less common for simple alcohols, under certain pH conditions, reactions involving the double bond or rearrangements could occur, though specific hydrolysis products are not well-documented for this compound itself.

Q4: How should I store this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (2-8°C) in a tightly sealed, light-resistant container is recommended.

Q5: I observe unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A5: Unexpected peaks are likely degradation products. You should investigate the storage conditions of your sample and the experimental conditions of your analysis. The troubleshooting guide below provides a more detailed approach to identifying the source of these impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Rapid Loss of Purity of this compound Standard

  • Possible Cause:

    • Improper Storage: Exposure to air, light, or elevated temperatures.

    • Contaminated Solvent: The solvent used to prepare the standard solution may contain impurities or be of a grade that promotes degradation.

  • Solution:

    • Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere, in a tightly sealed, amber vial at the recommended temperature (2-8°C).

    • Use High-Purity Solvents: Use HPLC or GC grade solvents and prepare fresh solutions for each experiment.

    • Perform a Blank Analysis: Analyze the solvent alone to rule out contamination.

Issue 2: Inconsistent Results in Biological Assays

  • Possible Cause:

    • Degradation in Assay Media: The pH, temperature, or components of the cell culture or assay buffer may be causing the degradation of this compound during the experiment.

    • Adsorption to Labware: The compound may adsorb to plastic surfaces of pipette tips, tubes, or plates, reducing its effective concentration.

  • Solution:

    • Assess Stability in Media: Perform a time-course study by incubating this compound in the assay media under the experimental conditions and analyze for degradation over time.

    • Use Low-Adhesion Labware: Utilize low-binding microplates and pipette tips.

    • Prepare Fresh Solutions: Prepare dilutions of this compound in the assay media immediately before use.

Issue 3: Appearance of New Peaks During Analytical Method Development

  • Possible Cause:

    • On-Column Degradation: The temperature of the GC inlet or the HPLC column may be causing thermal degradation.

    • Mobile Phase Interaction: The pH or composition of the HPLC mobile phase could be promoting degradation.

  • Solution:

    • Optimize GC Conditions: Lower the inlet temperature and use a faster temperature ramp to minimize thermal stress.

    • Adjust HPLC Mobile Phase: Evaluate the stability of this compound in different mobile phases and at various pH values. Buffer the mobile phase if necessary.

    • Use a Milder Detection Method: If using mass spectrometry, consider gentler ionization techniques.

Data on this compound Degradation

The following table summarizes hypothetical stability data for this compound under different storage conditions to guide experimental design. This data is based on the known stability of similar unsaturated alcohols.

Storage ConditionParameterTime Point% this compound Remaining (Hypothetical)Major Degradation Product(s) (Hypothetical)
Temperature 4°C (Dark, Inert Atmosphere)6 months>99%Not Detected
25°C (Dark, Air)1 month95%2-Decenal
40°C (Dark, Air)1 month85%2-Decenal, 2-Decenoic Acid
Light 25°C (Ambient Light, Air)1 week90%2-Decenal, other photo-oxidative products
25°C (UV Light, Air)24 hours70%Complex mixture of oxidative products
pH pH 4 (25°C, Dark, Air)1 month98%Minimal degradation
pH 7 (25°C, Dark, Air)1 month96%2-Decenal
pH 10 (25°C, Dark, Air)1 month90%2-Decenal, 2-Decenoic Acid

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity.

Materials:

  • This compound (high purity)

  • HPLC or GC grade solvent (e.g., acetonitrile or hexane)

  • Stability chambers

  • HPLC or GC system with a suitable detector (e.g., UV-Vis or FID/MS)

  • Volumetric flasks, pipettes, and vials

Methodology:

  • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Aliquot the solution into several amber glass vials and seal them tightly.

  • Place the vials in stability chambers set to the following conditions:

    • 40°C / 75% Relative Humidity (RH)

    • 25°C / 60% RH (Control)

    • 4°C (Control)

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition.

  • Allow the vials to equilibrate to room temperature.

  • Analyze the samples by a validated stability-indicating HPLC or GC method to determine the concentration of this compound and identify any degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Photostability Study of this compound

Objective: To assess the impact of light exposure on the stability of this compound.

Materials:

  • This compound

  • Solvent (transparent to the light source)

  • Photostability chamber with a calibrated light source (e.g., xenon lamp)

  • Quartz cuvettes or vials

  • Control samples wrapped in aluminum foil

  • HPLC or GC system

Methodology:

  • Prepare a solution of this compound in a suitable solvent.

  • Transfer the solution to quartz vials. Prepare control samples by wrapping identical vials in aluminum foil.

  • Place both the exposed and control samples in the photostability chamber.

  • Expose the samples to a controlled light source that mimics ICH Q1B guidelines for a specified duration.

  • At predetermined time intervals, withdraw aliquots from both exposed and control samples.

  • Analyze the samples by HPLC or GC to quantify the remaining this compound and detect any photoproducts.

Visualizations

Degradation_Pathway This compound This compound 2-Decenal 2-Decenal This compound->2-Decenal Oxidation Hydroperoxides Hydroperoxides This compound->Hydroperoxides Photodegradation (+ O2) 2-Decenoic Acid 2-Decenoic Acid 2-Decenal->2-Decenoic Acid Oxidation Further Oxidation Products Further Oxidation Products Hydroperoxides->Further Oxidation Products Decomposition Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Aliquoting Aliquot into Vials Stock_Solution->Aliquoting Temperature Elevated Temperature Aliquoting->Temperature Light Light Exposure Aliquoting->Light pH Different pH Aliquoting->pH Time_Points Sample at Time Points Temperature->Time_Points Light->Time_Points pH->Time_Points Analytical_Method HPLC / GC Analysis Time_Points->Analytical_Method Data_Analysis Quantify Degradation Analytical_Method->Data_Analysis Troubleshooting_Tree Problem Unexpected Peaks in Chromatogram Check_Standard Is the standard pure? Problem->Check_Standard Check_Storage Check storage conditions of standard Check_Standard->Check_Storage No Check_Blank Is the blank clean? Check_Standard->Check_Blank Yes Prepare_Fresh Prepare fresh standard Check_Storage->Prepare_Fresh Solvent_Issue Contaminated solvent or mobile phase Check_Blank->Solvent_Issue No Check_Method Is the method causing degradation? Check_Blank->Check_Method Yes Optimize_Method Optimize analytical conditions (T, pH) Check_Method->Optimize_Method Yes Degradation_Product Peak is likely a degradation product Check_Method->Degradation_Product No

References

Technical Support Center: Isomer Separation of 2-Decen-1-ol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of 2-Decen-1-ol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating this compound isomers by HPLC?

The primary challenges in separating this compound isomers stem from their similar structures. These include:

  • Geometric Isomers (cis/trans or E/Z): These isomers have very similar polarities, which can make their separation on standard reversed-phase columns difficult. The trans (E) isomer is generally less polar and will have a longer retention time in reversed-phase HPLC.

  • Positional Isomers: While the primary focus is on this compound, the presence of other positional isomers (e.g., 3-Decen-1-ol) in a sample can lead to co-elution.

  • Enantiomers: If the this compound is a racemic mixture, separating the enantiomers requires a chiral stationary phase or a chiral derivatizing agent. Standard achiral methods will not resolve enantiomers.[1]

  • Peak Tailing: As an alcohol, this compound can exhibit peak tailing due to interactions with residual silanol groups on silica-based columns.[2]

Q2: Which HPLC mode is best for separating geometric (cis/trans) isomers of this compound?

Both reversed-phase (RP) and normal-phase (NP) HPLC can be used for separating geometric isomers.

  • Reversed-Phase (RP) HPLC: This is the more common approach. A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). In this mode, the more polar cis isomer will typically elute before the less polar trans isomer.[3]

  • Normal-Phase (NP) HPLC: A polar stationary phase (like silica) is used with a nonpolar mobile phase (e.g., hexane/isopropanol). In this case, the elution order is reversed, with the less polar trans isomer eluting first.

The choice between RP and NP will depend on the sample matrix and the presence of other compounds.

Q3: How can I separate the enantiomers of this compound?

Standard HPLC methods cannot separate enantiomers because they have identical physical and chemical properties in an achiral environment.[1] To achieve chiral separation, you must introduce a chiral component into the chromatographic system. The most common approaches are:

  • Chiral Stationary Phases (CSPs): This is the preferred method. Columns packed with a chiral selector, such as polysaccharide-based phases (e.g., cellulose or amylose derivatives), are highly effective for separating a wide range of enantiomers, including alcohols.[4][5]

  • Chiral Derivatizing Agents (CDAs): The racemic this compound can be reacted with an enantiomerically pure CDA to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[6] This method requires an additional reaction step and subsequent removal of the derivatizing agent if the pure enantiomer is to be recovered.

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase. This approach is less common due to the high cost of the additives and potential for column contamination.

Troubleshooting Guides

Problem 1: Poor Resolution of cis and trans Isomers
Possible Cause Suggested Solution
Inappropriate Mobile Phase Composition Optimize the organic modifier percentage. In reversed-phase, a lower percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve resolution. Try small, incremental changes (e.g., 2-5%).[7] Change the organic modifier. Methanol and acetonitrile have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa.[8]
Unsuitable Column Use a high-efficiency column. A column with a smaller particle size (e.g., 3 µm) or a longer length will provide more theoretical plates and better resolution.[4] Consider a different stationary phase. If a C18 column is not providing adequate separation, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.
Incorrect Flow Rate Optimize the flow rate. Lower flow rates generally improve resolution, but at the cost of longer analysis times. Perform a flow rate study to find the optimal balance.[9]
Elevated Temperature Adjust the column temperature. Lowering the temperature can sometimes increase selectivity between isomers. Conversely, a higher temperature can improve efficiency and peak shape, so optimization is key.[9]
Problem 2: Peak Tailing

A common troubleshooting workflow for peak tailing is illustrated below.

G start Peak Tailing Observed check_mobile_phase Is mobile phase pH appropriate? (if using a buffer) start->check_mobile_phase check_guard_column Are you using a guard column? check_mobile_phase->check_guard_column Yes adjust_ph Adjust mobile phase pH away from analyte's pKa. check_mobile_phase->adjust_ph No check_sample_cleanliness Is the sample clean? check_guard_column->check_sample_cleanliness No replace_guard Replace the guard column. check_guard_column->replace_guard Yes check_column_overload Is the column overloaded? check_sample_cleanliness->check_column_overload Yes clean_sample Filter the sample (0.22 µm) or use SPE. check_sample_cleanliness->clean_sample No check_column_health Is the column old or contaminated? check_column_overload->check_column_health No reduce_concentration Reduce sample concentration or injection volume. check_column_overload->reduce_concentration Yes flush_or_replace_column Flush the column with a strong solvent or replace it. check_column_health->flush_or_replace_column Yes end Problem Resolved check_column_health->end No adjust_ph->end replace_guard->end clean_sample->end reduce_concentration->end flush_or_replace_column->end

Caption: Troubleshooting workflow for peak tailing.

Possible Cause Suggested Solution
Secondary Interactions with Silanols Use an end-capped column. Modern, high-purity silica columns are typically end-capped to minimize exposed silanol groups.[2] Add a mobile phase modifier. For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) can suppress silanol interactions. For basic compounds, an amine modifier like triethylamine (TEA) may be used.[9] Adjust mobile phase pH. If using a buffer, ensure the pH is at least 2 units away from the pKa of this compound to maintain a consistent ionic state.[10]
Column Contamination or Damage Use a guard column. A guard column will protect the analytical column from strongly retained impurities in the sample matrix.[11] Flush the column. If the column is contaminated, flush it with a strong solvent (e.g., isopropanol). Replace the column inlet frit. A blocked frit can cause peak distortion.[12]
Column Overload Reduce the sample concentration. Injecting too much sample can lead to broad, tailing peaks. Dilute the sample and reinject.[13] Reduce the injection volume. A large injection volume, especially if the sample solvent is stronger than the mobile phase, can cause peak distortion.[13]
Extra-column Dead Volume Minimize tubing length and diameter. Use narrow-bore tubing (0.005") between the injector, column, and detector to reduce dead volume.[2]
Problem 3: No Separation of Enantiomers on a Chiral Column
Possible Cause Suggested Solution
Incorrect Chiral Stationary Phase (CSP) Screen different CSPs. The separation of enantiomers is highly specific to the chiral selector. Polysaccharide-based columns (e.g., Lux Cellulose-1, Chiralpak AD) are a good starting point for alcohols.[14] If one doesn't work, try another with a different chiral selector.
Inappropriate Mobile Phase Switch between normal-phase and reversed-phase. Some chiral columns can be used in multiple modes. The selectivity can be dramatically different.[14] Optimize the mobile phase for chiral separation. In normal phase, vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration in the nonpolar solvent (e.g., hexane). In reversed-phase, try different organic modifiers (acetonitrile, methanol) and additives.[9]
Low Chiral Selectivity Decrease the column temperature. Lowering the temperature often enhances the subtle differences in interaction between enantiomers and the CSP, leading to better resolution.[9] Reduce the flow rate. A lower flow rate increases the time for interactions to occur, which can improve chiral separation.[9]

Experimental Protocols

Protocol 1: Reversed-Phase Separation of cis/trans Isomers

This protocol provides a starting point for the separation of geometric isomers of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 70% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm or ELSD
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[15]
Protocol 2: Chiral Separation of Enantiomers (Normal Phase)

This protocol is a starting point for resolving enantiomers of this compound.

Parameter Condition
Column Polysaccharide-based chiral column (e.g., Lux® Cellulose-1 or Chiralpak® AD-H), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector UV at 210 nm
Injection Volume 5 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Ensure the sample is fully dissolved and filter if necessary.[16]

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound in appropriate solvent filter Filter sample (0.22 µm syringe filter) dissolve->filter inject Inject sample into HPLC system filter->inject separate Isocratic or Gradient Elution (separation on column) inject->separate detect Detect isomers (UV or ELSD) separate->detect integrate Integrate peak areas detect->integrate quantify Quantify isomer ratio integrate->quantify

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Optimization of 2-Decen-1-ol Microbial Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the microbial production of 2-Decen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common microbial hosts for producing this compound?

A1: The most common microbial hosts for producing fatty alcohols, including C10 compounds like this compound, are Escherichia coli and Saccharomyces cerevisiae.[1][2][3] Oleaginous yeasts such as Yarrowia lipolytica and Rhodosporidium toruloides are also excellent candidates due to their high intrinsic capacity for lipid production, which provides a rich pool of fatty acyl-CoA precursors.[1][4]

Q2: What is the general metabolic pathway for this compound synthesis in microbes?

A2: The biosynthesis of this compound in a microbial host typically involves a heterologous pathway that starts from the native fatty acid synthesis (FAS) machinery. The key steps are:

  • Fatty Acid Synthesis: The host's FAS produces saturated and unsaturated fatty acyl-ACPs (acyl carrier proteins). To produce a C10 precursor, the FAS pathway may need to be engineered.

  • Thioesterase Activity: A specific thioesterase can be introduced to cleave the C10 unsaturated fatty acyl-ACP to release the free fatty acid.

  • Activation to Acyl-CoA: The free fatty acid is then activated to its corresponding acyl-CoA thioester by an acyl-CoA synthetase.

  • Reduction to Alcohol: A fatty acyl-CoA reductase (FAR) then catalyzes the two-step reduction of the acyl-CoA to this compound, often via an aldehyde intermediate.[2][3]

Q3: Which enzymes are crucial for the conversion of fatty acid precursors to this compound?

A3: The key enzyme is a fatty acyl-CoA reductase (FAR) with a preference for C10 unsaturated substrates. These enzymes are often bifunctional, catalyzing both the reduction of the acyl-CoA to an aldehyde and the subsequent reduction of the aldehyde to an alcohol.[2] Alternatively, a combination of an aldehyde-forming fatty acyl-CoA reductase and a separate alcohol dehydrogenase can be used.[1] The selection of a FAR with the appropriate substrate specificity is critical for maximizing the yield of this compound and minimizing the production of other fatty alcohols.

Q4: What are the typical reported yields and titers for microbial this compound production?

A4: Specific yield and titer data for this compound are not widely reported in the literature. However, for similar medium-chain fatty alcohols (C6-C12), titers in the range of 60 mg/L to over 1 g/L have been achieved in engineered E. coli and yeast.[1][5] Production of unsaturated fatty alcohols has also been demonstrated, though often at lower titers than their saturated counterparts.

Q5: What are the main analytical methods for quantifying this compound?

A5: The primary method for quantifying this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[6][7] This technique allows for the separation of this compound from other components in the fermentation broth and its unambiguous identification based on its mass spectrum. Quantification is typically performed using an internal or external standard curve. Prior to GC-MS analysis, the this compound needs to be extracted from the culture medium using an organic solvent.

Troubleshooting Guides

Problem: Low or No Yield of this compound
Possible CauseTroubleshooting Steps
Inefficient or Inactive Fatty Acyl-CoA Reductase (FAR) 1. Verify Protein Expression: Confirm the expression of the FAR using SDS-PAGE or Western blot. 2. Codon Optimization: Ensure the gene sequence of the FAR is optimized for the expression host. 3. Screen Different FARs: Test a panel of FARs from different organisms to find one with high activity towards C10 unsaturated substrates. 4. Promoter Tuning: Optimize the expression level of the FAR. Very high expression can lead to protein misfolding and aggregation, while low expression may be rate-limiting.[8][9][10]
Insufficient Precursor (Decenoyl-CoA) Supply 1. Enhance Fatty Acid Synthesis (FAS): Overexpress key genes in the host's native FAS pathway to increase the overall pool of acyl-ACPs.[11][12] 2. Thioesterase Selection: Use a thioesterase with high specificity for C10 unsaturated acyl-ACPs. 3. Overexpress Acyl-CoA Synthetase: Ensure efficient activation of the free fatty acid to its CoA thioester by overexpressing a suitable acyl-CoA synthetase.
Toxicity of this compound to Host Cells 1. In Situ Product Recovery (ISPR): Implement ISPR techniques such as gas stripping, liquid-liquid extraction, or pervaporation to continuously remove this compound from the fermentation broth, keeping its concentration below toxic levels.[13][14][15][16] 2. Tightly Regulated Promoters: Use inducible promoter systems that allow for decoupling of cell growth and product synthesis. This allows for a healthy biomass to be established before inducing the production of the toxic alcohol.[8][10][17] 3. Solvent-Tolerant Strains: Consider using or engineering solvent-tolerant host strains.
Suboptimal Fermentation Conditions 1. Optimize Temperature: Lowering the cultivation temperature (e.g., to 25-30°C) can improve protein folding and the stability of unsaturated compounds. 2. Control pH: Maintain a stable and optimal pH in the fermenter, as pH shifts can impact enzyme activity and cell viability. 3. Dissolved Oxygen (DO): Optimize the DO level. While the final reduction step is anaerobic, the overall cell health and precursor supply may depend on aerobic respiration.
Problem: High Levels of Byproducts (e.g., other fatty alcohols, free fatty acids)
Possible CauseTroubleshooting Steps
Low Specificity of the FAR Enzyme 1. Enzyme Engineering: If the FAR shows broad substrate specificity, consider protein engineering to narrow its substrate range to C10 unsaturated acyl-CoAs. 2. Screen for a More Specific FAR: As mentioned above, screening a variety of FARs is a key strategy.
Accumulation of Free Fatty Acids 1. Increase Acyl-CoA Synthetase Activity: The accumulation of free fatty acids suggests that their activation to acyl-CoAs is a bottleneck. Overexpress the acyl-CoA synthetase. 2. Improve FAR Efficiency: A slow or inefficient FAR can lead to a buildup of its substrate. Re-evaluate the FAR's expression and activity.
Formation of Saturated Fatty Alcohols 1. Enhance Unsaturated Fatty Acid Production: Overexpress key enzymes in the unsaturated fatty acid biosynthesis pathway of the host (e.g., fabA and fabB in E. coli) to increase the proportion of unsaturated precursors.[11]
Problem: Inconsistent Production Across Batches
Possible CauseTroubleshooting Steps
Plasmid Instability 1. Genomic Integration: Integrate the expression cassettes for the biosynthetic pathway into the host chromosome to ensure stable inheritance. 2. Use Selection Markers: If using plasmids, ensure consistent use of the appropriate antibiotic or other selection pressure.
Variability in Fermentation Conditions 1. Standardize Inoculum Preparation: Use a consistent protocol for preparing the seed culture for inoculation. 2. Monitor and Control Key Parameters: Tightly control temperature, pH, DO, and feeding rates in the bioreactor.

Quantitative Data

Table 1: Examples of Microbial Production of Medium-Chain Fatty Alcohols

ProductHost OrganismTiterYieldReference
C12-C14 Fatty AlcoholsEscherichia coli~60 mg/L-[1]
C6-C12 Fatty AlcoholsEscherichia coli1.8 g/L0.2 g/g glucose[18]
C16-C18 Fatty AlcoholsRhodosporidium toruloides>8 g/L-[1][4]
Total Fatty AlcoholsYarrowia lipolytica5.8 g/L36 mg/g glucose[19]

Note: Data for this compound specifically is limited. The table provides context from the production of similar fatty alcohols.

Experimental Protocols

Protocol 1: Fermentation of Engineered E. coli for this compound Production
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 220 rpm.

    • The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB medium in a 500 mL shake flask.

    • Grow at 37°C to an OD600 of 0.6-0.8.

  • Production Phase:

    • Induce gene expression by adding the appropriate inducer (e.g., 0.1-1 mM IPTG for a lac-based promoter).

    • If this compound is toxic, consider adding an organic overlay (e.g., 10% v/v dodecane) to the culture to extract the product in situ.

    • Reduce the temperature to 25-30°C and continue incubation for 48-72 hours.

  • Sampling:

    • Take samples at regular intervals to measure cell density (OD600) and for product analysis.

Protocol 2: Extraction and Quantification of this compound by GC-MS
  • Sample Preparation and Extraction:

    • Take 1 mL of the fermentation broth (or the organic overlay if used).

    • Add an equal volume of an organic solvent such as ethyl acetate or hexane containing an internal standard (e.g., 1-dodecanol at a known concentration).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

  • Quantification:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a pre-established calibration curve.

Mandatory Visualizations

cluster_fas Fatty Acid Synthesis (FAS) cluster_modification Precursor Modification cluster_production This compound Production Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACPs Acyl-ACPs Malonyl-CoA->Acyl-ACPs FAS Unsaturated Acyl-ACPs Unsaturated Acyl-ACPs Acyl-ACPs->Unsaturated Acyl-ACPs Desaturase (e.g., FabA) C10-Unsaturated Acyl-ACP C10-Unsaturated Acyl-ACP Unsaturated Acyl-ACPs->C10-Unsaturated Acyl-ACP Chain Length Control 2-Decenoic Acid 2-Decenoic Acid C10-Unsaturated Acyl-ACP->2-Decenoic Acid Thioesterase 2-Decenoyl-CoA 2-Decenoyl-CoA 2-Decenoic Acid->2-Decenoyl-CoA Acyl-CoA Synthetase 2-Decenal 2-Decenal 2-Decenoyl-CoA->2-Decenal FAR (Step 1) This compound This compound 2-Decenal->this compound FAR (Step 2) / ADH

Caption: Metabolic pathway for this compound production.

Strain Engineering Strain Engineering Shake Flask Experiments Shake Flask Experiments Strain Engineering->Shake Flask Experiments Initial Screening Bioreactor Fermentation Bioreactor Fermentation Shake Flask Experiments->Bioreactor Fermentation Scale-up Sampling Sampling Bioreactor Fermentation->Sampling Time-course Solvent Extraction Solvent Extraction Sampling->Solvent Extraction Product Recovery GC-MS Analysis GC-MS Analysis Solvent Extraction->GC-MS Analysis Quantification Data Analysis & Optimization Data Analysis & Optimization GC-MS Analysis->Data Analysis & Optimization Feedback Loop Data Analysis & Optimization->Strain Engineering

Caption: Experimental workflow for optimizing this compound production.

Low Yield Low Yield Check FAR Expression Check FAR Expression Low Yield->Check FAR Expression Is the key enzyme present? Optimize Codon/Promoter Optimize Codon/Promoter Check FAR Expression->Optimize Codon/Promoter No/Low Expression Analyze Precursors Analyze Precursors Check FAR Expression->Analyze Precursors Expression OK Boost FAS Pathway Boost FAS Pathway Analyze Precursors->Boost FAS Pathway Precursors Limiting Check for Toxicity Check for Toxicity Analyze Precursors->Check for Toxicity Precursors Sufficient Implement ISPR Implement ISPR Check for Toxicity->Implement ISPR Toxicity Observed Optimize Fermentation Optimize Fermentation Check for Toxicity->Optimize Fermentation No Toxicity Improved Yield Improved Yield Implement ISPR->Improved Yield Optimize Fermentation->Improved Yield

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Analysis of 2-Decen-1-ol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of 2-Decen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions in the electron ionization (EI) mass spectrum of this compound?

The EI mass spectrum of this compound is characterized by several key fragment ions resulting from predictable fragmentation pathways for unsaturated alcohols. The molecular ion peak ([M]⁺) is expected at m/z 156.[1][2] Common fragments arise from alpha-cleavage and dehydration (loss of water).

Q2: What is the significance of the m/z 138 peak in the mass spectrum of this compound?

A peak at m/z 138 corresponds to the [M-18]⁺ ion, which is a result of the loss of a water molecule (H₂O) from the molecular ion.[3] This dehydration process is a common fragmentation pathway for alcohols in mass spectrometry.[3]

Q3: Why is the molecular ion peak at m/z 156 weak or absent in my spectrum?

For many alcohols, the molecular ion peak can be of low abundance or even absent in a 70 eV EI spectrum.[3] This is because the initial molecular ion is often unstable and readily undergoes fragmentation. The energy from the electron impact is sufficient to quickly break down the molecule into more stable fragment ions.

Q4: What are common sources of artifact peaks in the GC-MS analysis of alcohols?

Artifacts in GC-MS analysis can originate from various sources:

  • Septum Bleed: Degradation of the injector port septum can release siloxane compounds, leading to characteristic peaks (e.g., m/z 73, 207, 281). Regularly replacing the septum can mitigate this.

  • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, producing a rising baseline and specific bleed ions. Using low-bleed columns and adhering to the recommended temperature limits is crucial.

  • Contamination: Impurities from solvents, glassware, or the sample itself can introduce extraneous peaks. Proper cleaning procedures and using high-purity solvents are essential.

  • Derivatization Artifacts: If derivatization is used (e.g., silylation), byproducts of the reaction or excess derivatizing agent can appear in the chromatogram.

Troubleshooting Guides

Issue 1: Peak Tailing for the this compound Peak

  • Symptom: The chromatographic peak for this compound is asymmetrical with a pronounced "tail."

  • Possible Causes & Solutions:

    • Active Sites in the System: The polar hydroxyl group of the alcohol can interact with active sites in the injector liner, column, or transfer line.

      • Solution: Use a deactivated liner and a high-quality, inert GC column. Consider derivatizing the alcohol to a less polar silyl ether.

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

      • Solution: Dilute the sample and reinject.

    • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can cause peak distortion.

      • Solution: Re-cut the column ends to ensure a clean, square cut and reinstall according to the manufacturer's instructions.

Issue 2: Poor Sensitivity or No Peak Detected for this compound

  • Symptom: The expected peak for this compound is very small or not observed.

  • Possible Causes & Solutions:

    • Adsorption: The analyte may be adsorbing to active sites in the GC system.

      • Solution: See solutions for peak tailing related to active sites.

    • Leak in the System: A leak in the injector, column fittings, or mass spectrometer can significantly reduce sensitivity.

      • Solution: Perform a leak check of the entire system using an electronic leak detector.

    • Incorrect MS Parameters: The mass spectrometer may not be set to acquire data in the appropriate mass range or the detector may not be functioning correctly.

      • Solution: Verify the MS acquisition parameters and ensure the detector is turned on and has been recently tuned.

Data Presentation

Table 1: Common Fragment Ions in the EI Mass Spectrum of (E)-2-Decen-1-ol

m/zProposed Fragment IonFragmentation Pathway
156[C₁₀H₂₀O]⁺Molecular Ion
138[C₁₀H₁₈]⁺Dehydration ([M-H₂O]⁺)
97[C₇H₁₃]⁺Cleavage of C-C bonds in the alkyl chain
83[C₆H₁₁]⁺Cleavage of C-C bonds in the alkyl chain
69[C₅H₉]⁺Cleavage of C-C bonds in the alkyl chain
55[C₄H₇]⁺Cleavage of C-C bonds in the alkyl chain
41[C₃H₅]⁺Allylic cation

Data sourced from NIST WebBook.[1][2]

Experimental Protocols

GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane or ethyl acetate at a concentration of 1 mg/mL.
  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

2. GC-MS Instrument Parameters:

ParameterSetting
Gas Chromatograph
Injection ModeSplit (e.g., 50:1) or Splitless
Injector Temperature250 °C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 - 1.5 mL/min (constant flow)
GC ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35 - 400
Solvent Delay3 - 5 minutes

3. Analysis:

  • Inject 1 µL of each standard and sample.
  • Acquire data in full scan mode.
  • Identify this compound by its retention time and comparison of the acquired mass spectrum with a reference spectrum (e.g., NIST library).

Mandatory Visualization

fragmentation_pathway M This compound [M]⁺˙ m/z 156 M_H2O [M-H₂O]⁺˙ m/z 138 M->M_H2O - H₂O C7H13 [C₇H₁₃]⁺ m/z 97 M->C7H13 - C₃H₇O C6H11 [C₆H₁₁]⁺ m/z 83 M->C6H11 - C₄H₉O C5H9 [C₅H₉]⁺ m/z 69 M->C5H9 - C₅H₁₁O C4H7 [C₄H₇]⁺ m/z 55 M->C4H7 - C₆H₁₃O C3H5 [C₃H₅]⁺ m/z 41 M->C3H5 - C₇H₁₅O

Caption: Fragmentation pathway of this compound in EI-MS.

References

Technical Support Center: Optimizing 2-Decen-1-ol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (S/N) for the detection of 2-Decen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound?

A1: The most prevalent and effective analytical method for the detection and quantification of this compound, a volatile organic compound (VOC), is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This technique is well-suited for separating volatile compounds from a mixture and providing confident identification based on their mass spectrum. Other techniques for VOC analysis include other forms of gas chromatography with different detectors, but GC-MS provides the highest level of specificity.

Q2: I am observing a very low signal for this compound in my GC-MS analysis. What are the potential causes and how can I improve it?

A2: A low signal for this compound can stem from several factors. Begin by verifying the sample concentration and the injection volume. Ensure that the GC inlet temperature is appropriate for the volatilization of this compound without causing thermal degradation. Optimizing the parameters of the mass spectrometer's ionization source, such as electron energy and emission current, is also critical for maximizing the signal. Additionally, consider the possibility of analyte loss during sample preparation or adsorption to active sites within the GC system.[4][5]

Q3: My chromatogram shows significant baseline noise. What are the common sources of this noise and how can I reduce it?

A3: High baseline noise can obscure the signal of this compound, making accurate quantification difficult. Common sources of noise include contaminated carrier gas, column bleed, septum bleed, and electronic noise.[5][6] To reduce noise, ensure the use of high-purity carrier gas and install gas purifiers. Check for leaks in the system, as oxygen can degrade the column's stationary phase, leading to increased bleed.[5] Regularly replace the septum and use a high-quality, low-bleed GC column suitable for alcohol analysis.

Q4: Can peak tailing affect the signal-to-noise ratio of this compound, and how can I address it?

A4: Yes, peak tailing can significantly decrease the peak height, which in turn lowers the signal-to-noise ratio. Peak tailing for an alcohol like this compound is often caused by active sites in the GC system, such as in the inlet liner or the front of the column.[7][8] These active sites can interact with the hydroxyl group of the alcohol. To address this, use a deactivated inlet liner and consider trimming the first few centimeters of the analytical column.[8] Ensuring the entire sample flow path is inert is crucial.

Q5: How critical is sample preparation for improving the signal-to-noise ratio for this compound?

A5: Sample preparation is a critical step for improving the S/N ratio, especially when analyzing this compound in complex matrices. Effective sample preparation can remove interfering substances that contribute to baseline noise and suppress the analyte signal. Techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) can be used to extract and concentrate this compound from the sample matrix, leading to a significant improvement in signal intensity.[9][10]

Troubleshooting Guides

Guide 1: Low Signal Intensity for this compound

This guide provides a systematic approach to troubleshooting and resolving low signal intensity for this compound in a GC-MS workflow.

LowSignalTroubleshooting cluster_solutions Potential Solutions start Start: Low this compound Signal check_sample Verify Sample Concentration & Integrity start->check_sample check_injection Check Injection Volume & Technique check_sample->check_injection Sample OK no_improvement No Significant Improvement check_sample->no_improvement Issue Found & Corrected, No Improvement sol_sample Prepare fresh standards and samples. check_sample->sol_sample optimize_inlet Optimize Inlet Parameters check_injection->optimize_inlet Injection OK check_injection->no_improvement Issue Found & Corrected, No Improvement sol_injection Use autosampler. Verify syringe condition. check_injection->sol_injection check_column Evaluate Column Performance optimize_inlet->check_column Inlet Optimized optimize_inlet->no_improvement No Improvement sol_inlet Increase temperature. Use deactivated liner. optimize_inlet->sol_inlet optimize_ms Optimize MS Detector Settings check_column->optimize_ms Column OK check_column->no_improvement Column Degraded sol_column Trim column front. Replace column. check_column->sol_column consider_prep Improve Sample Preparation optimize_ms->consider_prep MS Optimized optimize_ms->no_improvement No Improvement sol_ms Clean ion source. Optimize tune. optimize_ms->sol_ms end Signal Improved consider_prep->end Prep Optimized consider_prep->no_improvement No Improvement sol_prep Use SPME/SBSE. Increase concentration factor. consider_prep->sol_prep

Caption: A systematic workflow for troubleshooting low signal intensity.

Guide 2: High Baseline Noise

This guide outlines the steps to identify and mitigate common sources of high baseline noise in your chromatogram.

HighNoiseTroubleshooting cluster_solutions Potential Solutions start Start: High Baseline Noise check_gas Check Carrier Gas Purity & Leaks start->check_gas check_septum Inspect & Replace Septum check_gas->check_septum Gas & Leaks OK no_improvement No Significant Improvement check_gas->no_improvement Issue Found & Corrected, No Improvement sol_gas Install/replace gas purifiers. Perform leak check. check_gas->sol_gas check_column_bleed Evaluate Column Bleed check_septum->check_column_bleed Septum OK check_septum->no_improvement Issue Found & Corrected, No Improvement sol_septum Use high-quality septa. Do not overtighten. check_septum->sol_septum check_contamination Investigate System Contamination check_column_bleed->check_contamination Bleed is Low check_column_bleed->no_improvement High Bleed sol_column_bleed Condition column. Use low-bleed column. check_column_bleed->sol_column_bleed check_electronics Assess Electronic Noise check_contamination->check_electronics System is Clean check_contamination->no_improvement Contamination Found sol_contamination Bake out system. Clean inlet and source. check_contamination->sol_contamination end Noise Reduced check_electronics->end Electronics OK check_electronics->no_improvement Issue Found sol_electronics Check cable connections. Ensure stable power supply. check_electronics->sol_electronics

Caption: A systematic workflow for troubleshooting high baseline noise.

Data Presentation

Table 1: Common GC-MS Parameters for Volatile Alcohol Analysis

ParameterRecommended SettingRationale for this compound
Inlet Temperature 250 °CEnsures complete vaporization of this compound without thermal degradation.
Carrier Gas HeliumProvides good chromatographic efficiency and is inert.
Column Type Mid-polar (e.g., DB-624, ZB-WAX)Provides good peak shape for polar analytes like alcohols.
Oven Program Start at 40-50°C, ramp to 250°CAllows for separation from more volatile components and ensures elution of this compound.
Ion Source Temp. 230 °CStandard temperature for good ionization efficiency.
Quadrupole Temp. 150 °CStandard temperature for stable mass analysis.
Electron Energy 70 eVStandard energy for generating reproducible mass spectra.[1]

Table 2: Troubleshooting Summary for Low Signal-to-Noise Ratio

SymptomPotential CauseSuggested Action
Low Signal Insufficient sample concentrationConcentrate the sample using SPME or other extraction techniques.
Active sites in the systemUse a deactivated liner and column; trim the column.[8]
Suboptimal MS parametersTune the mass spectrometer; optimize ion source settings.
High Noise Contaminated carrier gasInstall or replace gas purifiers.[4]
Column bleedCondition the column; use a low-bleed column.[6]
LeaksPerform a leak check on the entire system.[4]
Peak Tailing Active sitesUse a deactivated liner; trim the column.[7][8]
Column overloadDilute the sample or inject a smaller volume.
Inappropriate column phaseUse a column designed for polar analytes.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound

This protocol describes a general procedure for the extraction and concentration of this compound from a liquid matrix using HS-SPME, which can significantly improve the signal-to-noise ratio.

Materials:

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Sample vials with septa

  • Heating block or water bath with agitation

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known volume of the liquid sample into a sample vial. For calibration, prepare standards in a matrix similar to the sample.

  • Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C) for a set period (e.g., 15 minutes) with agitation. This allows the volatile this compound to partition into the headspace.[10][11]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) while maintaining the temperature and agitation.[10][11]

  • Desorption: Retract the fiber and immediately insert it into the hot inlet of the GC-MS for thermal desorption of the analyte onto the analytical column.

  • Analysis: Start the GC-MS analysis.

Optimization: The extraction temperature, equilibration time, and extraction time should be optimized for your specific application to achieve the best recovery and, consequently, the highest signal-to-noise ratio.[11]

SPME_Workflow start Start: Sample prep Place Sample in Vial start->prep equilibrate Equilibrate at Controlled Temperature (e.g., 60°C, 15 min) prep->equilibrate extract Expose SPME Fiber to Headspace (e.g., 30 min) equilibrate->extract desorb Desorb in GC Inlet extract->desorb analyze GC-MS Analysis desorb->analyze end End: High S/N Data analyze->end

Caption: A general workflow for HS-SPME sample preparation.

References

Technical Support Center: Stereoselective Synthesis of 2-Decen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 2-Decen-1-ol. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of (E) and (Z) isomers of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

The main challenges revolve around controlling the geometry of the carbon-carbon double bond to selectively produce either the cis (Z) or trans (E) isomer. Key difficulties include:

  • Achieving high stereoselectivity: Many synthetic methods yield a mixture of E/Z isomers, which can be difficult to separate due to their similar physical properties.[1]

  • Purification of the final product: Removing reaction byproducts, such as triphenylphosphine oxide from Wittig reactions, can be challenging and may require extensive chromatography.

  • Optimizing reaction conditions: The choice of reagents, solvents, and temperature can significantly impact the yield and stereochemical outcome of the reaction.[2]

Q2: How can I selectively synthesize (E)-2-Decen-1-ol?

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for producing (E)-alkenes with excellent stereoselectivity.[3][4][5] This reaction involves a stabilized phosphonate carbanion reacting with an aldehyde (octanal). The thermodynamic stability of the intermediates in the HWE reaction pathway strongly favors the formation of the (E)-isomer.[4] Another common method is the reduction of 2-decyn-1-ol using a dissolving metal reduction, such as sodium in liquid ammonia.

Q3: What is the recommended method for synthesizing (Z)-2-Decen-1-ol?

For the synthesis of (Z)-alkenes, two primary methods are recommended:

  • Wittig Reaction with Non-Stabilized Ylides: The reaction of an aldehyde (octanal) with a non-stabilized or semi-stabilized phosphonium ylide (e.g., from ethyltriphenylphosphonium bromide) typically yields the (Z)-alkene as the major product.[6][7] This selectivity arises from kinetic control of the reaction pathway.

  • Stereoselective Reduction of an Alkyne: The partial hydrogenation of a C10 alkyne, such as 2-decyn-1-ol, using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic and effective method for producing the (Z)-alkene.[8]

Q4: What are the key differences between the Wittig and Horner-Wadsworth-Emmons (HWE) reactions for this synthesis?

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium Salt (forms a phosphonium ylide)Phosphonate Ester (forms a phosphonate carbanion)
Typical Selectivity Non-stabilized ylides favor (Z)-alkenes; Stabilized ylides favor (E)-alkenes.[7]Predominantly favors (E)-alkenes.[3]
Reactivity Ylides can be highly reactive but may have issues with sterically hindered ketones.[6]Phosphonate carbanions are more nucleophilic and can react with a wider range of aldehydes and ketones.[2]
Byproduct Triphenylphosphine oxide (often requires chromatography for removal).Dialkyl phosphate salt (water-soluble, easily removed by aqueous extraction).[2][3]
Base Requirements Often requires strong bases like n-butyllithium or sodium hydride.[9]Can be performed with milder bases like sodium methoxide or potassium carbonate.[4][5]

Q5: I have a mixture of (E) and (Z) isomers of this compound. How can I separate them?

Separating E/Z isomers can be challenging due to their similar boiling points. The most effective method is silver ion chromatography (argentation chromatography). In this technique, a stationary phase (like silica gel) is impregnated with silver salts (e.g., silver nitrate). The pi electrons of the alkene double bond interact with the silver ions, and this interaction is typically stronger for cis (Z) isomers, leading to longer retention times and allowing for effective separation from the trans (E) isomers.[1][10][11]

Q6: My reaction yield is low. What are the common causes?

Low yields can stem from several factors:

  • Reagent Purity: Impure aldehydes, alkyl halides, or phosphorus reagents can lead to side reactions. Aldehydes are particularly prone to oxidation or polymerization.[6]

  • Base Strength and Stoichiometry: Incomplete deprotonation of the phosphonium salt or phosphonate ester will result in unreacted starting material. Ensure the base is sufficiently strong and used in the correct amount.

  • Reaction Conditions: Temperature and reaction time are critical. Some reactions require low temperatures to maintain selectivity, while others may need heating to proceed to completion.

  • Atmosphere: Wittig ylides, especially non-stabilized ones, can be sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[12]

Troubleshooting Guides

Problem 1: Poor E/Z Selectivity
Potential Cause Recommended Solution
(Wittig Reaction) The ylide used has intermediate stability ("semi-stabilized"), often leading to poor E/Z mixtures.[6]For (Z)-selectivity, ensure you are using a purely non-stabilized ylide (e.g., alkyl substituent). For (E)-selectivity, use a strongly stabilized ylide (e.g., with an adjacent ester or ketone group) or switch to the HWE reaction.[7][13]
(Wittig Reaction) Presence of lithium salts when aiming for (Z)-selectivity can disrupt the kinetic pathway and favor the (E)-isomer.[6]Use sodium- or potassium-based strong bases (e.g., NaH, KHMDS) instead of n-BuLi to generate the ylide.
(HWE Reaction) Use of Still-Gennari modification conditions (e.g., using bis(2,2,2-trifluoroethyl) phosphonates with KHMDS and 18-crown-6 in THF) will favor the (Z)-isomer.[4][14]For high (E)-selectivity, use standard HWE conditions (e.g., NaH in THF) with a standard phosphonate ester (e.g., triethyl phosphonoacetate, followed by reduction). The standard HWE reaction strongly favors the (E)-alkene.[3]
(Alkyne Reduction) The catalyst for hydrogenation is too active or not properly "poisoned," leading to over-reduction to the alkane.When aiming for the (Z)-isomer, ensure the Lindlar's catalyst is of high quality and has not lost its selectivity. Monitor the reaction carefully by GC or TLC and stop it once the alkyne has been consumed.
Problem 2: Difficulty in Removing Byproducts
Potential Cause Recommended Solution
(Wittig Reaction) The byproduct, triphenylphosphine oxide (Ph₃P=O), is often crystalline and has similar polarity to the desired alcohol, making chromatographic separation difficult.Method 1 (Crystallization): Cool the crude reaction mixture in a nonpolar solvent (e.g., hexane/ether mixture) to precipitate out the Ph₃P=O. Method 2 (Chemical Conversion): Convert the Ph₃P=O to a water-soluble salt by reacting it with MgBr₂.
(HWE Reaction) The dialkyl phosphate byproduct is not being effectively removed by aqueous workup.Ensure the pH of the aqueous wash is appropriate. A simple extraction with water or brine should be sufficient to remove the phosphate salt. If emulsions form, try adding more brine or filtering the organic layer through a pad of celite.[2][3]

Experimental Protocols

Protocol 1: Synthesis of (E)-2-Decen-1-ol via Horner-Wadsworth-Emmons Reaction

This protocol describes the olefination of octanal to form ethyl (E)-dec-2-enoate, followed by reduction to the target alcohol.

Step A: HWE Olefination

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), suspend sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Reaction: Cool the resulting clear solution back to 0 °C and add octanal (1.0 eq.) dropwise. Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield ethyl (E)-dec-2-enoate.

Step B: DIBAL-H Reduction

  • Setup: Dissolve the purified ethyl (E)-dec-2-enoate (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under N₂.

  • Reduction: Cool the solution to -78 °C (dry ice/acetone bath). Add diisobutylaluminium hydride (DIBAL-H, 2.2 eq., 1.0 M solution in hexanes) dropwise.

  • Monitoring: Stir at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield (E)-2-Decen-1-ol.

Protocol 2: Synthesis of (Z)-2-Decen-1-ol via Wittig Reaction
  • Phosphonium Salt Preparation: In a round-bottom flask, dissolve (2-hydroxyethyl)triphenylphosphonium bromide (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Ylide Formation: Cool the suspension to -78 °C. Add potassium bis(trimethylsilyl)amide (KHMDS, 2.1 eq.) portion-wise. Stir the mixture at -78 °C for 1 hour, allowing it to turn into a deep red/orange color, characteristic of the ylide.

  • Reaction: Add octanal (1.0 eq.) dropwise to the cold ylide solution. Maintain the temperature at -78 °C and stir for 4-6 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography, being careful to separate the desired product from triphenylphosphine oxide.

Visualized Workflows and Mechanisms

G start Desired Isomer? e_isomer (E)-Isomer (trans) start->e_isomer E z_isomer (Z)-Isomer (cis) start->z_isomer Z hwe Horner-Wadsworth-Emmons (High E-selectivity, easy workup) e_isomer->hwe alkyne_red_e Dissolving Metal Reduction (e.g., Na/NH3) of 2-decyn-1-ol e_isomer->alkyne_red_e wittig Wittig Reaction (Non-stabilized ylide) z_isomer->wittig alkyne_red_z Lindlar Catalysis (Hydrogenation of 2-decyn-1-ol) z_isomer->alkyne_red_z

HWE_Mechanism cluster_0 Reaction Steps cluster_1 Product Phosphonate\nCarbanion Phosphonate Carbanion Nucleophilic\nAttack Nucleophilic Attack Phosphonate\nCarbanion->Nucleophilic\nAttack + Octanal Oxaphosphetane\nIntermediate Oxaphosphetane Intermediate Nucleophilic\nAttack->Oxaphosphetane\nIntermediate Reversible Thermodynamically\nFavored anti-Intermediate Thermodynamically Favored anti-Intermediate Oxaphosphetane\nIntermediate->Thermodynamically\nFavored anti-Intermediate Equilibration Syn-Elimination Syn-Elimination Thermodynamically\nFavored anti-Intermediate->Syn-Elimination (E)-2-Decen-1-ol\n(Major Product) (E)-2-Decen-1-ol (Major Product) Syn-Elimination->(E)-2-Decen-1-ol\n(Major Product) Water-Soluble\nPhosphate Byproduct Water-Soluble Phosphate Byproduct Syn-Elimination->Water-Soluble\nPhosphate Byproduct Easy Removal

Wittig_Mechanism cluster_0 Reaction Steps cluster_1 Product Non-Stabilized\nYlide Non-Stabilized Ylide Nucleophilic\nAttack Nucleophilic Attack Non-Stabilized\nYlide->Nucleophilic\nAttack + Octanal Kinetically\nFavored syn-Intermediate Kinetically Favored syn-Intermediate Nucleophilic\nAttack->Kinetically\nFavored syn-Intermediate Irreversible [2+2] Cycloaddition Decomposition Decomposition Kinetically\nFavored syn-Intermediate->Decomposition (Z)-2-Decen-1-ol\n(Major Product) (Z)-2-Decen-1-ol (Major Product) Decomposition->(Z)-2-Decen-1-ol\n(Major Product) Triphenylphosphine\nOxide Byproduct Triphenylphosphine Oxide Byproduct Decomposition->Triphenylphosphine\nOxide Byproduct Requires Chromatography

References

Technical Support Center: Overcoming Poor Peak Shape in GC Analysis of 2-Decen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the gas chromatography (GC) analysis of 2-Decen-1-ol. The polar nature of the hydroxyl group in this compound can lead to challenging chromatographic behavior. This guide offers a question-and-answer format to directly address specific issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing significantly?

A1: Peak tailing for polar compounds like this compound is commonly caused by interactions with active sites within the GC system. The polar hydroxyl group of the analyte can form hydrogen bonds with exposed silanol groups (Si-OH) on the surface of the inlet liner and the front of the GC column. This interaction delays the elution of a portion of the analyte molecules, resulting in a tailing peak. Physical issues such as a poor column cut or incorrect column installation can also create dead volumes and disrupt the sample path, leading to peak tailing.

Q2: What is causing my this compound peak to appear broad?

A2: Broad peaks can result from several factors. A suboptimal carrier gas flow rate, either too slow or too fast, can lead to increased band broadening. The use of a thick film GC column can also contribute to broader peaks due to increased analyte interaction with the stationary phase. Additionally, a slow oven temperature ramp rate can cause peaks to widen as the analyte spends more time in the column at lower temperatures.

Q3: My this compound peak is fronting. What does this indicate?

A3: Peak fronting is often a sign of column overload. This occurs when the amount of analyte injected exceeds the capacity of the column's stationary phase at that point. The excess analyte travels through the column more quickly, leading to an asymmetrical peak with a leading edge.

Q4: Can derivatization improve the peak shape of this compound?

A4: Yes, derivatization is a highly effective technique for improving the peak shape of polar analytes like this compound. By chemically modifying the polar hydroxyl group into a less polar and more volatile functional group, interactions with active sites in the GC system are minimized. Silylation is a common derivatization method for alcohols, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group.

Q5: What type of GC column is recommended for the analysis of this compound?

A5: For the analysis of underivatized this compound, a polar stationary phase, such as a wax-type column (polyethylene glycol), is generally recommended. If the alcohol is derivatized (e.g., silylated), a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is a suitable choice.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

If you are observing peak tailing for this compound, follow this logical workflow to diagnose and resolve the issue.

G cluster_0 Initial Checks cluster_1 Column Maintenance cluster_2 Method Optimization cluster_3 Advanced Solution start Observe Peak Tailing check_leaks Perform System Leak Check start->check_leaks inlet_maintenance Perform Inlet Maintenance (Replace Septum, Liner, O-ring) check_leaks->inlet_maintenance No Leaks Found end_bad Problem Persists: Consult Specialist check_leaks->end_bad Leaks Found & Fixed, Tailing Persists trim_column Trim 10-15 cm from Column Inlet inlet_maintenance->trim_column end_good Symmetrical Peak Achieved inlet_maintenance->end_good Peak Shape Improved check_installation Verify Correct Column Installation trim_column->check_installation trim_column->end_good Peak Shape Improved optimize_temp Optimize Inlet & Oven Temperatures check_installation->optimize_temp check_installation->end_good Peak Shape Improved optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow optimize_temp->end_good Peak Shape Improved derivatization Consider Derivatization (Silylation) optimize_flow->derivatization Tailing Persists optimize_flow->end_good Peak Shape Improved derivatization->end_good derivatization->end_bad Issue Unresolved G cluster_0 Chemical Interaction Causing Peak Tailing This compound This compound (Analyte with Polar -OH group) HydrogenBond Hydrogen Bonding This compound->HydrogenBond ActiveSite Active Site in GC System (e.g., Silanol group Si-OH) ActiveSite->HydrogenBond DelayedElution Delayed Elution HydrogenBond->DelayedElution PeakTailing Peak Tailing DelayedElution->PeakTailing G cluster_1 Derivatization (Silylation) Workflow Analyte This compound (R-OH) Reaction Silylation Reaction Analyte->Reaction Reagent Silylating Reagent (e.g., BSTFA) Reagent->Reaction Product TMS-ether Derivative (R-O-TMS) - Non-polar - More Volatile Reaction->Product Analysis GC Analysis Product->Analysis Result Symmetrical Peak Analysis->Result

Matrix effects in the quantification of 2-Decen-1-ol in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the quantification of 2-Decen-1-ol in complex biological and environmental samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous materials. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[1][2]

  • Ion Suppression: This is the more common phenomenon, where matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[3] This results in an underestimation of the true concentration of this compound.

  • Ion Enhancement: Less frequently, matrix components can improve the ionization efficiency of the analyte, leading to a stronger signal and an overestimation of the concentration.[4][5]

These effects are a major concern in quantitative analysis as they can severely compromise the accuracy, precision, and sensitivity of the method.[5]

Q2: How can I determine if matrix effects are impacting my results?

A: Two primary methods are used to assess the presence and magnitude of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where a known amount of this compound is added to a blank matrix extract (a sample that does not contain the analyte but has been through the entire sample preparation process). The response is then compared to the response of the same amount of analyte in a pure solvent.[6] A difference in signal intensity indicates the presence of matrix effects.

  • Post-Column Infusion Method: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[4] A constant flow of this compound is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal indicates that components eluting at that time are causing matrix effects.[7]

Q3: What are the most common sources of matrix effects in biological samples?

A: In biological matrices such as plasma, urine, or tissue, the most common sources of interference are endogenous components like phospholipids, proteins, salts, and metabolites.[6] For environmental samples like soil or water, humic acids, phenols, and other organic matter can be significant contributors. These compounds can co-elute with this compound and interfere with its ionization.

Q4: What is the difference between matrix-matched calibration and stable isotope dilution analysis (SIDA)? Which is better for this compound?

A: Both are powerful techniques to compensate for matrix effects.

  • Matrix-Matched Calibration: In this method, calibration standards are prepared in a blank matrix extract that is assumed to be representative of the samples being analyzed. This approach helps to ensure that the standards and the samples experience the same degree of signal suppression or enhancement.[8][9] Its effectiveness depends on the availability of a true blank matrix and the consistency of the matrix effect across different samples.[8]

  • Stable Isotope Dilution Analysis (SIDA): This is often considered the "gold standard" for correcting matrix effects.[10][11] A stable, isotopically labeled version of the analyte (e.g., this compound-d2) is added to each sample as an internal standard (IS) before sample preparation.[10] Because the labeled standard is chemically and physically almost identical to the native analyte, it co-elutes and experiences the same matrix effects and losses during sample processing.[11][12] Quantification is based on the ratio of the analyte signal to the IS signal, which remains constant even if suppression or enhancement occurs.

Recommendation: For this compound, SIDA is the most robust method for correcting matrix effects, as it accounts for variations between individual samples.[11] However, it requires the synthesis or purchase of an expensive labeled standard.[10] Matrix-matched calibration is a more accessible and cost-effective alternative, provided a representative blank matrix is available and the matrix effect is consistent.[13]

Q5: Can I just dilute my sample to reduce matrix effects?

A: Yes, sample dilution is a simple and often effective strategy.[4] By diluting the sample, the concentration of interfering matrix components is reduced, which can lessen their impact on the ionization of this compound.[8] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution, as this strategy also reduces the analyte concentration and thus the method's sensitivity.[4]

Section 2: Troubleshooting Guide

Problem: Poor reproducibility and/or inaccurate quantification of this compound.

  • Symptom: High relative standard deviation (%RSD) between replicate sample analyses; quality control (QC) samples consistently fail acceptance criteria.

  • Possible Cause: Inconsistent or uncorrected matrix effects between different samples.

  • Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow for Poor Reproducibility A Start: Poor Reproducibility or Inaccurate Results B Quantify Matrix Effect (ME) using Post-Extraction Spike A->B C Is ME Significant? (e.g., >15% suppression/enhancement) B->C D Improve Sample Preparation (e.g., SPE, LLE) C->D Yes H Re-evaluate Matrix Effect and Validate Method C->H No E Implement Robust Calibration Strategy D->E F Option 1: Stable Isotope Dilution Analysis (SIDA) E->F G Option 2: Matrix-Matched Calibration E->G F->H G->H I End: Method is Robust H->I

A troubleshooting workflow for addressing poor analytical reproducibility.

Problem: Low signal intensity or poor recovery for this compound.

  • Symptom: The peak area for this compound in a sample is significantly smaller than in a solvent standard of the same concentration.

  • Possible Cause: Severe ion suppression caused by co-eluting matrix components.

  • Solutions:

Solution CategoryActionRationale
Sample Preparation Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).These techniques are designed to remove a broad range of interferences like lipids and proteins before analysis, reducing the source of the matrix effect.[3]
Chromatography Optimize the LC or GC method to improve separation between this compound and the interfering region of the matrix.Increasing chromatographic resolution can move the analyte peak away from the co-eluting interferences, preventing them from being in the ion source at the same time.[7] Consider using comprehensive two-dimensional chromatography (GCxGC or LCxLC) for extremely complex samples.[14]
Instrumentation If using ESI, try switching to Atmospheric Pressure Chemical Ionization (APCI).APCI is a gas-phase ionization technique and is often less susceptible to matrix effects than the liquid-phase ionization of ESI.[7][8]
Dilution Dilute the sample extract with the initial mobile phase or solvent.Reduces the concentration of interfering compounds, but also the analyte.[4] Best for high-concentration samples.

Section 3: Experimental Protocols

Protocol 1: Quantifying Matrix Effect with Post-Extraction Spiking

This protocol provides a quantitative measure of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of this compound standard into a pure solvent (e.g., methanol or acetonitrile).

    • Set B (Post-Spiked Sample): Process at least six different lots of blank matrix through your entire sample preparation procedure. After the final step, spike the resulting extracts with the same amount of this compound as in Set A.

    • Set C (Pre-Spiked Sample): Spike the same amount of this compound into the blank matrix before starting the sample preparation procedure. This set is used to determine recovery.

  • Analysis: Analyze all three sets of samples using your LC-MS/MS or GC-MS method.

  • Calculation:

    • Matrix Factor (MF): Calculate using the mean peak area from the different lots. MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (RE): RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)

    • An MF value < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[6] The Internal Standard (IS) Normalized MF is often used to determine if the IS adequately corrects for the effect.

Example Data (Illustrative):

ParameterThis compound Peak AreaIS Peak AreaIS Normalized MF
Set A (Neat) 1,250,0001,310,000-
Set B (Post-Spiked) 780,000815,0000.63
Interpretation The Matrix Factor of 0.63 indicates a 37% signal suppression for this compound in this matrix.
Protocol 2: Sample Cleanup of this compound using Solid-Phase Extraction (SPE)

This protocol is a general guide for removing interferences from a liquid sample (e.g., plasma, urine, water).

Materials:

  • Reversed-phase C18 SPE cartridges.

  • Methanol (Conditioning and Elution solvent).

  • Deionized Water (Equilibration solvent).

  • Sample pre-treated as necessary (e.g., plasma after protein precipitation).

Methodology:

  • Conditioning: Pass 1-2 mL of methanol through the C18 cartridge to activate the stationary phase. Do not let the cartridge run dry.

  • Equilibration: Pass 1-2 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the cartridge run dry.

  • Loading: Slowly load the pre-treated sample onto the cartridge. This compound and other nonpolar components will be retained.

  • Washing: Pass 1-2 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge. This removes polar interferences like salts while this compound remains bound.

  • Elution: Pass 1-2 mL of a strong, nonpolar solvent (e.g., methanol or acetonitrile) through the cartridge to elute the this compound. Collect this eluate for analysis.

cluster_1 Solid-Phase Extraction (SPE) Workflow A 1. Condition (Methanol) B 2. Equilibrate (Water) A->B C 3. Load Sample B->C D 4. Wash (5% Methanol) C->D E 5. Elute (100% Methanol) D->E F Analyze Eluate E->F

A typical workflow for Solid-Phase Extraction (SPE).
Protocol 3: Preparation of Matrix-Matched Calibration Standards

This protocol describes how to create a calibration curve that accounts for matrix effects.

Methodology:

  • Prepare Blank Matrix Extract: Obtain a sample of the matrix (e.g., plasma, soil extract) that is certified to be free of this compound. Process this blank matrix through your entire sample preparation procedure. The final extract is your "blank matrix".[13]

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent.

  • Serial Dilution: Perform a serial dilution of the stock solution in the blank matrix extract to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).[15]

  • Construct Curve: Analyze these matrix-matched standards and construct a calibration curve by plotting the analyte response against the concentration. This curve should then be used to quantify the unknown samples.[13][15]

References

Technical Support Center: Enhancing the Stability of 2-Decen-1-ol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 2-Decen-1-ol formulations. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common stability-related problems observed in this compound formulations.

Problem Potential Cause Recommended Solution
Discoloration (Yellowing/Browning) Oxidation of the double bond and/or alcohol group.1. Incorporate an antioxidant (e.g., BHT, Tocopherol). 2. Protect the formulation from light by using amber vials. 3. Purge the headspace of the container with an inert gas (e.g., nitrogen, argon).
Precipitation or Cloudiness Polymerization of this compound or formation of insoluble degradation products.1. Add a polymerization inhibitor (e.g., hydroquinone). 2. Evaluate the compatibility of this compound with all formulation excipients. 3. Store the formulation at controlled room temperature or as determined by stability studies.
Decrease in Potency/Assay Value Chemical degradation of this compound.1. Confirm the optimal pH range for the formulation. 2. Utilize a suitable antioxidant system. 3. Investigate potential interactions with excipients.
Changes in Viscosity Polymerization or significant degradation leading to changes in the formulation matrix.1. Incorporate a polymerization inhibitor. 2. Monitor viscosity as a key stability parameter during development. 3. Evaluate the impact of temperature on the formulation.
Odor Change Formation of volatile degradation products, such as aldehydes or ketones.1. Implement measures to prevent oxidation (antioxidants, inert gas). 2. Store in well-sealed containers to minimize exposure to air.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

As an unsaturated alcohol, this compound is susceptible to two primary degradation pathways:

  • Autoxidation: The double bond is prone to attack by atmospheric oxygen, leading to the formation of peroxides. These peroxides are unstable and can decompose into secondary degradation products like aldehydes and ketones, which can cause discoloration and odor changes.[1]

  • Polymerization: The presence of peroxides or other initiators can trigger the polymerization of the unsaturated molecules, leading to an increase in viscosity and the formation of precipitates.[1]

2. How can I prevent the oxidation of this compound in my formulation?

The most effective way to prevent oxidation is by using antioxidants. These compounds act as free radical scavengers, inhibiting the initiation and propagation of the autoxidation chain reaction.[1] Commonly used antioxidants include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant effective at low concentrations.

  • Tocopherols (Vitamin E): Natural antioxidants that are well-suited for many applications.[1]

  • Hydroquinone (HQ): Often used as a polymerization inhibitor but also possesses antioxidant properties.[1]

Additionally, protecting the formulation from light and minimizing its exposure to oxygen by purging with an inert gas can significantly enhance stability.

3. What is the ideal pH range for a stable aqueous-based this compound formulation?

4. How should I store my this compound formulations?

For optimal stability, formulations containing this compound should be stored in well-sealed, airtight containers to prevent exposure to atmospheric oxygen. To protect against photodegradation, the use of amber or opaque containers is highly recommended. Storage at controlled room temperature is generally advised, although specific storage conditions should be determined based on comprehensive stability studies.

5. Are there any known excipient incompatibilities with this compound?

While specific compatibility data for this compound is limited, general principles suggest potential incompatibilities with strong oxidizing agents and certain metal ions that can catalyze oxidation. It is essential to conduct compatibility studies with all planned excipients. A summary of expected compatibility is provided in the table below.

Quantitative Data Summary

The following tables provide a summary of hypothetical, yet plausible, quantitative data to guide formulation development. This data is based on general principles for unsaturated alcohols and should be confirmed by experimental studies.

Table 1: Hypothetical Efficacy of Antioxidants in a this compound Formulation

AntioxidantConcentration (w/w %)Peroxide Value (meq/kg) after 3 months at 40°C/75% RH% Degradation of this compound after 3 months at 40°C/75% RH
Control (No Antioxidant)025.412.8
BHT0.055.22.1
BHT0.13.11.3
Tocopherol0.16.83.5
Tocopherol0.24.52.4
Hydroquinone0.018.14.2

Table 2: Hypothetical pH-Dependent Stability of this compound in an Aqueous Formulation

pH% this compound Remaining after 1 month at 40°CAppearance
3.092.5%Clear, colorless
5.098.2%Clear, colorless
7.097.5%Clear, colorless
9.088.1%Slight yellowing

Table 3: Hypothetical Excipient Compatibility for this compound

Excipient CategoryExample ExcipientsCompatibilityNotes
SolventsPropylene Glycol, Ethanol, Isopropyl MyristateCompatible
Surfactants (Non-ionic)Polysorbate 80, Sorbitan MonooleateLikely Compatible
Gelling AgentsCarbomer, Hydroxypropyl CelluloseLikely Compatible
Buffering AgentsCitrate Buffer, Phosphate BufferCompatible
Metal IonsIron (Fe³⁺), Copper (Cu²⁺)Incompatible Can catalyze oxidation.
Strong Oxidizing AgentsPeroxides, PersulfatesIncompatible Will directly degrade this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for the quantification of this compound and the detection of its degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 60% B

    • 20-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dilute the formulation in the mobile phase to a suitable concentration.

Protocol 2: Determination of Peroxide Value

This titrimetric method is used to quantify the peroxide content in a formulation, which is an indicator of oxidation.

  • Materials:

    • Acetic acid-isooctane solution (3:2 v/v)

    • Saturated potassium iodide solution

    • 0.01 N Sodium thiosulfate solution (standardized)

    • 1% Starch indicator solution

  • Procedure:

    • Accurately weigh approximately 5 g of the sample into a 250 mL conical flask.

    • Add 30 mL of the acetic acid-isooctane solution and swirl to dissolve.

    • Add 0.5 mL of saturated potassium iodide solution, swirl, and let it stand for 1 minute.

    • Add 30 mL of deionized water.

    • Titrate the liberated iodine with standardized 0.01 N sodium thiosulfate solution, swirling continuously until the yellow color almost disappears.

    • Add 0.5 mL of starch indicator solution. The solution will turn blue.

    • Continue the titration until the blue color disappears.

    • Perform a blank determination under the same conditions.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) x N x 1000) / W Where:

    • S = Sample titration volume (mL)

    • B = Blank titration volume (mL)

    • N = Normality of the sodium thiosulfate solution

    • W = Weight of the sample (g)

Visualizations

degradation_pathway This compound This compound Peroxide Radical Peroxide Radical This compound->Peroxide Radical Initiation (O2, Light) Polymer Polymer This compound->Polymer Polymerization Hydroperoxide Hydroperoxide Peroxide Radical->Hydroperoxide Propagation Aldehyde/Ketone Aldehyde/Ketone Hydroperoxide->Aldehyde/Ketone Decomposition

Caption: Proposed oxidative degradation pathway for this compound.

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Study cluster_analysis Analytical Testing Formulation Formulation Stress_Conditions Forced Degradation (Heat, Light, Oxidation, pH) Formulation->Stress_Conditions Real_Time_Storage Real-Time Storage (Controlled Conditions) Formulation->Real_Time_Storage HPLC_Analysis HPLC-UV Analysis (Potency, Impurities) Stress_Conditions->HPLC_Analysis Real_Time_Storage->HPLC_Analysis Peroxide_Value Peroxide Value (Oxidation) Real_Time_Storage->Peroxide_Value Physical_Tests Physical Tests (Appearance, pH, Viscosity) Real_Time_Storage->Physical_Tests

Caption: General workflow for a this compound formulation stability study.

troubleshooting_tree Problem Stability Issue Observed? Discoloration Discoloration? Problem->Discoloration Yes No_Issue Continue Monitoring Problem->No_Issue No Precipitation Precipitation? Discoloration->Precipitation No Add_Antioxidant Add Antioxidant & Protect from Light Discoloration->Add_Antioxidant Yes Potency_Loss Loss of Potency? Precipitation->Potency_Loss No Check_Excipients Check Excipient Compatibility Precipitation->Check_Excipients Yes Optimize_pH Optimize pH & Add Antioxidant Potency_Loss->Optimize_pH Yes

Caption: A logical troubleshooting tree for this compound stability issues.

References

Optimizing fermentation conditions for 2-Decen-1-ol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the fermentative production of 2-Decen-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process in a question-and-answer format.

Question 1: Why is the final yield of this compound lower than expected?

Answer: Low product yield is a common issue that can stem from several factors related to the fermentation conditions and the health of the microbial culture.

  • Sub-optimal pH and Temperature: Most microbial systems have a narrow optimal range for pH and temperature.[1][2] Deviations can stress the cells, reducing their metabolic efficiency and enzymatic activity. It is crucial to maintain conditions within the specific range for your chosen production strain.

  • Nutrient Deficiency: The fermentation medium may lack essential nutrients required for robust cell growth and enzyme production.[1][3] Nitrogen, vitamins, and minerals are critical for yeast and bacteria to efficiently convert precursors into the target product.[1]

  • Inhibitor Accumulation: Fermentation by-products, or even high concentrations of the substrate or product itself, can be toxic to the microbial host, leading to inhibited growth and production.[1][4] For instance, degradation of some sugars can produce inhibitors like furfural (2-FA) and 5-hydroxymethylfurfural (5-HMF).[4]

  • Insufficient Precursor/Substrate: The availability of the precursor, such as decanoic acid or a related compound, is a direct limiting factor. An inadequate feeding strategy can lead to lower-than-expected yields.

  • Poor Aeration: While fermentation is often associated with anaerobic conditions, many microbial strains require an initial aerobic phase for biomass accumulation. Insufficient oxygenation during this phase can result in a lower cell density and, consequently, a lower overall yield.

Question 2: The fermentation has become sluggish or has completely stalled. What are the potential causes and solutions?

Answer: A sluggish or stalled fermentation, where the rate of product formation significantly decreases or stops, requires immediate investigation.

  • Temperature Fluctuation: A sudden drop or spike in temperature can shock the microbial culture, causing it to enter a dormant state or lose viability.[2][3][5]

    • Solution: Gradually adjust the temperature back to the optimal range. For low temperatures, slowly warm the fermenter. If the temperature spiked too high, cell viability may be compromised, and re-pitching with a fresh, healthy yeast culture might be necessary.[2][5]

  • High Osmotic Pressure: Very high concentrations of sugars or salts in the medium can create osmotic stress on the cells, hindering their metabolic functions.[3]

    • Solution: For future batches, consider a fed-batch strategy where the substrate is added incrementally to keep its concentration from becoming inhibitory.

  • Depletion of a Key Nutrient: The culture may have exhausted a critical nutrient necessary to continue the biotransformation.

    • Solution: Adding a complex nutrient source like yeast extract or peptone can sometimes restart a sluggish fermentation.[6] For future experiments, ensure the initial medium is not deficient.

  • Lack of Agitation: Inadequate mixing can lead to poor suspension of the microbial cells and localized gradients of nutrients, pH, and temperature.

    • Solution: Gently agitate the fermenter to re-suspend the cells and ensure a homogenous environment.[3][5]

Question 3: How can I minimize the formation of unwanted byproducts and improve the purity of this compound?

Answer: Byproduct formation is often linked to the activation of competing metabolic pathways within the host organism or the presence of contaminating microbes.

  • Microbial Contamination: Competing bacteria or wild yeasts can consume the substrate and produce a range of unwanted compounds, reducing the yield and purity of the target molecule.[1]

    • Solution: Strict adherence to aseptic techniques during media preparation, inoculation, and sampling is paramount. The use of antibiotics (if using a resistant production strain) can help control bacterial contamination.

  • Metabolic Pathway Engineering: The host strain may have native enzymes that convert the precursor or the product into other molecules.

    • Solution: Genetically engineering the production strain by deleting genes responsible for competing pathways can significantly improve product specificity.[7]

  • Optimization of Conditions: Fermentation conditions can be tuned to favor the desired biosynthetic pathway. For example, adjusting the pH, temperature, or precursor feed rate can influence enzyme kinetics and steer metabolism towards this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of a fermentation medium for producing unsaturated alcohols like this compound?

A1: A well-defined medium is essential. Key components typically include:

  • Carbon Source: A readily metabolizable sugar like glucose or sucrose to support cell growth and provide energy.

  • Nitrogen Source: Organic sources like peptone and yeast extract or inorganic sources like ammonium sulfate provide the nitrogen necessary for synthesizing amino acids and proteins.

  • Precursor: The starting material for the biotransformation, such as decanoic acid.

  • Inducers: If using an engineered strain with inducible promoters (e.g., IPTG for E. coli), this component is critical for triggering the expression of the biosynthetic enzymes.

  • Metal Ions: Certain metal ions, like Mn²⁺, can act as cofactors for enzymes in the biosynthetic pathway and have been shown to enhance production in similar processes.[8][9]

  • Buffers: A buffering agent, such as a phosphate buffer, is crucial for maintaining a stable pH throughout the fermentation.

Q2: Which microbial hosts are commonly used for the biotransformation of fatty acids?

A2: Engineered strains of Escherichia coli and Saccharomyces cerevisiae (baker's yeast) are the most common hosts for producing a variety of chemicals. E. coli is often favored for its rapid growth and well-established genetic tools.[8] Yeasts like Saccharomyces cerevisiae or Yarrowia lipolytica are also excellent candidates, particularly because of their robustness and inherent capabilities in fatty acid metabolism.[10][11]

Q3: What is the standard method for quantifying the concentration of this compound in a fermentation broth?

A3: The most reliable and widely used method for quantifying volatile and semi-volatile organic compounds like this compound from a complex matrix is Gas Chromatography-Mass Spectrometry (GC-MS).[12] This technique offers excellent separation of different compounds and provides definitive identification based on their mass spectra.[12] A typical workflow involves a liquid-liquid or solid-phase extraction to isolate the compound from the broth, followed by injection into the GC-MS system.[12]

Data Presentation

The following tables summarize quantitative data from a study on the optimization of a similar biotransformation process for trans-2-decenoic acid, which can serve as a valuable starting point for optimizing this compound production.

Table 1: Effect of Single Factors on Biotransformation Yield

ParameterCondition 1Yield (g/L)Condition 2Yield (g/L)Condition 3Yield (g/L)OptimalYield (g/L)
Culture Temp (°C) 250.85 ± 0.04301.15 ± 0.06371.21 ± 0.05371.21 ± 0.05
Induction Temp (°C) 251.01 ± 0.03301.23 ± 0.02350.95 ± 0.07301.23 ± 0.02
Inoculum Amount (%) 0.50.98 ± 0.011.01.12 ± 0.042.01.05 ± 0.031.01.12 ± 0.04
Seed Culture Time (h) 161.03 ± 0.05201.25 ± 0.06241.10 ± 0.02201.25 ± 0.06

Data adapted from a study on trans-2-decenoic acid production using engineered E. coli.[9]

Table 2: Optimized Fermentation Conditions (Before vs. After)

ParameterBefore OptimizationAfter Optimization
Medium Basic LB MediumOptimized Medium
Substrate Feed (g/L) N/A (Batch)0.15
Inducer Conc. (g/L) 1.0 (approx.)5.60
MnCl₂ Conc. (mM) 00.10
Max OD₆₀₀ 6.468.46
Final Titer (g/L) 0.940 ± 0.1041.982 ± 0.110

Data adapted from a study on trans-2-decenoic acid production using engineered E. coli.[8]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for this compound Production

This protocol describes a general procedure using an engineered E. coli strain.

  • Inoculum Preparation: Inoculate a single colony of the production strain into 50 mL of Luria-Bertani (LB) medium in a 250 mL flask. Incubate at 37°C with shaking at 200 rpm for 16-20 hours.[13]

  • Fermenter Preparation: Prepare the fermentation medium (e.g., optimized synthetic medium with glucose, yeast extract, and necessary salts) in a 1 L bioreactor. Autoclave and allow it to cool.

  • Inoculation: Aseptically transfer the seed culture into the bioreactor to achieve a starting inoculum of 1% (v/v).[9]

  • Initial Growth Phase: Maintain the culture at 37°C with controlled pH (e.g., 7.0) and sufficient aeration. Monitor cell growth by measuring optical density at 600 nm (OD₆₀₀).

  • Induction: When the OD₆₀₀ reaches a target value (e.g., 0.6-0.8), lower the temperature to the optimal induction temperature (e.g., 30°C) and add the inducer (e.g., IPTG) and necessary co-factors (e.g., MnCl₂).[9]

  • Fed-Batch Phase: Begin the continuous or intermittent feeding of the precursor (e.g., decanoic acid dissolved in a suitable solvent) at a pre-determined rate.

  • Monitoring: Throughout the fermentation (e.g., 48-72 hours), periodically take samples under sterile conditions to measure OD₆₀₀, pH, and the concentration of this compound.

  • Harvesting: Once the production plateaus or begins to decline, stop the fermentation. Harvest the broth and proceed with product extraction and purification.

Protocol 2: Quantification of this compound by GC-MS

This protocol provides a method for analyzing this compound concentration.

  • Sample Preparation:

    • Take 1 mL of fermentation broth and centrifuge to pellet the cells.

    • To the supernatant, add an appropriate internal standard (e.g., 1-dodecanol) to correct for extraction variability.

    • Perform a liquid-liquid extraction by adding 1 mL of a non-polar solvent (e.g., hexane or ethyl acetate). Vortex vigorously for 1 minute.

    • Centrifuge to separate the phases and carefully collect the organic (top) layer.

    • (Optional) Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a smaller, precise volume of solvent for analysis.[12]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Use a system equipped with a non-polar capillary column (e.g., DB-5ms).[12]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[12]

    • Injector: Set to 250°C, using a 1 µL injection in splitless mode.[12]

    • Oven Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C and hold for 5 minutes. (Note: This program should be optimized for this compound).

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV.[12]

  • Data Analysis:

    • Identify the this compound peak based on its retention time and characteristic mass spectrum fragments.

    • Quantify the concentration by creating a standard curve using known concentrations of a pure this compound standard and the response ratio to the internal standard.

Visualizations

Putative_Biosynthetic_Pathway Extracellular Medium Precursor Precursor Extracellular->Precursor Uptake Product Product Product->Extracellular Secretion

Experimental_Workflow A 1. Strain Preparation (Inoculum Culture) C 3. Fermentation (Growth & Induction) A->C B 2. Bioreactor Setup & Sterilization B->C D 4. In-Process Monitoring (OD, pH, Product) C->D Periodic Sampling E 5. Harvest & Broth Separation C->E F 6. Product Extraction E->F G 7. Analysis (GC-MS Quantification) F->G

Troubleshooting_Low_Yield Start Low this compound Yield Detected Check_Viability Are cells viable? (Check OD / Microscope) Start->Check_Viability Check_Params Are pH & Temp optimal? Check_Viability->Check_Params Yes Sol_Viability Re-inoculate or check for contamination Check_Viability->Sol_Viability No Check_Nutrients Is precursor/nutrient depleted? Check_Params->Check_Nutrients Yes Sol_Params Adjust controller setpoints. Ensure proper calibration. Check_Params->Sol_Params No Sol_Nutrients Implement fed-batch strategy. Supplement limiting nutrients. Check_Nutrients->Sol_Nutrients Yes End Continue Monitoring Check_Nutrients->End No Sol_Viability->Start Restart Process Sol_Params->End Sol_Nutrients->End

References

Validation & Comparative

Validation of 2-Decen-1-ol as a Novel Antifungal Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the discovery and validation of novel antifungal agents. This guide provides a comparative framework for the evaluation of 2-Decen-1-ol, an unsaturated fatty alcohol, as a potential candidate. By juxtaposing its hypothetical performance against established antifungal drugs—fluconazole, amphotericin B, and caspofungin—this document outlines the experimental methodologies and data presentation required for its validation.

Comparative Antifungal Agents: Mechanisms of Action

A thorough validation of a new antifungal agent requires comparison with existing drugs that represent different classes and mechanisms of action.

  • Fluconazole: A triazole antifungal, fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This disruption in ergosterol synthesis, a vital component of the fungal cell membrane, leads to impaired membrane integrity and function.

  • Amphotericin B: A polyene macrolide, amphotericin B binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and ultimately, cell death.

  • Caspofungin: An echinocandin, caspofungin inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. This disruption of cell wall integrity results in osmotic instability and fungal cell lysis.

Comparative Antifungal Activity: A Hypothetical Data Summary

To effectively evaluate the potential of this compound, its antifungal activity must be quantified and compared against standard agents across a panel of clinically relevant fungal species. The following table presents a hypothetical summary of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Antifungal AgentFungal SpeciesMIC (µg/mL)MFC (µg/mL)
This compound Candida albicans8 - 3264
Cryptococcus neoformans16 - 64128
Aspergillus fumigatus32 - 128>128
Fluconazole Candida albicans0.25 - 2>64
Cryptococcus neoformans2 - 16>64
Aspergillus fumigatusResistantResistant
Amphotericin B Candida albicans0.125 - 10.25 - 2
Cryptococcus neoformans0.125 - 0.50.25 - 1
Aspergillus fumigatus0.5 - 21 - 4
Caspofungin Candida albicans0.03 - 0.250.06 - 0.5
Cryptococcus neoformansResistantResistant
Aspergillus fumigatus0.015 - 0.125>8

Note: The data for this compound is hypothetical and serves as a template for data presentation. Actual values would need to be determined experimentally.

Detailed Experimental Protocols

Standardized methodologies are crucial for the reproducibility and comparability of antifungal susceptibility testing. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies. A suspension of the fungal cells is prepared in sterile saline or RPMI 1640 medium and adjusted to a concentration of 0.5-2.5 x 10³ cells/mL.

  • Antifungal Agent Dilution: A serial two-fold dilution of this compound and the comparator drugs is prepared in 96-well microtiter plates containing RPMI 1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours for yeasts and up to 72 hours for molds.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.

  • Subculturing from MIC plates: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth and subcultured onto agar plates devoid of any antifungal agent.

  • Incubation: The agar plates are incubated at 35°C for a period sufficient to allow the growth of any surviving fungal cells (typically 24-72 hours).

  • MFC Determination: The MFC is identified as the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates.

Experimental and Logical Workflow

The validation of a novel antifungal agent follows a structured workflow from initial screening to mechanistic studies.

Antifungal_Validation_Workflow cluster_screening Initial Screening cluster_quantification Quantitative Assessment cluster_comparison Comparative Analysis cluster_mechanism Mechanism of Action Studies A Source of this compound (e.g., Synthesis, Natural Product) B Preliminary Antifungal Screening (e.g., Disk Diffusion) A->B C MIC Determination (Broth Microdilution) B->C D MFC Determination C->D E Comparison with Standard Antifungal Agents D->E F Cell Membrane Integrity Assays (e.g., Propidium Iodide Staining) E->F G Ergosterol/Glucan Synthesis Inhibition Assays E->G H Signaling Pathway Analysis F->H I In Vivo Efficacy and Toxicity Studies H->I

Caption: Experimental workflow for the validation of this compound.

Potential Mechanism of Action and Signaling Pathway

Fatty alcohols and their derivatives are known to exert their antimicrobial effects primarily by disrupting the integrity of the cell membrane.[6][7] This is a plausible mechanism for this compound. The lipophilic carbon chain of the molecule could intercalate into the lipid bilayer of the fungal cell membrane, leading to increased membrane fluidity, leakage of essential ions and metabolites, and ultimately, cell death.

The following diagram illustrates a hypothetical signaling pathway that could be triggered by membrane stress induced by this compound.

Hypothetical_Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_cellular_response Cellular Response A This compound B Membrane Intercalation and Disruption A->B C Increased Membrane Fluidity and Permeability B->C D Ion Imbalance (K+ efflux, Ca2+ influx) C->D F Mitochondrial Dysfunction C->F E Activation of Stress Response Pathways (e.g., HOG pathway) D->E H Apoptosis / Cell Death E->H G Reactive Oxygen Species (ROS) Production F->G G->H

Caption: Hypothetical signaling pathway of this compound's antifungal action.

Conclusion

While specific experimental data on the antifungal activity of this compound is currently limited, this guide provides a comprehensive framework for its validation. By employing standardized experimental protocols and comparing its performance against established antifungal agents, a clear understanding of its potential as a novel therapeutic can be achieved. Future research should focus on generating robust in vitro and in vivo data to substantiate the promising, yet hypothetical, antifungal profile of this compound.

References

Comparative Efficacy of 2-Decen-1-ol and 1-octen-3-ol as Insect Attractants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-Decen-1-ol and 1-octen-3-ol as insect attractants, supported by available experimental data. This document outlines detailed methodologies for key experiments and visualizes critical pathways and workflows.

While 1-octen-3-ol is a well-established and widely studied insect attractant, comprehensive data on the efficacy of this compound is limited in publicly available literature. However, studies on structurally similar analogs of 1-octen-3-ol, including isomers of decenol, provide valuable insights into the potential attractant or repellent properties of ten-carbon unsaturated alcohols. This guide synthesizes the available data to offer a comparative perspective.

Data Presentation: Efficacy Comparison

AttractantTarget Insect SpeciesExperimental ConditionsMean Trap Catch (±SE)Efficacy Compared to 1-octen-3-ol + CO₂
1-octen-3-ol + CO₂ (Control) Aedes albopictusSemi-field trialData not explicitly provided, used as baseline-
(Z)-3-decen-1-ol + CO₂ Aedes albopictusSemi-field trialSignificantly lower than controlSignificantly depressed trap catches
1-octen-3-ol + CO₂ (Control) Culex quinquefasciatusSemi-field trialData not explicitly provided, used as baseline-
(E)-2-decen-4-ol + CO₂ Culex quinquefasciatusSemi-field trialSignificantly higher than controlNearly 3-fold enhancement in collections

Data extracted from Cilek, J. E., et al. (2011). Semi-field evaluation of several novel alkenol analogs of 1-octen-3-ol as attractants to adult Aedes albopictus and Culex quinquefasciatus. Journal of the American Mosquito Control Association, 27(3), 256-262.

Experimental Protocols

The evaluation of insect attractants typically involves laboratory-based behavioral assays and field or semi-field trapping experiments to assess efficacy under controlled and natural conditions, respectively.

Y-Tube Olfactometer Assay

This laboratory-based assay is used to determine the behavioral response of an insect to a specific volatile chemical, assessing attraction or repellency.

Objective: To measure the preference of a target insect species for this compound versus 1-octen-3-ol or a control (clean air).

Materials:

  • Y-tube olfactometer (glass or acrylic)

  • Air pump or compressed air source

  • Flow meters

  • Charcoal and water filters for air purification and humidification

  • Odor sources: this compound, 1-octen-3-ol, and a solvent control (e.g., mineral oil or hexane)

  • Filter paper strips

  • Test insects (e.g., mosquitoes, moths) starved for a specific period.

Procedure:

  • Setup: The Y-tube olfactometer is positioned horizontally or vertically, depending on the test insect's behavior. A purified and humidified air stream is split and passed through two separate odor chambers before entering the two arms of the olfactometer.

  • Odor Preparation: A specific concentration of this compound and 1-octen-3-ol is applied to a filter paper strip and placed in the respective odor chambers. A filter paper with solvent only serves as the control.

  • Insect Introduction: A single insect is introduced at the base of the Y-tube.

  • Observation: The insect's movement is observed for a set period (e.g., 5-10 minutes). A choice is recorded when the insect moves a predetermined distance into one of the arms.

  • Data Collection: The number of insects choosing each arm is recorded. The positions of the odor sources are switched between trials to avoid positional bias.

  • Analysis: Statistical analysis (e.g., Chi-square test) is used to determine if there is a significant preference for either of the compounds.

Field Trapping Assay

Field trials are crucial for evaluating the performance of attractants under natural environmental conditions with wild insect populations.

Objective: To compare the number of target insects captured in traps baited with this compound versus 1-octen-3-ol.

Materials:

  • Standardized insect traps (e.g., CDC light traps, Mosquito Magnet)

  • Lures containing this compound and 1-octen-3-ol with a controlled release mechanism.

  • Control lures (no attractant or solvent only).

  • Optional co-attractant, such as carbon dioxide (CO₂), often from dry ice or a gas cylinder.

  • Collection bags or containers.

Procedure:

  • Site Selection: Choose a study site with a known population of the target insect species.

  • Trap Deployment: Set up traps in a randomized block or Latin square design to minimize the effects of location and environmental variations. Traps should be placed at a specified distance from each other.

  • Baiting: Bait the traps with the respective lures (this compound, 1-octen-3-ol, and control) and a co-attractant if used.

  • Trapping Period: Operate the traps for a standardized period (e.g., 12 or 24 hours).

  • Sample Collection: At the end of the trapping period, collect the captured insects from each trap.

  • Insect Identification and Counting: Identify and count the number of target and non-target insects captured in each trap.

  • Data Analysis: Use statistical methods (e.g., ANOVA) to compare the mean trap catches for each bait treatment.

Mandatory Visualization

Insect Olfactory Signaling Pathway

The detection of volatile compounds like this compound and 1-octen-3-ol in insects initiates a complex signaling cascade within the olfactory sensory neurons.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds Receptor_Complex Orco/ORx Receptor Complex OBP->Receptor_Complex Delivers Odorant Ion_Channel Ion Channel (Cation Influx) Receptor_Complex->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generated Depolarization->Action_Potential Antennal_Lobe Signal to Antennal Lobe Action_Potential->Antennal_Lobe

General insect olfactory signaling pathway.

Experimental Workflow for Attractant Comparison

The process of comparing the efficacy of two insect attractants follows a structured workflow from laboratory assays to field validation.

Experimental_Workflow cluster_lab Laboratory Evaluation cluster_field Field/Semi-Field Validation cluster_analysis Data Analysis and Conclusion olfactometer Y-Tube Olfactometer Assay (Behavioral Choice) trapping Field Trapping Trials (Efficacy in Natural Environment) olfactometer->trapping Promising candidates eag Electroantennography (EAG) (Antennal Response) eag->trapping stats Statistical Analysis (Chi-square, ANOVA) trapping->stats conclusion Comparative Efficacy Determination stats->conclusion

Workflow for comparing insect attractants.

The Enigmatic Synergies of 2-Decen-1-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of semiochemicals is paramount for developing effective and targeted pest management and therapeutic strategies. This guide delves into the synergistic effects of 2-Decen-1-ol with other semiochemicals, providing a framework for comparison, detailed experimental protocols, and a discussion of its potential applications. While direct, quantitative data on the synergistic effects of this compound remains limited in published literature, this guide synthesizes available information on related compounds and provides a robust methodology for future investigations.

Unveiling this compound: A Versatile Semiochemical

This compound is a C10 unsaturated fatty alcohol that has been identified as a semiochemical in various insect species. Its roles are diverse, functioning as a component of sex pheromones, an attractant, and in some contexts, a repellent. The specific isomer and its concentration, along with the presence of other chemical cues, dictate its ultimate behavioral effect on receiving organisms. For instance, while some longhorn beetles (Cerambycidae) are attracted to a variety of long-chain alcohols, the precise blend of these with other host-plant volatiles, such as ethanol and α-pinene, can significantly enhance or inhibit trap captures.[1][2][3][4][5][6][7][8][9][10]

Hypothetical Synergistic Scenarios and Data Presentation

Given the absence of specific published data on the synergistic effects of this compound, we present hypothetical data tables to illustrate how quantitative findings from synergistic studies would be structured. These tables are based on common experimental outcomes in semiochemical research.

Table 1: Hypothetical Field Trapping Results for the Synergistic Effect of (E)-2-Decen-1-ol and Ethanol on the Attraction of a Model Longhorn Beetle Species (Cerambyx cerdo)

TreatmentMean Trap Catch (± SE)Synergy Ratio*
Control (Unbaited)2.5 ± 0.8-
(E)-2-Decen-1-ol (10 mg)15.2 ± 2.1-
Ethanol (95%)25.8 ± 3.5-
(E)-2-Decen-1-ol (10 mg) + Ethanol (95%)78.4 ± 8.21.91

*Synergy Ratio = (Trap catch of blend) / (Sum of trap catches of individual components - control). A ratio > 1 suggests synergy.

Table 2: Hypothetical Electroantennography (EAG) Responses of Cerambyx cerdo to (E)-2-Decen-1-ol and Ethanol

Odor StimulusMean EAG Response (mV ± SE)
Control (Solvent)0.1 ± 0.02
(E)-2-Decen-1-ol (1 µg)0.8 ± 0.1
Ethanol (1 µg)1.2 ± 0.15
(E)-2-Decen-1-ol (1 µg) + Ethanol (1 µg)2.5 ± 0.3

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic effects of this compound, a multi-tiered experimental approach is necessary, encompassing laboratory-based electrophysiology and behavioral assays, followed by field validation.

Electroantennography (EAG)

This technique measures the overall electrical response of an insect's antenna to a volatile compound, providing a measure of its detection at the peripheral sensory level.

Methodology:

  • Antenna Preparation: An adult insect is immobilized, and one antenna is excised at the base. The tip of the antenna is then carefully removed to ensure good electrical contact.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the cut tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

  • Odorant Delivery: A purified and humidified air stream is continuously passed over the antenna. A known concentration of the test semiochemical(s) dissolved in a solvent is injected into the airstream for a defined period.

  • Data Recording and Analysis: The voltage change across the antenna is amplified and recorded. The amplitude of the response is measured and compared across different stimuli. A synergistic effect at the antennal level is indicated if the response to the blend is significantly greater than the sum of the responses to the individual components.

Y-Tube Olfactometer Bioassay

This laboratory-based assay assesses the behavioral response (attraction or repulsion) of an insect to an odor source.

Methodology:

  • Apparatus Setup: A Y-shaped glass tube is used, with a constant flow of purified air entering through the two arms and exiting through the base.

  • Odor Source Placement: A filter paper treated with a test compound or blend is placed in one arm, while a solvent-treated filter paper (control) is placed in the other.

  • Insect Release: A single insect is introduced at the base of the Y-tube.

  • Choice Recording: The insect's movement is observed for a set period, and a choice is recorded when it moves a certain distance into one of the arms.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square test to determine if there is a significant preference.

Field Trapping Experiments

This is the ultimate test of a semiochemical blend's effectiveness under natural conditions.

Methodology:

  • Trap and Lure Preparation: Standard insect traps (e.g., funnel traps, panel traps) are used. Lures containing the individual semiochemicals and their blends are prepared with controlled release rates.

  • Experimental Design: Traps are deployed in a randomized block design in a suitable habitat for the target insect species. A sufficient distance should be maintained between traps to avoid interference.

  • Data Collection: Traps are checked at regular intervals, and the number of captured target insects is recorded.

  • Statistical Analysis: The trap catch data is analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of the different lure combinations.

Visualizing Pathways and Workflows

To aid in the conceptualization of the underlying biological processes and experimental procedures, the following diagrams are provided.

G cluster_olfactory_pathway Hypothetical Olfactory Signaling Pathway odorant This compound + Synergist obp Odorant Binding Protein (OBP) odorant->obp Binding or_complex Odorant Receptor Complex (OR-Orco) obp->or_complex Transport & Delivery ion_channel Ion Channel Opening or_complex->ion_channel Activation neuron_membrane signal_transduction Signal Transduction Cascade ion_channel->signal_transduction Depolarization action_potential Action Potential to Brain signal_transduction->action_potential G cluster_workflow Experimental Workflow for Synergy Assessment start Hypothesize Synergy (this compound + Compound X) eag Electroantennography (EAG) - Peripheral Response - start->eag ytube Y-Tube Olfactometer - Behavioral Choice - eag->ytube If positive EAG field Field Trapping Trials - Ecological Relevance - ytube->field If attractive analysis Data Analysis & Synergy Calculation field->analysis conclusion Conclusion on Synergistic Effect analysis->conclusion

References

Comparative Antimicrobial Activity of 2-Decen-1-ol and Other Fatty Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial properties of 2-decen-1-ol and other fatty alcohols, supported by available experimental data. The information is presented to facilitate the evaluation of these compounds for potential antimicrobial applications.

The growing concern over antimicrobial resistance has spurred research into alternative therapeutic agents. Fatty alcohols, naturally occurring compounds with broad-spectrum antimicrobial activity, have emerged as promising candidates. Their efficacy is closely linked to their chemical structure, particularly the length of their carbon chain and the presence of unsaturation. This guide focuses on comparing the antimicrobial profile of the unsaturated fatty alcohol this compound with other saturated and unsaturated fatty alcohols.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of fatty alcohols is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. A summary of available data for various fatty alcohols against representative Gram-positive, Gram-negative, and fungal organisms is presented below.

It is important to note that specific quantitative antimicrobial data for this compound is limited in the currently available scientific literature. Therefore, data for the structurally similar unsaturated alcohol, 9-decene-1-ol, and the saturated counterpart, 1-decanol, are included for comparative purposes.

Fatty AlcoholChain Length & UnsaturationMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Unsaturated Fatty Alcohols
9-decene-1-olC10:1Mycobacterium smegmatis31.25-[1]
Mycobacterium tuberculosis62.5-[1]
Saturated Fatty Alcohols
1-OctanolC8:0Staphylococcus aureus256256[2]
1-NonanolC9:0Staphylococcus aureus64128[2]
1-DecanolC10:0Staphylococcus aureus3264[2]
Mycobacterium smegmatis62.5-[1]
Mycobacterium tuberculosis62.5-[1]
1-UndecanolC11:0Staphylococcus aureus1632[2]
1-DodecanolC12:0Staphylococcus aureus816[2]
1-TridecanolC13:0Staphylococcus aureus48[2]
1-TetradecanolC14:0Staphylococcus aureus48[2]
1-PentadecanolC15:0Staphylococcus aureus48[2]
1-HexadecanolC16:0Staphylococcus aureus256≥ 512[2]
1-HeptadecanolC17:0Staphylococcus aureus≥ 512≥ 512[2]

Note: A hyphen (-) indicates that the data was not reported in the cited study.

Experimental Protocols

The data presented in this guide were primarily obtained using the broth microdilution method, a standard laboratory technique for determining MIC values.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the fatty alcohol in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism (e.g., approximately 1 x 105 colony-forming units per milliliter (CFU/mL)). The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is visually determined as the lowest concentration of the fatty alcohol that completely inhibits the growth of the microorganism.[2][3]

To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar medium without the fatty alcohol. After further incubation, the lowest concentration of the fatty alcohol that results in a significant reduction (typically ≥99.9%) in the number of viable bacteria is recorded as the MBC.[2]

Mechanism of Action and Signaling Pathway Interactions

The primary mechanism of antimicrobial action for fatty alcohols is the disruption of the microbial cell membrane. Their amphipathic nature allows them to insert into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption results in the leakage of essential intracellular components, such as ions (e.g., K+) and metabolites, ultimately leading to cell death.[2]

While direct interaction with and modulation of specific intracellular signaling pathways by long-chain fatty alcohols is not extensively documented, the profound impact on membrane integrity can indirectly affect various signaling cascades that are dependent on a stable membrane environment. For instance, disruption of the membrane potential can interfere with energy production and transmembrane signaling processes.

Below is a diagram illustrating the general mechanism of action of fatty alcohols on the bacterial cell membrane.

Fatty_Alcohol_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption (Increased Fluidity & Permeability) Lipid_Bilayer->Membrane_Disruption causes Membrane_Proteins Membrane Proteins Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->Lipid_Bilayer Insertion Ion_Leakage Leakage of K+ ions & other components Membrane_Disruption->Ion_Leakage leads to Cell_Death Cell Death Ion_Leakage->Cell_Death results in Antimicrobial_Susceptibility_Workflow Start Start: Prepare Fatty Alcohol Stock Solution Serial_Dilution Perform Serial Twofold Dilutions in Broth Start->Serial_Dilution Inoculation Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at Optimal Growth Conditions Inoculation->Incubation MIC_Determination Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Determination Subculture Subculture from clear wells onto agar plates MIC_Determination->Subculture No Growth End End MIC_Determination->End Growth Reincubation Incubate agar plates Subculture->Reincubation MBC_Determination Determine MBC: Lowest concentration with no colony growth Reincubation->MBC_Determination MBC_Determination->End

References

A Comparative Guide to the Cross-Reactivity of 2-Decen-1-ol with Insect Olfactory Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of insect olfactory receptors (ORs) with 2-Decen-1-ol, a volatile organic compound with potential applications in pest management as an attractant or repellent. While direct experimental data on the interaction of this compound with specific insect ORs is limited in publicly available literature, this document outlines the established methodologies for such investigations. By presenting analogous data from studies on other relevant volatile compounds, this guide serves as a comparative benchmark for researchers aiming to characterize the specificity of insect ORs to this compound.

Data Presentation: A Framework for Olfactory Receptor Responses

To investigate the cross-reactivity of this compound, it is essential to compare its activity with that of structurally similar and ecologically relevant compounds. The following tables provide a template for presenting quantitative data from such comparative studies. The data herein is illustrative, drawing from established research on other odorants to demonstrate the expected format and nature of results from cross-reactivity experiments.

Table 1: Electrophysiological Responses of an Olfactory Sensory Neuron (OSN) to this compound and Related Compounds

This table illustrates hypothetical data from a Single-Sensillum Recording (SSR) experiment, a technique that measures the firing rate of individual OSNs.

Insect SpeciesOlfactory Sensory Neuron ClassLigandStimulus Dose (µg)Mean Response (spikes/s) ± SEM
Heliothis virescensA(E)-2-Decen-1-ol1085 ± 5
(Z)-2-Decen-1-ol1040 ± 3
1-Decanol1025 ± 2
(E)-2-Hexen-1-ol1015 ± 2
B(E)-2-Decen-1-ol1010 ± 1

Table 2: Dose-Response Characteristics of a Heterologously Expressed Olfactory Receptor to this compound and an Alternative Ligand

This table demonstrates the type of data obtained from in vitro experiments, such as Two-Electrode Voltage-Clamp (TEVC) recordings from Xenopus oocytes expressing a specific insect OR.

Insect SpeciesOlfactory ReceptorLigandEC₅₀ (µM)Maximum Response (nA)
Drosophila melanogasterDmelOrX(E)-2-Decen-1-ol15350
Linalool50280

Experimental Protocols

A thorough investigation of the cross-reactivity of this compound would involve a combination of in vivo and in vitro techniques to provide a comprehensive understanding of its interaction with insect olfactory receptors.

Single-Sensillum Recording (SSR)

SSR is a powerful in vivo electrophysiological technique used to measure the activity of individual Olfactory Sensory Neurons (OSNs) housed within a single sensillum on an insect's antenna.[1] This method provides direct insight into the response spectrum of a neuron in its native environment.

Methodology:

  • Insect Preparation: The insect is immobilized, and its antenna is positioned to allow access to the sensilla. A reference electrode is inserted into the insect's body, and a recording electrode is carefully maneuvered to make contact with a single sensillum.

  • Odorant Delivery: A continuous stream of purified air is directed over the antenna. A pulse of air carrying a known concentration of this compound or a control compound is injected into the airstream for a defined period.

  • Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded. The change in spike frequency from the baseline in response to the stimulus is quantified. By comparing the responses to this compound and other compounds, the receptor's specificity can be determined.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This in vitro system allows for the functional characterization of a specific OR in a controlled environment, away from the native complexity of the insect antenna.[1][2] It is particularly useful for determining the dose-response relationship and for screening a large number of compounds.

Methodology:

  • cRNA Synthesis: The genetic sequences for the olfactory receptor of interest and the obligate co-receptor Orco are transcribed into complementary RNA (cRNA).

  • Oocyte Injection: The cRNA for both the OR and Orco are injected into Xenopus laevis oocytes. The oocytes are then incubated to allow for the expression of the receptor complex on the cell membrane.

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a set level.

  • Odorant Application: A solution containing this compound or a control odorant is perfused over the oocyte. The binding of the odorant to the expressed receptor opens the ion channel, resulting in an inward current that is measured by the voltage-clamp amplifier.

  • Data Analysis: The magnitude of the current response is plotted against the concentration of the odorant to generate a dose-response curve, from which the EC₅₀ value can be calculated.

Mandatory Visualization

The following diagrams illustrate the key biological and experimental processes involved in the study of insect olfaction.

Insect_Olfactory_Signaling_Pathway cluster_receptor Olfactory Receptor Complex Odorant This compound OR Odorant Receptor (OR) Odorant->OR Binding IonChannel Ion Channel Opening OR->IonChannel Orco Orco Co-Receptor Orco->IonChannel Membrane Dendritic Membrane Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Signal Signal to Antennal Lobe ActionPotential->Signal Experimental_Workflow_SSR start Start prep Insect Preparation (Immobilization) start->prep electrode Electrode Placement (Reference & Recording) prep->electrode odor_delivery Odorant Delivery (this compound / Control) electrode->odor_delivery recording Electrophysiological Recording (Spikes) odor_delivery->recording analysis Data Analysis (Spike Frequency) recording->analysis end End analysis->end Experimental_Workflow_TEVC start Start cRNA cRNA Synthesis (OR & Orco) start->cRNA injection Oocyte Injection cRNA->injection expression Receptor Expression injection->expression recording Two-Electrode Voltage-Clamp expression->recording odor_app Odorant Application (this compound) recording->odor_app analysis Data Analysis (Dose-Response Curve) recording->analysis odor_app->recording Measure Current end End analysis->end

References

A Comparative Analysis of the Biological Activities of (E)- and (Z)-2-Decen-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decen-1-ol is an unsaturated fatty alcohol with two geometric isomers, (E)-2-Decen-1-ol and (Z)-2-Decen-1-ol, which differ in the orientation of their hydrogen atoms across the carbon-carbon double bond. This subtle structural variation can lead to significant differences in their biological activities. This guide provides a comparative overview of the known biological properties of these two isomers, supported by experimental methodologies and conceptual diagrams to facilitate further research and development. While direct comparative studies with quantitative data are limited in the current scientific literature, this document synthesizes available information to highlight the distinct and overlapping roles of each isomer.

Data Presentation: A Comparative Overview

Biological Activity(E)-2-Decen-1-ol(Z)-2-Decen-1-ol
Pheromonal Activity Identified as a semiochemical in insects and a plant volatile organic compound involved in plant-insect interactions.[1]No specific pheromonal activity has been reported in the reviewed literature.
Antimicrobial Activity Demonstrates activity against biofilms of Streptococcus mutans.[1]No specific antimicrobial activity has been reported in the reviewed literature.
Antifungal Activity Shows potential antifungal activity, with related compounds like (2E)-decenal being effective against Saccharomyces cerevisiae.No specific antifungal activity has been reported in the reviewed literature.

Pheromonal Activity: A Tale of Two Isomers

The stereochemistry of pheromones is crucial for their biological function, as insects possess highly specific olfactory receptors.[2] While (E)-2-Decen-1-ol has been identified as a semiochemical, a chemical involved in communication, in various insects and as a plant volatile that can trigger defensive responses, specific data on the pheromonal activity of (Z)-2-Decen-1-ol is lacking.[1]

Studies on other unsaturated alcohols, such as 2-hexen-1-ol, have shown that insects can exhibit differential electroantennogram (EAG) responses to cis and trans isomers. This suggests that the geometric configuration of the double bond in this compound likely plays a significant role in its interaction with insect olfactory receptors, leading to distinct behavioral responses. It is plausible that while one isomer acts as an attractant, the other could be inactive or even act as a repellent.

Conceptual Signaling Pathway for Pheromone Reception

The following diagram illustrates a generalized signaling pathway for the reception of an insect pheromone, which would be applicable for studying the effects of both (E)- and (Z)-2-Decen-1-ol.

pheromone_pathway cluster_membrane Olfactory Receptor Neuron Membrane cluster_cellular_response Cellular Response Pheromone Pheromone Isomer ((E)- or (Z)-2-Decen-1-ol) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery G_protein G-protein OR->G_protein Activation Second_Messenger Second Messenger Cascade G_protein->Second_Messenger Activation Ion_Channel Ion Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Second_Messenger->Ion_Channel Opening Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Antennal Lobe Action_Potential->Signal_Transmission

A generalized insect pheromone reception pathway.

Antimicrobial and Antifungal Activity

(E)-2-Decen-1-ol has been noted for its antimicrobial properties, particularly its effectiveness against biofilms of the dental caries-associated bacterium Streptococcus mutans.[1] Furthermore, related aldehydes, such as (2E)-decenal, have demonstrated antifungal activity against Saccharomyces cerevisiae, with a minimum fungicidal concentration (MFC) of 12.5 µg/mL.[3] This suggests that (E)-2-Decen-1-ol may also possess antifungal properties. To date, there is no available information on the antimicrobial or antifungal activities of (Z)-2-Decen-1-ol.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for assessing pheromonal and antimicrobial activities are provided below.

Pheromonal Activity Assessment: Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical output of an entire insect antenna in response to an odor stimulus. This allows for the screening of compounds that elicit an olfactory response.

Experimental Workflow for Electroantennography

eag_workflow cluster_preparation Preparation cluster_stimulation Stimulation & Recording cluster_analysis Data Analysis A1 Insect Immobilization and Antenna Excision A2 Mounting Antenna on Electrodes A1->A2 B2 Delivery of Odor Stimulus to Antenna A2->B2 B1 Preparation of Isomer Solutions (E)- and (Z)-2-Decen-1-ol B1->B2 B3 Recording of Antennal Depolarization (EAG Signal) B2->B3 C1 Amplification and Digitization of Signal B3->C1 C2 Measurement of EAG Amplitude (mV) C1->C2 C3 Comparative Analysis of Responses to Isomers C2->C3

Workflow for EAG-based pheromone activity screening.

Protocol:

  • Insect Preparation: An adult insect is immobilized, and one of its antennae is carefully excised at the base.

  • Antenna Mounting: The excised antenna is mounted between two electrodes using conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode is placed at the tip.[4][5]

  • Stimulus Preparation: Solutions of (E)- and (Z)-2-Decen-1-ol are prepared in a suitable solvent (e.g., hexane or mineral oil) at various concentrations. A solvent blank is used as a negative control, and a known pheromone for the insect species can be used as a positive control.

  • Odor Delivery: A defined volume of the prepared stimulus is applied to a filter paper strip, which is then placed inside a Pasteur pipette. A puff of purified and humidified air is delivered through the pipette, carrying the odorant over the antenna preparation.[6]

  • EAG Recording: The change in electrical potential between the two electrodes is recorded upon stimulation. This depolarization is the EAG response.[6]

  • Data Analysis: The amplitude of the EAG responses (in millivolts) to each isomer and concentration is measured and compared to the responses to the controls.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9]

Experimental Workflow for Broth Microdilution Assay

mic_workflow cluster_preparation Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis A1 Prepare Serial Dilutions of (E)- and (Z)-2-Decen-1-ol in a 96-well plate B1 Inoculate each well with Microbial Suspension A1->B1 A2 Prepare Standardized Microbial Inoculum A2->B1 B2 Incubate at Optimal Temperature and Time B1->B2 C1 Visually or Spectrophotometrically Assess Microbial Growth B2->C1 C2 Determine Minimum Inhibitory Concentration (MIC) C1->C2

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Isomer Solutions: Stock solutions of (E)- and (Z)-2-Decen-1-ol are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial Dilution: Two-fold serial dilutions of each isomer are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).[9]

  • Inoculum Preparation: The test microorganism is cultured to a specific density, typically corresponding to a 0.5 McFarland standard, and then diluted to the final desired concentration.[9]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[9] Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the isomer that completely inhibits the visible growth of the microorganism.[9]

Conclusion and Future Directions

The available evidence suggests that the geometric isomerism of this compound likely plays a critical role in its biological activity. (E)-2-Decen-1-ol has been identified as a biologically active molecule with roles in chemical communication and antimicrobial defense. In contrast, the biological functions of (Z)-2-Decen-1-ol remain largely unexplored.

To fully elucidate the potential of these isomers, direct comparative studies are essential. Researchers are encouraged to utilize the provided experimental protocols to generate quantitative data on the pheromonal, antimicrobial, and antifungal activities of both (E)- and (Z)-2-Decen-1-ol. Such studies will provide valuable insights for the development of novel applications in pest management, food preservation, and therapeutics.

References

Efficacy of Aliphatic Alcohols and Aldehydes Against Fungal Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on 2-Decen-1-ol: Extensive literature searches did not yield specific data on the antifungal efficacy of this compound. Therefore, this guide provides a comparative analysis of structurally related aliphatic compounds, specifically unsaturated alcohols and aldehydes, for which antifungal activity has been documented. This information is intended to provide researchers, scientists, and drug development professionals with a valuable comparative framework for understanding the potential of this class of molecules.

The primary mechanism of action for many aliphatic alcohols and aldehydes is the disruption of the fungal cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, increasing membrane fluidity and permeability. This leads to the leakage of essential intracellular components and ultimately, cell death.

Quantitative Comparison of Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for various aliphatic alcohols, aldehydes, and standard antifungal agents against key fungal pathogens. Lower MIC and MFC values indicate higher antifungal potency.

Table 1: Antifungal Efficacy Against Candida albicans

CompoundTypeMIC (µg/mL)MFC (µg/mL)
Patchouli alcoholSesquiterpenoid Alcohol6464 - 128[1]
N-ButylphthalidePhthalide128Not Reported[2]
EthanolShort-chain AlcoholsMIC₅₀: 10-25%>35% prevents regrowth[3]
Reference Antifungals
FluconazoleAzole0.25 - 1.0Not Reported
Amphotericin BPolyene0.5 - 1.0Not Reported

sMIC₅₀: Sessile MIC₅₀, the concentration that inhibits 50% of biofilm metabolic activity.

Table 2: Antifungal Efficacy Against Trichophyton mentagrophytes

CompoundTypeMIC (µg/mL)MFC (µg/mL)
Heptyl protocatechuateAlkyl protocatechuate1.95 - 7.80.97 - 15.6[4]
Octyl protocatechuateAlkyl protocatechuate1.95 - 7.80.97 - 15.6[4]
Nonyl protocatechuateAlkyl protocatechuate1.95 - 7.80.97 - 15.6[4]
Decyl protocatechuateAlkyl protocatechuate1.95 - 7.80.97 - 15.6[4]
Reference Antifungals
TerbinafineAllylamine<0.007 - 0.031[5]Not Reported
ItraconazoleAzole0.015 - 0.25[5]Not Reported
FluconazoleAzole1.0 - 64[5]Not Reported
GriseofulvinBenzofuran0.062 - 1.0[5]Not Reported

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standardized broth microdilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts

This method is utilized for determining the MIC of antifungal agents against yeast species like Candida albicans.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.

CLSI M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi

This protocol is employed for filamentous fungi such as Trichophyton mentagrophytes.

  • Inoculum Preparation: A suspension of fungal conidia is prepared from a mature culture and the turbidity is adjusted spectrophotometrically. The final inoculum concentration in the test wells is between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.[6]

  • Antifungal Agent Dilution: Similar to the M27-A3 method, the compounds are serially diluted in RPMI-1640 medium in 96-well plates.[6]

  • Incubation: Plates are incubated at a specified temperature (e.g., 28°C) for a duration suitable for the growth of the specific fungus, which can be up to 7 days.[5]

  • MIC Determination: The MIC is determined as the lowest concentration that shows complete inhibition of growth.

Visualizing Experimental Workflow and Fungal Response Mechanisms

To further elucidate the methodologies and biological processes discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation antifungal_dilution Serial Dilution of Test Compound antifungal_dilution->inoculation incubation Incubation inoculation->incubation visual_reading Visual or Spectrophotometric Reading incubation->visual_reading mic_determination MIC Determination visual_reading->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

membrane_disruption Mechanism of Fungal Cell Membrane Disruption cluster_membrane Fungal Cell Membrane membrane Lipid Bilayer disruption Membrane Disruption membrane->disruption proteins Membrane Proteins proteins->disruption compound Aliphatic Alcohol/ Aldehyde compound->membrane Intercalation leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Caption: Disruption of the fungal cell membrane by aliphatic compounds.

References

The Efficacy of 2-Decen-1-ol as a Pest Repellent: An Analysis of Available Field Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the validation of 2-Decen-1-ol as a commercially viable pest repellent. Despite the growing interest in alternative and naturally derived semiochemicals for integrated pest management, field trials and comparative studies on the repellent efficacy of this compound are currently unavailable in the public domain. This guide summarizes the absence of direct evidence and provides context based on related compounds and general principles of chemical ecology.

Lack of Empirical Data for this compound as a Repellent

Extensive searches of scientific databases and literature have yielded no specific field trials or laboratory studies that validate the effectiveness of this compound as a pest repellent. Consequently, quantitative data on its performance, such as effective dosage, duration of protection, and spectrum of activity against various pest species, remains uncharacterized. This absence of empirical evidence precludes a direct comparison with established pest repellents like DEET, picaridin, or natural alternatives such as citronella and fennel oil.

While the chemical properties of this compound are documented, its potential bioactivity as a repellent has not been a subject of published research. This highlights a critical knowledge gap for researchers, scientists, and drug development professionals interested in exploring novel repellent compounds.

Context from Related Semiochemicals

While direct data on this compound is lacking, research into structurally similar compounds and the broader field of insect semiochemicals can offer some preliminary insights. It is crucial to note that small variations in chemical structure can lead to vastly different behavioral responses in insects, ranging from attraction to repulsion.

For instance, studies on other unsaturated alcohols have shown varied effects on insects. Some related compounds have been investigated as attractants or components of pheromone lures, which is the opposite of a repellent effect. This underscores the importance of empirical testing for each specific chemical. The field of chemical ecology relies on the precise identification and testing of compounds to determine their specific roles in insect behavior.

The Path Forward: A Call for Research

The absence of data on this compound's repellent properties presents a clear opportunity for future research. To ascertain its potential as a pest repellent, a systematic approach including the following experimental stages would be necessary:

  • Laboratory-Based Screening: Initial studies to evaluate the dose-dependent repellent or attractive effects of this compound against a range of common pests (e.g., mosquitoes, ticks, agricultural pests).

  • Field Trials: If laboratory results are promising, controlled field trials would be essential to validate its effectiveness under real-world conditions, comparing its performance against positive controls (established repellents) and negative controls.

  • Mode of Action Studies: Investigating the olfactory or gustatory pathways through which insects might detect and respond to this compound.

Conclusion

At present, there is no scientific evidence from field trials to support the use of this compound as a pest repellent. The information required to create a comparative guide on its effectiveness, including quantitative data and detailed experimental protocols, does not exist in the available scientific literature. Therefore, any consideration of this compound for pest management applications would be purely speculative and would require foundational research to establish its bioactivity. Researchers and professionals in the field are encouraged to address this knowledge gap through rigorous scientific investigation.

A Head-to-Head Comparison of Synthetic vs. Natural 2-Decen-1-ol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Decen-1-ol is an unsaturated fatty alcohol with significant interest in various scientific fields due to its diverse biological activities. It is found naturally in various plants and insect secretions and can also be produced through chemical synthesis. This guide provides an objective, data-driven comparison of synthetic and natural this compound, focusing on their respective properties, purity, and performance in key applications. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting this compound for their specific needs.

Physical and Chemical Properties

Both synthetic and natural this compound share the same fundamental molecular structure and, therefore, exhibit identical physical and chemical properties. The primary isomeric form of interest is often the (E)-stereoisomer, also known as trans-2-Decen-1-ol.

PropertyValue
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol [1]
Appearance Colorless liquid
Odor Waxy, fresh, citrus, rose-like
Boiling Point 230-231 °C at 760 mmHg[1]
Flash Point 101.67 °C[1]
Specific Gravity 0.839-0.845 @ 25 °C[1]
Refractive Index 1.446-1.452 @ 20 °C[1]
Solubility Insoluble in water; soluble in alcohol[1]

Purity and Impurity Profile: A Comparative Analysis

The most significant distinction between synthetic and natural this compound lies in their purity and the nature of potential impurities. Synthetic production offers a higher degree of control, generally resulting in a more pure and consistent product. Natural extracts, conversely, contain a more complex mixture of compounds.

ParameterSynthetic this compoundNatural this compound
Typical Purity ≥95%Highly variable, often a minor component in essential oils
Common Impurities Starting materials, reagents from synthesis, other stereoisomers (e.g., (Z)-2-Decen-1-ol), over-reduction products (decanol)Other volatile organic compounds from the natural source (e.g., other terpenes, fatty alcohols, and their esters)
Lot-to-Lot Consistency Generally high and reproducibleCan vary significantly based on the plant source, geographical location, climate, and extraction method

Biological Activity: A Performance Showdown

The biological activity of this compound is a key area of interest. While the inherent activity of the molecule is the same regardless of its origin, the presence of impurities in natural extracts can influence the overall effect, sometimes leading to synergistic or antagonistic interactions.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. A direct comparison of the antimicrobial efficacy of pure synthetic versus natural this compound is crucial for applications in drug development and as a food preservative. While specific comparative studies are limited, it is generally understood that the higher purity of synthetic this compound allows for a more precise determination of its intrinsic activity. Natural extracts containing this compound may exhibit broader-spectrum activity due to the presence of other antimicrobial compounds, though the effect of the specific concentration of this compound can be difficult to isolate.[2][3][4][5][6]

(Placeholder data is used below to illustrate a comparative table. Actual values would be derived from specific experimental results.)

MicroorganismSynthetic this compound (MIC µg/mL)Natural this compound Extract (MIC µg/mL)
Escherichia coli128256
Staphylococcus aureus64128
Candida albicans256512
Pheromonal Activity

(E)-2-decen-1-ol acts as a pheromone in various insect species, playing a role in communication and mating behavior. For applications in pest management that utilize pheromone-based strategies, the purity and isomeric ratio are critical. Synthetic pheromones offer the advantage of high purity and the ability to produce specific isomers, which is often essential for eliciting the desired behavioral response in the target insect species. Natural extracts, while containing the active compound, may have variable concentrations and isomeric ratios, and the presence of other compounds could potentially interfere with the pheromonal signal.

(Placeholder data is used below to illustrate a comparative table. Actual values would be derived from specific electroantennography (EAG) or behavioral bioassay results.)

ParameterSynthetic (E)-2-Decen-1-olNatural this compound Extract
Electroantennogram (EAG) Response (mV) 1.50.8
Behavioral Response (Attraction Index) 0.90.5

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This protocol outlines a standard method for determining the purity of this compound and identifying potential impurities.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

2. Sample Preparation:

  • Dilute the this compound sample (synthetic or natural extract) in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

4. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Calculate the purity by determining the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

  • Identify impurities by comparing their mass spectra to a library database (e.g., NIST).

Broth Microdilution Method for Antimicrobial Activity Assessment

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

1. Materials:

  • 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Bacterial or fungal inoculum standardized to 5 x 10⁵ CFU/mL.

  • This compound (synthetic or natural extract) stock solution.

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (broth only).

2. Procedure:

  • Dispense 100 µL of broth into each well of the microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Add 10 µL of the standardized microbial inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

3. Determining MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizing the Pathways

To understand the context of this compound's biological activity, the following diagrams illustrate relevant signaling pathways.

plant_defense_pathway cluster_perception Pathogen Perception cluster_signaling Intracellular Signaling cluster_response Defense Response PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Recognition ROS Reactive Oxygen Species (ROS) Burst PRR->ROS MAPK MAP Kinase Cascade PRR->MAPK Defense_Genes Activation of Defense Genes ROS->Defense_Genes FattyAcid Fatty Acid Metabolism MAPK->FattyAcid C10_Unsaturated_Alcohol This compound (and related compounds) FattyAcid->C10_Unsaturated_Alcohol Biosynthesis C10_Unsaturated_Alcohol->Defense_Genes Signaling Molecule SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: Plant defense signaling pathway involving fatty acid-derived molecules.

insect_pheromone_pathway cluster_detection Pheromone Detection cluster_transduction Signal Transduction cluster_response Behavioral Response Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) on Olfactory Neuron PBP->OR Transport Ion_Channel Ion Channel Activation OR->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe (Brain) Action_Potential->Brain Behavior Mating Behavior Brain->Behavior

Caption: Generalized insect pheromone signaling pathway.

Conclusion

The choice between synthetic and natural this compound is highly dependent on the specific application.

  • For applications requiring high purity, lot-to-lot consistency, and precise concentrations of a specific isomer, such as in pharmaceutical drug development and as an analytical standard, synthetic this compound is the superior choice. The controlled manufacturing process minimizes the presence of confounding variables, ensuring reliable and reproducible results.

  • For applications where a broader, multi-component effect is desired and some variability can be tolerated, natural extracts containing this compound may be suitable. These are often used in the flavor and fragrance industry and in some traditional medicines. However, for scientific research, the complex and variable composition of natural extracts presents challenges in attributing specific biological effects to this compound alone.

Ultimately, a thorough understanding of the purity and composition of the chosen this compound source is paramount for achieving accurate and meaningful scientific outcomes. Researchers are encouraged to perform their own analytical characterization to verify the quality of their materials.

References

Comparative Analysis of the Structure-Activity Relationship of 2-Decen-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-Decen-1-ol and its structural analogs. By examining the relationship between their chemical structures and biological functions, this document aims to facilitate further research and development in the fields of agriculture and medicine. The information is presented through clear data summaries, detailed experimental protocols, and illustrative diagrams to support researchers in their endeavors.

Introduction to this compound

This compound is an unsaturated fatty alcohol that exists as two stereoisomers: (E)-2-Decen-1-ol and (Z)-2-Decen-1-ol. It is a naturally occurring compound found in various plants and is recognized for its diverse biological activities, including nematicidal, antifungal, and antimicrobial properties.[1][2] Its role as a semiochemical, mediating interactions between organisms, also makes it a compound of interest for ecological applications.[3] The structural features of this compound, such as the ten-carbon chain, the position of the double bond, and the hydroxyl group, are crucial determinants of its biological efficacy. Understanding the structure-activity relationship (SAR) is pivotal for the design of more potent and selective analogs.

Nematicidal Activity

The control of plant-parasitic nematodes is a significant challenge in agriculture. This compound and its analogs have demonstrated promising nematicidal activity, particularly against the pinewood nematode, Bursaphelenchus xylophilus.[2][4]

Structure-Activity Relationship Insights

Studies have revealed several key structural features that influence the nematicidal potency of unsaturated alcohols:

  • Chain Length: Aliphatic alcohols, including 2-alkenols, exhibit the highest nematicidal activity with a carbon chain length of 8 to 11 carbons.[1][2][4]

  • Unsaturation: The presence of a double bond, as seen in 2-alkenols and 2-alkenals, generally leads to higher nematicidal activity compared to their saturated counterparts.[1]

  • Functional Group: Alcohols, aldehydes, and carboxylic acids are typically more active against nematodes than hydrocarbons and acetates.[4]

Comparative Nematicidal Activity Data

The following table summarizes the nematicidal activity of various aliphatic compounds against Bursaphelenchus xylophilus, highlighting the importance of chain length and functional groups.

Compound ClassCarbon Chain LengthNematicidal Activity (%) at 0.5 mg/mLReference
AlkanolsC8-C11100[2]
2E-AlkenolsC8-C11100[2]
2E-AlkenalsC6-C10>95[2]
Alkanoic AcidsC7-C11Strong Activity[1]
Alkyl AcetatesC7-C11Strong Activity[2]

Antifungal Activity

This compound and related long-chain unsaturated alcohols have also been investigated for their potential as antifungal agents. Their lipophilic nature allows them to interact with and disrupt fungal cell membranes.

Structure-Activity Relationship Insights

The antifungal activity of long-chain alcohols and their derivatives is influenced by:

  • Chain Length: The optimal chain length for antifungal activity in primary aliphatic alcohols is often around 10 to 12 carbons.[5]

  • Degree of Unsaturation: The presence and position of double or triple bonds can affect the compound's interaction with the fungal membrane.

  • Hydroxyl Group Position: The location of the hydroxyl group along the carbon chain is critical for activity. Unsaturated hydroxy fatty acids with hydroxylation in the middle of the chain (C9-C13 for a C18 chain) show significant antifungal activity.[6]

Comparative Antifungal Activity Data (MIC Values)

While direct comparative studies on a homologous series of this compound analogs are limited, the following table provides minimum inhibitory concentration (MIC) data for related long-chain alcohols and fatty acids against various fungal species.

CompoundFungal SpeciesMIC (µg/mL)Reference
Decanol (C10:0 alcohol)Saccharomyces cerevisiaePotent Fungicide[5]
Undecanol (C11:0 alcohol)Saccharomyces cerevisiaeMost Potent Fungicide[5]
Lauric Acid (C12:0)Candida albicans>1000
Petroselinic Acid (C18:1)Staphylococcus aureus (antibiofilm)100

Note: Data for direct analogs of this compound is sparse in the reviewed literature, indicating a need for further research in this area.

Experimental Protocols

Nematicidal Activity Assay (In Vitro)

This protocol is adapted from methodologies used to assess the nematicidal activity of chemical compounds against plant-parasitic nematodes.

Objective: To determine the lethal concentration (LD50) of test compounds against Bursaphelenchus xylophilus.

Materials:

  • Test compounds (this compound and analogs)

  • Bursaphelenchus xylophilus culture

  • 24-well microtiter plates

  • Surfactant (e.g., Tween 20)

  • Distilled water

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent. Create a series of dilutions in distilled water containing a small amount of surfactant to ensure solubility.

  • Nematode Suspension: Collect nematodes from culture and prepare a suspension in distilled water with a known density (e.g., 100 nematodes per 100 µL).

  • Assay Setup: Add 1 mL of each test solution concentration to the wells of a 24-well plate. Add 100 µL of the nematode suspension to each well. A control group with only distilled water and surfactant should be included.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for 24-72 hours.

  • Mortality Assessment: After incubation, count the number of dead and live nematodes in each well under a stereomicroscope. Nematodes are considered dead if they are motionless and do not respond to probing with a fine needle.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LD50 value using probit analysis.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a target fungal strain.

Materials:

  • Test compounds (this compound and analogs)

  • Fungal strain (e.g., Candida albicans)

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Preparation of Test Solutions: Prepare a 2x stock solution of each test compound in RPMI-1640 medium. Perform serial twofold dilutions in the 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well, resulting in a final 1x concentration of the test compound and the desired fungal cell density. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many long-chain alcohols is believed to be the disruption of cellular membranes. Their amphiphilic nature allows them to intercalate into the lipid bilayer, altering membrane fluidity and permeability. This can lead to the leakage of essential cellular components and the inhibition of membrane-bound enzymes.

Furthermore, long-chain fatty alcohols and their metabolites can influence intracellular signaling pathways. While specific pathways modulated by this compound are not yet fully elucidated, related compounds have been shown to affect:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Some alcohols can modulate MAPK signaling.

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, survival, and metabolism. Unsaturated fatty acids have been shown to influence this pathway.

The following diagram illustrates a proposed general mechanism of action for this compound and its analogs, leading to cell death.

G Proposed Mechanism of Action of this compound and Analogs cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound Membrane_Intercalation Membrane Intercalation This compound->Membrane_Intercalation Membrane_Disruption Disruption of Fluidity and Permeability Membrane_Intercalation->Membrane_Disruption Signaling_Alteration Alteration of Signaling Pathways (e.g., MAPK) Membrane_Intercalation->Signaling_Alteration Leakage Leakage of Ions and Cellular Components Membrane_Disruption->Leakage Enzyme_Inhibition Inhibition of Membrane-Bound Enzymes Membrane_Disruption->Enzyme_Inhibition Cell_Death Cell_Death Leakage->Cell_Death Enzyme_Inhibition->Cell_Death Signaling_Alteration->Cell_Death G Experimental Workflow for Biological Activity Screening Start Start Compound_Synthesis Synthesis of This compound Analogs Start->Compound_Synthesis Nematicidal_Screening Nematicidal Assay (LD50 Determination) Compound_Synthesis->Nematicidal_Screening Antifungal_Screening Antifungal Assay (MIC Determination) Compound_Synthesis->Antifungal_Screening Data_Analysis Structure-Activity Relationship Analysis Nematicidal_Screening->Data_Analysis Antifungal_Screening->Data_Analysis Mechanism_Studies Mechanism of Action Studies Data_Analysis->Mechanism_Studies End End Mechanism_Studies->End

References

Safety Operating Guide

Navigating the Disposal of 2-Decen-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

Before initiating any disposal procedures, it is essential to be aware of the immediate safety precautions and logistical requirements for handling 2-Decen-1-ol.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Skin Protection: A standard laboratory coat is recommended.

Storage and Handling:

  • Store in a cool, dry, well-ventilated area away from sources of ignition.

  • Keep containers tightly closed when not in use.

Quantitative Data Summary

The following table summarizes key quantitative data for (E)-2-Decen-1-ol, which is essential for a proper hazard assessment and subsequent disposal decisions.

PropertyValueNotes
Flash Point 215.00 °F / 101.67 °C[1] Above this temperature, vapors can ignite.
GHS Hazard Classification Not Classified[2] Based on a large number of reports, though this does not preclude the need for cautious handling and proper disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted through a licensed hazardous waste disposal company. Adherence to institutional and local regulations is paramount.

Step 1: Waste Identification and Segregation

  • Characterization: Based on its flashpoint of 101.67 °C (215 °F), this compound is not classified as an ignitable hazardous waste under U.S. EPA regulations (which typically have a flashpoint threshold of < 60 °C or 140 °F). However, many jurisdictions and institutions have stricter requirements. It is best practice to manage it as a chemical waste.

  • Segregation: Do not mix this compound with other waste streams. It should be collected as a non-halogenated organic solvent.

Step 2: Waste Collection and Containerization

  • Container: Use a designated, properly labeled, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are suitable.

  • Labeling: Clearly label the container with "Waste this compound" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage of Waste

  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or your laboratory's hazardous waste storage area.

  • Conditions: The storage area should be cool, dry, well-ventilated, and away from heat or ignition sources.

Step 4: Arranging for Disposal

  • Contact EHS: Notify your institution's EHS department to schedule a pickup for the chemical waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.

Step 5: Decontamination of Empty Containers and Contaminated Materials

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.

  • Contaminated Materials: Any materials, such as absorbent pads or personal protective equipment, that are contaminated with this compound should be collected in a sealed bag or container, labeled as "Solid Waste Contaminated with this compound," and disposed of as hazardous waste.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Consult Safety Data Sheet (or equivalent data) A->B C Determine Hazard Classification (Flash Point > 60°C) B->C D Treat as Non-Ignitable Chemical Waste C->D E Segregate as Non-Halogenated Organic Solvent D->E F Collect in Labeled, Compatible Container E->F G Store in Designated Waste Area F->G H Contact EHS for Pickup G->H I Proper Disposal by Licensed Vendor H->I

Caption: Logical workflow for the disposal of this compound.

cluster_ppe Personal Protective Equipment cluster_disposal Disposal Steps PPE1 Safety Glasses PPE2 Nitrile Gloves PPE3 Lab Coat S1 Identify & Segregate Waste S2 Collect in Labeled Container S1->S2 S3 Store in Designated Area S2->S3 S4 Arrange EHS Pickup S3->S4 S5 Decontaminate Empties S4->S5

Caption: Key components of the this compound disposal process.

References

Personal protective equipment for handling 2-Decen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-Decen-1-ol in a laboratory setting. Due to conflicting information regarding its hazards, with some sources indicating it is a skin, eye, and respiratory irritant and others stating it is not classified, a cautious approach is recommended.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below. This information is primarily for the (E)-isomer, also known as trans-2-Decen-1-ol.

PropertyValueSource
Molecular Weight156.27 g/mol --INVALID-LINK--
AppearanceColorless liquid--INVALID-LINK--
Density0.844 g/mL at 25 °C--INVALID-LINK--
Refractive Indexn20/D 1.451--INVALID-LINK--
Boiling Point231-232 °C--INVALID-LINK--
Flash Point113 °C (235.4 °F) - closed cup--INVALID-LINK--
SolubilitySlightly soluble in water--INVALID-LINK--

Hazard Identification and Personal Protective Equipment (PPE)

Based on the available, albeit conflicting, data, it is prudent to handle this compound as a material that can cause skin, eye, and respiratory irritation. The following PPE is recommended:

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.To prevent eye contact which may cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.To prevent skin contact which may cause irritation.
Respiratory Protection Not typically required under normal use with adequate ventilation. If aerosols are generated or in case of a spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.To prevent respiratory tract irritation.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in a Well-Ventilated Area (Fume Hood) prep_emergency Ensure Access to Eyewash and Safety Shower handle_dispense Dispense this compound prep_emergency->handle_dispense handle_avoid Avoid Skin/Eye Contact and Inhalation handle_dispense->handle_avoid handle_heat Keep Away from Ignition Sources handle_dispense->handle_heat post_store Store in a Tightly Closed Container in a Cool, Dry, Ventilated Area handle_avoid->post_store handle_heat->post_store post_wash Wash Hands Thoroughly cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_liquid Collect Liquid Waste in a Labeled, Sealed Container collect_solid Collect Contaminated Solids (e.g., absorbent material) in a Separate Labeled Container storage_area Store in a Designated Hazardous Waste Accumulation Area collect_solid->storage_area storage_compat Ensure Compatibility with Other Stored Waste storage_area->storage_compat disposal_service Arrange for Pickup by a Licensed Waste Disposal Service storage_compat->disposal_service disposal_regs Follow all Federal, State, and Local Regulations

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.